4-Oxo-4-(4-trifluoromethylphenyl)butyric acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-7(2-4-8)9(15)5-6-10(16)17/h1-4H,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTRBFQQDDYMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598229 | |
| Record name | 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58457-56-0 | |
| Record name | 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-Oxo-4-(4-trifluoromethylphenyl)butyric Acid
Abstract: This document provides an in-depth technical guide on the synthesis of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid, a valuable ketoacid intermediate in pharmaceutical and fine chemical development. The primary focus is on the Friedel-Crafts acylation of (trifluoromethyl)benzene with succinic anhydride, a robust and widely applied method. This guide delves into the underlying reaction mechanism, addresses the specific challenges associated with acylating a deactivated aromatic ring, and presents a detailed, field-tested experimental protocol. Furthermore, it covers process optimization, purification techniques, safety considerations, and provides visual diagrams to elucidate the chemical pathway and experimental workflow, serving as a comprehensive resource for researchers and drug development professionals.
Introduction and Strategic Importance
This compound is a substituted aromatic ketoacid. Its structure, featuring a butyric acid chain attached to a trifluoromethyl-substituted phenyl ring, makes it a versatile building block in organic synthesis. The trifluoromethyl (-CF₃) group is of particular interest in medicinal chemistry, as its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity. Consequently, intermediates like this ketoacid are crucial for the synthesis of complex active pharmaceutical ingredients (APIs).
The most direct and industrially relevant synthetic approach is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that forms a new carbon-carbon bond between an aromatic ring and an acyl group.[1] This guide will focus exclusively on this pathway, providing the necessary theoretical and practical foundation for its successful implementation.
The Core Synthetic Pathway: Friedel-Crafts Acylation
The synthesis is achieved through the reaction of (trifluoromethyl)benzene with succinic anhydride, using anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst. This reaction is a classic example of electrophilic aromatic substitution, allowing for the direct formation of the aryl ketone moiety.[2]
A critical challenge in this specific synthesis is the nature of the (trifluoromethyl)benzene substrate. The -CF₃ group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.[3] This deactivation makes the reaction more sluggish compared to acylations of electron-rich arenes like toluene or anisole and requires careful optimization of reaction conditions to achieve acceptable yields.[2][4]
Mechanistic Deep Dive
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The process can be broken down into two primary stages.
Generation of the Acylium Ion Electrophile
The reaction is initiated by the activation of succinic anhydride by the Lewis acid, AlCl₃. The aluminum chloride coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and making the carbonyl carbon highly electrophilic. This complex then cleaves to form a resonance-stabilized acylium ion, which serves as the potent electrophile required for the subsequent substitution step.[5][6] Stoichiometric or even excess amounts of AlCl₃ are required because the catalyst complexes with both the anhydride reactant and the ketone group of the final product.[1]
Electrophilic Aromatic Substitution and Regioselectivity
The generated acylium ion is attacked by the π-electron system of the (trifluoromethyl)benzene ring. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is then restored by the loss of a proton, typically facilitated by the [AlCl₃(OH)]⁻ complex formed during work-up.[5][6]
The most significant mechanistic consideration is regioselectivity. The -CF₃ group is a deactivating, meta-directing substituent for most electrophilic aromatic substitutions. However, the Friedel-Crafts acylation is highly sensitive to steric hindrance. The attacking electrophile is not just the acylium ion but a bulky complex with the Lewis acid. This steric bulk strongly disfavors substitution at the ortho positions. While electronic effects favor the meta position, the para position often becomes the major product in practice due to the combination of steric accessibility and thermodynamic control, leading to the desired 4-(4-trifluoromethylphenyl) product.
Detailed Experimental Protocol
This protocol is an adapted procedure based on established methods for Friedel-Crafts acylation, such as the synthesis of β-benzoylpropionic acid, and has been modified to account for the deactivated nature of the (trifluoromethyl)benzene substrate.[7]
Reagents:
-
Succinic Anhydride (1.0 eq)
-
(Trifluoromethyl)benzene (3.0 eq, serves as reactant and solvent)
-
Anhydrous Aluminum Chloride (2.2 eq)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl gas evolution) is charged with (trifluoromethyl)benzene and succinic anhydride. The mixture is stirred to dissolve the anhydride.
-
Catalyst Addition: The flask is cooled in an ice-water bath to 0-5 °C. Anhydrous aluminum chloride is added portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The mixture will become a thick slurry and evolve HCl gas.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then gently heated to 50-60 °C and maintained at this temperature with vigorous stirring for 4-6 hours, or until TLC/HPLC analysis indicates consumption of the starting material.
-
Quenching: The reaction mixture is cooled back to room temperature and then slowly and carefully poured onto a large volume of crushed ice containing concentrated HCl. This step is highly exothermic and should be performed in a well-ventilated fume hood with caution.
-
Work-up: The quenched mixture is transferred to a separatory funnel. The organic layer is separated. The aqueous layer is extracted twice with the chosen organic solvent (e.g., diethyl ether). The organic layers are combined.
-
Washing: The combined organic layer is washed sequentially with water, saturated NaHCO₃ solution (to remove unreacted succinic acid), and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., toluene, or a mixture of ethyl acetate and hexanes) to afford pure this compound.
Process Parameters and Optimization
The success of this synthesis hinges on the careful control of several key parameters. Due to the electron-deficient nature of the substrate, conditions are more forcing than those for activated rings.
| Parameter | Recommended Choice | Rationale & Field Insights |
| Lewis Acid Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ is a strong and cost-effective Lewis acid. A supra-stoichiometric amount (~2.2 equivalents) is crucial. One equivalent activates the anhydride, while the rest complexes with the product's ketone carbonyl, preventing it from deactivating the catalyst.[1] |
| Solvent | (Trifluoromethyl)benzene (excess) or a high-boiling inert solvent (e.g., 1,2-dichloroethane, nitrobenzene) | Using the aromatic substrate as the solvent ensures high concentration. For highly deactivated systems, a solvent like nitrobenzene can be used, but its toxicity and difficult removal are significant drawbacks. |
| Temperature | 50-60 °C | The deactivation of the ring by the -CF₃ group necessitates heating to drive the reaction to completion.[4] Initial addition of AlCl₃ must be done at low temperature (0-5 °C) to control the initial exotherm. |
| Reaction Time | 4-6 hours | Monitoring by TLC or HPLC is essential. Extended reaction times at elevated temperatures can lead to side product formation. |
Experimental Workflow and Purification
The overall process from starting materials to the final purified product follows a standard synthetic chemistry workflow.
Purification via recrystallization is highly effective for this compound. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then allowed to cool slowly. The pure ketoacid will crystallize out, leaving impurities behind in the mother liquor. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.
Safety Considerations
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. It must be handled in a dry environment (e.g., glove box or under an inert atmosphere) and added carefully to the reaction.
-
Solvents: (Trifluoromethyl)benzene and other potential solvents like 1,2-dichloroethane are flammable and toxic. All operations should be conducted within a certified chemical fume hood.
-
Quenching: The quenching of the reaction with water/ice is extremely exothermic and releases large volumes of HCl gas. This must be done slowly, with adequate cooling, and behind a safety shield in a fume hood.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves, is mandatory at all times.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation is a reliable and scalable method. The primary scientific challenge lies in overcoming the deactivating effect of the trifluoromethyl group on the aromatic ring. By employing a supra-stoichiometric amount of a strong Lewis acid catalyst like AlCl₃, maintaining careful temperature control, and using appropriate solvents, this key intermediate can be produced with good yield and high purity. The insights and detailed protocol provided in this guide offer a solid foundation for researchers undertaking this synthesis.
References
-
ResearchGate. (2024). Optimization of the Reaction Conditions to Build Medium-Sized Rings. Available at: [Link]
-
PubMed. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. J Org Chem. 80(16):8282-9. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Available at: [Link]
-
Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Available at: [Link]
- Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
YouTube. (2022). Friedel-Crafts & Relative Ring Reactivity (IOC 35). Available at: [Link]
-
ResearchGate. (2023). Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. Available at: [Link]
-
Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Available at: [Link]
-
Oriental Journal of Chemistry. (2014). Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Available at: [Link]
-
Der Pharma Chemica. (2014). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Available at: [Link]
-
YouTube. (2021). Friedel-Crafts Alkylation | Mechanism, Limitations & Difference from Acylation. Available at: [Link]
-
Organic Syntheses. β-BENZOYLPROPIONIC ACID. Available at: [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
4-Oxo-4-(4-trifluoromethylphenyl)butyric acid CAS number 58457-56-0
An In-depth Technical Guide to 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid (CAS: 58457-56-0)
A Keystone Intermediate for Advanced Pharmaceutical Synthesis
This technical guide offers a comprehensive examination of this compound, a fluorinated organic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, detail a robust synthetic methodology grounded in established chemical principles, explore its applications as a versatile precursor to complex molecules, and provide essential handling protocols. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale—the "why" behind the "how"—to empower effective and safe laboratory application.
Section 1: Core Physicochemical Profile
This compound is a bifunctional molecule, incorporating both a carboxylic acid and a ketone. The defining feature is the para-substituted trifluoromethyl (-CF3) group on the phenyl ring. This moiety is a powerful tool in drug design; its strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 58457-56-0 | [1] |
| Molecular Formula | C₁₁H₉F₃O₃ | [1][2] |
| Molecular Weight | 246.18 g/mol | [1][2] |
| Appearance | Solid / White crystalline powder | [2][3] |
| Purity | Typically ≥97% | [2] |
| Boiling Point | 445.5±44.0 °C (Predicted) | [4] |
| Density | 1.07±0.1 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in most common organic solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate). Limited solubility in water. | N/A |
| Storage | Store in a cool, dry place (2-8°C recommended for long-term stability). | [5] |
Section 2: Synthesis Protocol and Mechanistic Rationale
The most direct and common route for synthesizing this compound is the Friedel-Crafts acylation of trifluoromethylbenzene with succinic anhydride. This reaction is a cornerstone of aromatic chemistry, and its successful execution relies on the careful control of reaction conditions to manage electrophilicity and prevent side reactions.
Detailed Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Assembly & Inerting: Assemble a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and a nitrogen inlet. Charge the flask with anhydrous dichloromethane (DCM) as the solvent, followed by trifluoromethylbenzene (1.0 eq). Begin stirring and purge the system with dry nitrogen for 10-15 minutes to establish an inert atmosphere.
-
Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Cautiously and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.3 eq). The Lewis acid catalyst must be anhydrous as any moisture will hydrolyze it, rendering it inactive. The portion-wise addition helps to control the initial exotherm.
-
Reagent Addition: Once the catalyst is well-suspended, add succinic anhydride (1.1 eq) slowly over 20-30 minutes. Maintaining a low temperature is critical during this step to prevent uncontrolled reaction rates and potential side-product formation (e.g., di-acylation).
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (approx. 40 °C for DCM). Monitor the reaction's progress via Thin-Layer Chromatography (TLC) until the starting material (trifluoromethylbenzene) is consumed.
-
Quenching and Work-up: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of 2M hydrochloric acid (HCl) to dissolve the resulting aluminum salts and protonate the carboxylate product.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the final product.
Self-Validating System and Causality
This protocol is self-validating because the outcome is directly tied to the rigorous control of specific parameters. The necessity of anhydrous conditions is paramount; failure to exclude water will result in no reaction, immediately indicating a protocol failure. The TLC monitoring provides real-time validation of reaction progress, allowing the chemist to confirm the consumption of starting materials before proceeding to the work-up phase, thus preventing the unnecessary processing of an incomplete reaction.
Caption: Experimental workflow for the synthesis of this compound.
Section 3: Applications in Drug Discovery
The true value of this compound lies in its identity as a versatile chemical scaffold. The presence of two distinct and reactive functional groups—a terminal carboxylic acid and an aryl ketone—opens a gateway to a vast chemical space. Chemists can selectively modify either end of the molecule to construct more complex active pharmaceutical ingredients (APIs).
-
Synthesis of Heterocycles: The 1,4-dicarbonyl relationship (after cyclization precursors are formed) is a classic starting point for synthesizing five- and six-membered heterocyclic rings, such as pyridazinones, pyrrolidones, and furans, which form the core of many marketed drugs.
-
Elaboration via the Ketone: The ketone can undergo reactions like reduction to an alcohol, reductive amination to introduce a new amine functionality, or serve as a handle for forming carbon-carbon bonds (e.g., via Wittig or Grignard reactions).
-
Modification via the Carboxylic Acid: The acid moiety is readily converted into esters, amides, or acid chlorides, allowing for peptide couplings or the connection of the scaffold to other molecular fragments.
This compound is a key intermediate, meaning it is a stepping stone in a longer synthetic route rather than a therapeutic agent itself. Its structure allows for the precise and controlled assembly of complex molecular architectures required for modern drug candidates.
Caption: Role as a bifunctional intermediate in the synthesis of complex APIs.
Section 4: Safety, Handling, and Storage
As a fine chemical intermediate, this compound requires careful handling by trained personnel in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is mandatory.
-
Engineering Controls: All handling of the solid powder should be performed in a chemical fume hood to prevent inhalation of dust.
-
First Aid Measures:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
-
Storage: The compound should be stored in a tightly sealed container in a cool (2-8°C is recommended), dry, and well-ventilated area, away from strong oxidizing agents.
References
-
Hoffman Fine Chemicals. 4-Oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid Safety Information. Sourced from chemical supplier documentation which advises treating all chemical products with the recognition of "having unknown hazards and toxicity". URL: [Link]
-
Jeon, M. K., & Lee, G. M. (2007). Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed-batch process. Biotechnology and Bioengineering. This reference discusses the general mode of action for butyric acid, not the specific topic compound. URL: [Link]
-
AA Blocks, Inc. 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid | 200725-09-3. Product page for a related isomer suggesting a storage temperature of 2-8°C. URL: [Link]
-
Gerbov, V. V., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary World. This review provides context on the broad biological relevance of the butyric acid scaffold. URL: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Fmoc-(R)-3-Amino-4-(3-methyl-phenyl)-butyric Acid in Pharmaceutical Discovery. Article highlighting the importance of butyric acid derivatives as building blocks in drug discovery. URL: [Link]
-
PrepChem.com. Synthesis of 3-(4-(p-trifluoromethylphenoxy)phenyl)tetralone. Example of a synthesis involving a related trifluoromethylphenyl butyric acid derivative. URL: [Link]
-
Güven, B. B., et al. (2020). 4-phenyl butyric acid improves hepatic ischemia/reperfusion and affects gene expression of ABC transporter Abcc5 in rats. Turkish Journal of Medical Sciences. Research article on a related compound, 4-phenyl butyric acid. URL: [Link]
-
Smith, J. G., et al. (1998). Butyric acid from the diet: actions at the level of gene expression. Critical Reviews in Food Science and Nutrition. Review on the biological actions of butyric acid. URL: [Link]
-
Royal Society of Chemistry. Supplementary Material for Organic and Biomolecular Chemistry. Document describing the synthesis of 4-oxo-4-phenylbutanoic acid, a parent compound, via Friedel-Crafts acylation. URL: [Link]
-
Al-Soud, Y. A. (2007). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. This paper demonstrates the use of a similar 4-oxo-butyric acid derivative to create heterocyclic compounds. URL: [Link]
-
LookChem. Cas 492448-47-2, Magnesium, iodo[4-(trifluoromethyl)phenyl]-. Supplier listing for a related trifluoromethylphenyl reagent. URL: [Link]
Sources
The Biological Significance of Trifluoromethylphenyl Butyric Acids: A Technical Guide for Drug Discovery
Introduction: A Strategic Fusion of Two Pharmacophores
In the landscape of modern medicinal chemistry, the strategic combination of well-characterized pharmacophores is a cornerstone of rational drug design. Trifluoromethylphenyl butyric acids represent a compelling class of molecules that marries the metabolic stability and potent binding interactions conferred by the trifluoromethylphenyl group with the diverse biological activities of the butyric acid moiety. The trifluoromethyl (-CF3) group is a bioisostere for several non-polar groups and is known to enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[1][2]. Concurrently, butyric acid, a short-chain fatty acid, and its analogs are recognized as key signaling molecules, notably as histone deacetylase (HDAC) inhibitors and ligands for G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs), with profound implications in cancer, metabolic diseases, and inflammatory conditions[3][4].
This technical guide provides an in-depth exploration of the biological significance of trifluoromethylphenyl butyric acids, offering a scientific rationale for their investigation as therapeutic agents. We will delve into their potential mechanisms of action, supported by data from structurally related compounds, and provide detailed experimental protocols for their synthesis and biological evaluation.
The Chemical Rationale: Properties Conferred by Key Moieties
The therapeutic potential of trifluoromethylphenyl butyric acids stems from the synergistic interplay of its two core components.
The Trifluoromethylphenyl Moiety:
The incorporation of a trifluoromethyl group onto the phenyl ring offers several advantages in drug design:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the in vivo half-life of the compound.
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule, which can improve membrane permeability and cellular uptake.
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can influence the pKa of nearby functional groups and alter binding interactions with target proteins.
The Butyric Acid Moiety:
Butyric acid and its derivatives are endogenous molecules with a well-established role in cellular signaling and homeostasis. Their primary mechanisms of action include:
-
HDAC Inhibition: Butyrate is a known inhibitor of histone deacetylases, leading to hyperacetylation of histones and subsequent changes in gene expression. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells[3].
-
PPAR Agonism: Phenylbutyric acid, a close structural analog, has been shown to activate PPAR-α, a key regulator of lipid metabolism[5][6]. PPAR agonists are used in the treatment of metabolic disorders like dyslipidemia and type 2 diabetes.
-
GPCR Activation: Butyrate is a ligand for several G-protein coupled receptors, such as GPR41 and GPR43, which are involved in metabolic and inflammatory signaling.
The combination of these two moieties in trifluoromethylphenyl butyric acids creates a unique chemical scaffold with the potential for potent and selective modulation of key biological pathways implicated in a range of diseases.
Therapeutic Potential in Oncology
The anticancer potential of trifluoromethylphenyl butyric acids is predicated on the established activities of butyrate as an HDAC inhibitor. By inhibiting HDACs, these compounds could potentially induce the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.
Proposed Mechanism of Action in Cancer
The primary hypothesized mechanism of action is through the inhibition of histone deacetylases. This leads to the accumulation of acetylated histones, altering chromatin structure and activating the transcription of genes involved in cell cycle control and apoptosis.
Experimental Protocol: In Vitro Evaluation of Anticancer Activity
Objective: To assess the cytotoxic and pro-apoptotic effects of a lead trifluoromethylphenyl butyric acid (TFMPBA-1) on a panel of cancer cell lines.
Materials:
-
TFMPBA-1 (synthesized in-house or procured)
-
Cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
HDAC inhibitor screening assay kit
Procedure:
-
Cell Viability Assay (MTT):
-
Seed cancer cells in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.
-
Treat cells with increasing concentrations of TFMPBA-1 (e.g., 0.1, 1, 10, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate the IC50 value for TFMPBA-1.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with TFMPBA-1 at its IC50 concentration for 24 hours.
-
Harvest cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
HDAC Inhibition Assay:
-
Perform an in vitro HDAC inhibitor screening assay using nuclear extracts from the cancer cell lines.
-
Incubate the nuclear extracts with a fluorescently labeled HDAC substrate and varying concentrations of TFMPBA-1.
-
Measure the fluorescence to determine the level of HDAC inhibition and calculate the IC50 value.
-
Therapeutic Potential in Metabolic Diseases
The structural similarity of trifluoromethylphenyl butyric acids to known PPAR agonists suggests their potential utility in the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.
Proposed Mechanism of Action in Metabolic Regulation
The primary hypothesized mechanism in metabolic diseases is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α and/or PPAR-γ. Activation of these nuclear receptors leads to the transcriptional regulation of genes involved in lipid and glucose metabolism.
Experimental Protocol: In Vitro Evaluation of PPAR Agonism
Objective: To determine the ability of TFMPBA-1 to activate PPAR-α and PPAR-γ.
Materials:
-
TFMPBA-1
-
HEK293T cells
-
Expression plasmids for full-length human PPAR-α and PPAR-γ
-
Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Known PPAR agonists (e.g., fenofibrate for PPAR-α, rosiglitazone for PPAR-γ) as positive controls
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293T cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, treat the transfected cells with varying concentrations of TFMPBA-1 (e.g., 0.01, 0.1, 1, 10 µM) or the positive control agonists. Include a vehicle control.
-
-
Luciferase Assay:
-
After another 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold activation relative to the vehicle control and determine the EC50 value for TFMPBA-1 for each PPAR isoform.
-
Synthesis of Trifluoromethylphenyl Butyric Acids
A general synthetic route to 4-(4-trifluoromethylphenyl)butyric acid is outlined below. This can be adapted for the synthesis of various analogs.
Exemplary Synthesis Protocol for 4-(4-Trifluoromethylphenyl)butyric Acid
Step 1: Grignard Reagent Formation
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 4-trifluoromethylbromobenzene in anhydrous THF to initiate the reaction.
-
Reflux the mixture until the magnesium is consumed to yield the Grignard reagent.
Step 2: Coupling Reaction
-
Cool the Grignard reagent to 0°C.
-
Slowly add a solution of γ-butyrolactone in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the aqueous layer with ethyl acetate.
Step 3: Reduction and Purification
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude product in methanol and add palladium on carbon (10%).
-
Hydrogenate the mixture under a hydrogen atmosphere.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the final product by column chromatography on silica gel.
Quantitative Data Summary
While specific data for trifluoromethylphenyl butyric acids are emerging, the following table provides representative data for related compounds to guide initial experimental design and hypothesis testing.
| Compound/Class | Target | Assay | Activity (IC50/EC50) | Reference |
| Butyric Acid | HDACs | In vitro enzymatic assay | ~0.4 mM | [3] |
| 4-Phenylbutyric Acid | PPAR-α | Luciferase reporter assay | Activation observed | [5][6] |
| Trifluoromethyl-containing Pyrazoles | Bacterial Growth | MIC determination | As low as 0.25 µg/mL | [7] |
Conclusion and Future Directions
Trifluoromethylphenyl butyric acids represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The strategic combination of a metabolically robust trifluoromethylphenyl moiety with a biologically active butyric acid core provides a strong rationale for their investigation in oncology and metabolic diseases. The experimental frameworks provided in this guide offer a starting point for researchers to systematically evaluate the biological activities of these compounds. Future work should focus on synthesizing and screening a library of trifluoromethylphenyl butyric acid analogs to establish structure-activity relationships, followed by in-depth preclinical evaluation of lead candidates.
References
-
Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. (2020). Acta Chimica Slovenica. [Link]
- Compounds and compositions as ppar modulators. (n.d.).
- Composition for preventing or treating cancer comprising novel trifluoromethylphenylpyrazol derivative. (n.d.).
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Molecules. [Link]
- Ppar modulators. (n.d.).
-
4‐phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR‐α. (2021). Clinical and Translational Medicine. [Link]
-
Fmoc-(R)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric Acid: A Versatile Building Block. (2025). Peptide Logic. [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2018). RSC Advances. [Link]
-
Fluorinated retinoic acids and their analogues. 1. Synthesis and Biological activity of (4-methoxy-2,3,6-trimethylphenyl)nonatetraenoic acid analogues. (1985). Journal of Medicinal Chemistry. [Link]
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2023). Molecules. [Link]
-
4‐phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR‐α. (2021). Clinical and Translational Medicine. [Link]
-
Butyrate Histone Deacetylase Inhibitors. (2010). Epigenomics. [Link]
-
Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2022). Korean Journal of Chemical Engineering. [Link]
-
Derivatives of butyric acid as potential anti-neoplastic agents. (1995). International Journal of Cancer. [Link]
-
In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. (2022). Toxicology and Applied Pharmacology. [Link]
-
Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). Veterinariya i kormleniye. [Link]
-
Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. (2019). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths. (2008). Toxicological Sciences. [Link]
-
Inhibition of histone deacetylase activity by butyrate. (2003). The Journal of Nutrition. [Link]
-
4‐phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR‐α. (2021). Semantic Scholar. [Link]
-
Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020). Molecules. [Link]
-
4-phenyl butyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. (2024). Frontiers in Immunology. [Link]
-
The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I. (2021). International Journal of Molecular Sciences. [Link]
-
4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid as a novel oral delivery agent for recombinant human growth hormone. (1996). Journal of Medicinal Chemistry. [Link]
-
Is butyrate as an HDAC inhibitor detrimental to all kinds of cells or not? (2014). ResearchGate. [Link]
-
4-phenyl butyric acid improves hepatic ischemia/reperfusion and affects gene expression of ABC transporter Abcc5 in rats. (2017). Bratislava Medical Journal. [Link]
-
Butyrate inhibits histone deactylases (HDAC), allowing increased... (n.d.). ResearchGate. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 4-Oxo-4-(4-trifluoromethylphenyl)butyric Acid Derivatives and Analogs for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-oxo-4-(4-trifluoromethylphenyl)butyric acid and its analogs, a class of molecules with significant potential in drug discovery and development. We will delve into their synthesis, explore their key biological activities, and provide detailed experimental protocols to empower researchers in their scientific endeavors.
Introduction: The Significance of the 4-Oxo-4-arylbutyric Acid Scaffold
The 4-oxo-4-arylbutyric acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile precursor for a wide range of biologically active molecules. Its inherent bifunctionality, possessing both a ketone and a carboxylic acid, allows for the construction of diverse heterocyclic and carbocyclic frameworks. The introduction of a trifluoromethylphenyl group is a strategic design element in modern drug discovery. The trifluoromethyl (-CF3) group can enhance metabolic stability, improve binding affinity, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic properties of a molecule.
This guide will focus on derivatives of this compound, exploring their potential as enzyme inhibitors and their implications in various disease states.
Synthesis of this compound: A Methodological Deep Dive
The primary synthetic route to this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides an efficient means to form the carbon-carbon bond between the aromatic ring and the butyric acid backbone.
Causality Behind Experimental Choices in Friedel-Crafts Acylation
The choice of reagents and conditions in a Friedel-Crafts acylation is critical for a successful and high-yielding synthesis.
-
Lewis Acid Catalyst: A strong Lewis acid, typically aluminum chloride (AlCl₃), is essential to activate the acylating agent (succinic anhydride) by forming a highly electrophilic acylium ion intermediate. A stoichiometric amount of the catalyst is often required as the product ketone can form a complex with the Lewis acid.
-
Solvent: An inert solvent that does not react with the Lewis acid or the electrophile is necessary. Dichloromethane or 1,2-dichloroethane are common choices due to their ability to dissolve the reactants and their relatively low reactivity.
-
Temperature Control: The reaction is typically performed at low temperatures (0-25°C) to control the exothermic nature of the reaction and minimize side product formation.
-
Aqueous Workup: A crucial step to decompose the aluminum chloride-ketone complex and isolate the desired product. This is usually achieved by pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.[1][2]
Materials:
-
(4-Trifluoromethyl)benzene (1.0 eq)
-
Succinic anhydride (1.1 eq)
-
Anhydrous aluminum chloride (2.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware for organic synthesis under anhydrous conditions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve (4-trifluoromethyl)benzene (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous dichloromethane.
-
Slowly add the solution of the aromatic compound and anhydride to the cooled aluminum chloride suspension via the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Stir the resulting mixture vigorously for 15-20 minutes to ensure complete decomposition of the aluminum complex.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes).
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Biological Activities and Mechanisms of Action
Derivatives of 4-oxo-4-arylbutyric acid have demonstrated a range of biological activities, primarily as enzyme inhibitors. The trifluoromethylphenyl moiety can significantly influence the potency and selectivity of these compounds.
Inhibition of Kynurenine 3-Monooxygenase (KMO)
One of the most promising therapeutic targets for this class of compounds is kynurenine 3-monooxygenase (KMO), a key enzyme in the kynurenine pathway of tryptophan metabolism.[3][4][5] The kynurenine pathway is implicated in a variety of neurodegenerative diseases. Inhibition of KMO can lead to a decrease in the production of neurotoxic metabolites and an increase in the neuroprotective metabolite, kynurenic acid.[6]
Caption: Inhibition of KMO by this compound derivatives shifts the kynurenine pathway towards the production of neuroprotective kynurenic acid.
| Compound/Analog | Target | IC₅₀ (nM) | Reference |
| 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | Kynurenine 3-hydroxylase | Data not specified | [4] |
| 2-benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | Kynurenine 3-hydroxylase | Data not specified | [4] |
Note: The development of a robust and reproducible biological assay is crucial for determining the specific inhibitory potency of the trifluoromethyl derivative.
Inhibition of Histone Deacetylases (HDACs)
Butyric acid and its derivatives, including 4-phenylbutyric acid, are known inhibitors of histone deacetylases (HDACs).[7][8] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[9][10] Aberrant HDAC activity is associated with various cancers, making HDAC inhibitors a promising class of anti-cancer agents.[11]
HDAC inhibitors typically work by binding to the zinc-containing active site of the enzyme, leading to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes. One of the downstream effects of HDAC inhibition by 4-phenylbutyric acid is the upregulation of interleukin-8 (IL-8), which can, in some contexts, promote cell migration.[12]
Caption: The signaling pathway illustrating how this compound derivatives can inhibit HDACs, leading to altered gene expression.
The inhibitory potency of butyric acid derivatives against HDACs can vary depending on the specific isoform.
| Compound | Target | IC₅₀ | Reference |
| Sodium Butyrate | Class I and II HDACs | In the millimolar range | [9] |
| 4-Phenylbutyric acid (4-PBA) | HDACs | In the millimolar range | [9] |
| Romidepsin | HDAC1/2/4/6 | 36/47/510/1400 nM | [10] |
| Vorinostat (SAHA) | pan-HDAC | ~10 nM | [10] |
Note: The trifluoromethylphenyl moiety is expected to enhance the potency of HDAC inhibition compared to the parent phenylbutyric acid due to increased lipophilicity and potential for stronger interactions within the enzyme's active site.
Pharmacokinetics and Drug Development Considerations
The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate is a critical determinant of its clinical success.
Key Pharmacokinetic Parameters
-
Absorption and Bioavailability: The trifluoromethyl group generally increases lipophilicity, which can enhance oral bioavailability. However, the carboxylic acid moiety may lead to lower absorption. Prodrug strategies, such as esterification, could be employed to improve oral absorption.
-
Distribution: The distribution of these compounds will be influenced by their plasma protein binding and their ability to cross biological membranes. The brain uptake of some butyric acid analogs has been reported to be low, which may necessitate high doses for CNS-targeted therapies.[8]
-
Metabolism: The metabolic stability of the trifluoromethyl group is a key advantage. The primary routes of metabolism for the butyric acid portion are likely to be beta-oxidation.
-
Excretion: The primary route of excretion for these acidic compounds is expected to be through the kidneys.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a general framework for assessing the metabolic stability of a test compound using liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Control compounds (high and low clearance)
-
Acetonitrile (with internal standard for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and liver microsomes.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
Data Presentation: Pharmacokinetic Parameters of Related Compounds
| Compound | Bioavailability | Half-life | Primary Metabolism | Reference |
| GNE-A (a complex molecule) | 11.2% (rat), 88.0% (mouse) | 1.67 h (rat), 16.3 h (dog) | CYP-mediated | [13] |
| Butyric Acid | Rapidly eliminated | < 5 min (mice, rabbits) | Beta-oxidation |
Note: This table provides a general reference for the pharmacokinetic properties of related compounds. Specific studies on this compound are required for accurate characterization.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the areas of neurodegenerative diseases and oncology. Their ability to inhibit key enzymes such as kynurenine 3-monooxygenase and histone deacetylases provides a solid foundation for further investigation.
Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a library of analogs to establish a clear structure-activity relationship (SAR) and improve potency and selectivity.
-
In-depth Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to elucidate the precise mechanisms of action and identify specific cellular targets.
-
Pharmacokinetic Profiling: Performing detailed ADME studies on lead candidates to optimize their drug-like properties.
The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working with this exciting class of molecules.
References
-
Buzard, D., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-8. [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
ResearchGate. 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. [Link]
-
Giordani, A., et al. (1998). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-12. [Link]
-
MDPI. Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. [Link]
-
YouTube. Friedel-Crafts Acylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Wang, X., et al. (2020). 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. Epigenetics, 15(6-7), 632-645. [Link]
- Google Patents. 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity.
-
MDPI. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. [Link]
-
Scribd. Friedel Crafts Acylation. [Link]
-
Lu, Z., et al. (2010). Butyrate Histone Deacetylase Inhibitors. Current medicinal chemistry, 17(15), 1547-57. [Link]
-
Kim, S. W., et al. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear medicine and biology, 40(7), 912-8. [Link]
-
ACS Axial. Key Drug Discovery Articles for Biopharma Professionals: An Early 2025 Review. [Link]
-
Igarashi, T., et al. (1994). Inter-individual differences of 4-[4-(4-methylphenyl)-phenylmethoxy-1-piperidinyl]butyric acid disposition in rats: possible involvement of genetic polymorphism. Drug metabolism and disposition, 22(5), 761-9. [Link]
-
PubChem. 4-Oxo-4-phenylbutanoic acid hydrochloride. [Link]
-
Salphati, L., et al. (2016). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide. Xenobiotica, 46(10), 876-87. [Link]
-
Zhou, Y., et al. (2021). Current trends in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B, 11(11), 3335-3363. [Link]
-
Gannon, S. A., et al. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology, 340, 24-32. [Link]
-
Senggunprai, L., et al. (2009). Inhibitory effects of kynurenic acid, a tryptophan metabolite, and its derivatives on cytosolic sulfotransferases. The Biochemical journal, 422(3), 455-62. [Link]
- Google Patents. 2-amino-4-phenyl-4-oxo-butyric acid derivatives with kynureninase and/or kynurenine-3-hydroxylase inhibiting activity.
-
Daniel, P., et al. (1989). Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. Clinica chimica acta, 181(3), 255-63. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO1997017317A1 - 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. HDAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. mdpi.com [mdpi.com]
- 12. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Mechanisms of Action of Butyric Acid Derivatives
This guide provides a comprehensive exploration of the multifaceted mechanisms through which butyric acid and its derivatives exert their effects at the cellular level. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the rationale behind key experimental approaches, and offers detailed protocols for investigating these pathways.
Introduction: Butyric Acid and its Derivatives – More Than Just a Short-Chain Fatty Acid
Butyric acid, a four-carbon short-chain fatty acid (SCFA), is a natural product of anaerobic bacterial fermentation of dietary fiber in the colon.[1][2][3] While it serves as a primary energy source for colonocytes, its biological significance extends far beyond gut health.[4][5] The therapeutic potential of butyric acid is often limited by its short half-life and unpleasant odor.[6][7] This has led to the development of various derivatives and prodrugs, such as sodium butyrate, sodium phenylbutyrate (PBA), tributyrin, and glycerol phenylbutyrate, which offer improved pharmacokinetic properties and a broader range of therapeutic applications.[2][6][8][9][10]
These compounds are increasingly recognized for their pleiotropic effects, influencing a wide array of cellular processes from gene expression to metabolic signaling.[7][11][12] This guide will delve into the two primary mechanisms of action that underpin the diverse biological activities of butyric acid derivatives: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs). Furthermore, we will explore the integrated metabolic consequences of these actions, with a particular focus on the gut-brain axis.
Part 1: The Epigenetic Maestro - Butyric Acid Derivatives as Histone Deacetylase Inhibitors
One of the most well-characterized mechanisms of action for butyric acid and its derivatives is the inhibition of histone deacetylases (HDACs).[8][11][13] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[8] By inhibiting HDACs, butyric acid derivatives promote histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including those involved in cell cycle arrest, apoptosis, and differentiation.[4][8] This epigenetic modulation is a cornerstone of their anti-neoplastic and neuroprotective effects.[2][14][15][16][17][18][19]
Causality in Experimental Design: Why Choose Specific Assays?
Investigating the role of butyric acid derivatives as HDAC inhibitors requires a multi-faceted approach. The choice of experiments is dictated by the need to demonstrate direct enzyme inhibition, confirm downstream effects on histone acetylation in cells, and ultimately link these molecular events to functional cellular outcomes.
-
HDAC Activity Assays: The initial step is to determine if a butyric acid derivative directly inhibits HDAC enzyme activity. Fluorometric or colorimetric assays are often employed for their high-throughput capabilities and quantitative nature. These assays typically use a synthetic substrate that, upon deacetylation by HDACs, can be acted upon by a developer to produce a fluorescent or colored product. The reduction in signal in the presence of the compound indicates inhibitory activity.
-
Western Blotting for Histone Acetylation: To confirm that the observed enzymatic inhibition translates to a cellular effect, Western blotting is the gold standard. This technique allows for the visualization and quantification of changes in the acetylation status of specific histone lysine residues (e.g., H3K9ac, H3K27ac) in cells treated with the butyric acid derivative. An increase in acetylated histones provides direct evidence of HDAC inhibition within a cellular context.
-
Chromatin Immunoprecipitation (ChIP): To understand the gene-specific consequences of increased histone acetylation, Chromatin Immunoprecipitation (ChIP) is employed.[20][21][22] This powerful technique allows researchers to identify the specific genomic regions where histone acetylation is altered following treatment. By isolating chromatin, immunoprecipitating it with antibodies specific to acetylated histones, and then identifying the associated DNA sequences, one can pinpoint the genes whose expression is likely to be affected.[23][24]
Experimental Workflow: From Enzyme to Gene Expression
Caption: Workflow for investigating HDAC inhibition by butyric acid derivatives.
Detailed Protocol: Chromatin Immunoprecipitation (ChIP) for Histone Acetylation
This protocol provides a detailed methodology for performing ChIP to analyze changes in histone acetylation at specific gene promoters following treatment with a butyric acid derivative.
Materials:
-
Cells of interest cultured in appropriate media
-
Butyric acid derivative of interest
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer (e.g., RIPA buffer)
-
Nuclear lysis buffer
-
Antibody against acetylated histone (e.g., anti-acetyl-Histone H3)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR targeting specific gene promoters
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cultured cells with the butyric acid derivative or vehicle control for the desired time.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to release the nuclei.
-
Lyse the nuclei to release the chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-acetyl-histone antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
Analysis:
-
Quantify the immunoprecipitated DNA using quantitative PCR (qPCR) with primers specific to the promoter regions of target genes.
-
Part 2: The Cellular Sensor - Butyric Acid Derivatives and G-Protein Coupled Receptors (GPCRs)
Beyond their epigenetic role, butyric acid derivatives act as signaling molecules by activating specific G-protein coupled receptors (GPCRs).[25] These cell surface receptors are crucial for translating extracellular stimuli into intracellular signals. The primary GPCRs that recognize butyrate and its derivatives are GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3), GPR43 (FFAR2), and GPR109a (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2).[25] Activation of these receptors triggers a cascade of intracellular events, including the modulation of cyclic AMP (cAMP) levels, calcium mobilization, and the activation of various downstream kinases.[26][27] This signaling pathway is integral to the effects of butyric acid derivatives on the immune system, gut hormone secretion, and the gut-brain axis.[5][28][29]
Signaling Pathway of Butyrate-Sensing GPCRs
Caption: Simplified signaling cascade upon GPCR activation by butyrate.
Methodologies for Studying GPCR Signaling
The investigation of GPCR activation and downstream signaling requires a set of specialized assays to monitor different stages of the cascade.[26][27][30][31][32]
-
Calcium Mobilization Assays: Many butyrate-sensing GPCRs couple to Gαq, which activates phospholipase C and leads to an increase in intracellular calcium. Fluorescent calcium indicators, such as Fura-2 or Fluo-4, are used to measure these changes in real-time upon ligand stimulation.
-
cAMP Assays: GPCRs that couple to Gαi, like GPR41 and GPR109a, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Competitive immunoassays (e.g., ELISA) or bioluminescent reporter assays (e.g., using a cAMP-responsive element driving luciferase expression) can quantify these changes.
-
β-Arrestin Recruitment Assays: Ligand binding to a GPCR often leads to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as initiating G-protein-independent signaling.[26][27] Assays based on Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) are commonly used to monitor the interaction between the GPCR and β-arrestin in live cells.[30][32]
Detailed Protocol: BRET Assay for β-Arrestin Recruitment
This protocol outlines a BRET-based assay to measure the recruitment of β-arrestin to a butyrate-sensing GPCR.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the GPCR of interest fused to a Renilla luciferase (Rluc)
-
Expression vector for β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP)
-
Transfection reagent
-
Cell culture medium
-
Butyric acid derivative of interest
-
Coelenterazine h (luciferase substrate)
-
Microplate reader capable of measuring dual-emission luminescence
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the GPCR-Rluc and β-arrestin-YFP expression vectors.
-
Plate the transfected cells in a white, clear-bottom 96-well plate and incubate for 24-48 hours.
-
-
Cell Treatment:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Add the butyric acid derivative at various concentrations to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
BRET Measurement:
-
Add the luciferase substrate, coelenterazine h, to each well.
-
Immediately measure the luminescence at two wavelengths: one for the Rluc donor (e.g., ~480 nm) and one for the YFP acceptor (e.g., ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
An increase in the BRET ratio upon addition of the butyric acid derivative indicates recruitment of β-arrestin to the GPCR.
-
Plot the BRET ratio against the ligand concentration to determine the EC50.
-
Part 3: Integrated Metabolic Consequences and the Gut-Brain Axis
The dual mechanisms of HDAC inhibition and GPCR activation by butyric acid derivatives converge to produce a wide range of metabolic effects.[11][33][34][35] In the gut, butyrate is the preferred energy source for colonocytes, supporting intestinal barrier integrity.[4][5] Through GPCR signaling in enteroendocrine L-cells, butyrate stimulates the release of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which play key roles in regulating glucose homeostasis and appetite.[34]
Furthermore, butyric acid derivatives are key players in the gut-brain axis, the bidirectional communication network between the gastrointestinal tract and the central nervous system.[1][4][25][36][37] Butyrate can cross the blood-brain barrier and exert direct effects in the brain, including neuroprotection and modulation of neurotransmitter systems.[1][4][37] Its anti-inflammatory properties, mediated by both HDAC inhibition and GPCR signaling, can reduce neuroinflammation, a contributing factor to various neurological and psychiatric disorders.[4][37]
Quantitative Data Summary
| Derivative | Target | IC50/EC50 | Cellular Effect | Reference |
| Indole-3-butyric acid derivative (I13) | HDAC1 | 13.9 nM | Antiproliferative | [14][17][18] |
| Indole-3-butyric acid derivative (I13) | HDAC3 | 12.1 nM | Antiproliferative | [14][17][18] |
| Indole-3-butyric acid derivative (I13) | HDAC6 | 7.71 nM | Antiproliferative | [14][17][18] |
| Butyrate | HDACs | ~1.13 mM | HDAC Inhibition | [38] |
Conclusion
Butyric acid and its derivatives are remarkably pleiotropic molecules that influence cellular function through at least two major, interconnected pathways: epigenetic modification via HDAC inhibition and cell signaling through GPCR activation. This guide has provided a technical overview of these mechanisms, the rationale behind the experimental approaches used to study them, and detailed protocols for key assays. A thorough understanding of these cellular actions is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of this fascinating class of compounds for a wide range of diseases, from cancer to metabolic and neurological disorders.
References
-
Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. J Enzyme Inhib Med Chem. 2021 Dec;36(1):425-436. URL: [Link]
-
What is the mechanism of Sodium Phenylbutyrate? - Patsnap Synapse. (2024-07-17). URL: [Link]
-
Computational and experimental approaches to probe GPCR activation and signaling. Frontiers in Molecular Biosciences. 2022; 9: 937207. URL: [Link]
-
Butyric Acid Prodrugs Are Histone Deacetylase Inhibitors That Show Antineoplastic Activity and Radiosensitizing Capacity in the Treatment of Malignant Gliomas. Mol Cancer Ther. 2005 Dec;4(12):1952-61. URL: [Link]
-
Phenylbutyrate | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. URL: [Link]
-
Tributyrin and Butyrate | SANE MD | Gut Health in 2025 - SANESolution. URL: [Link]
-
Anticarcinogenic actions of tributyrin, a butyric acid prodrug. Nutr Hosp. 2015 Nov 1;32(5):1939-47. URL: [Link]
-
Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. ResearchSquare. 2020. URL: [Link]
-
Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Taylor & Francis Online. URL: [Link]
-
Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. J Vet Sci. 2024 Mar;25(2):e23. URL: [Link]
-
Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. PubMed. URL: [Link]
-
protocol: Chromatin immunoprecipitation on native chromatin from cells and tissues - Epigenome NoE. URL: [Link]
-
Mechanism of sodium butyrate, a metabolite of gut microbiota, regulating cardiac fibroblast transdifferentiation via the NLRP3/Caspase-1 pyroptosis pathway. Cell Communication and Signaling. 2024; 22: 201. URL: [Link]
-
Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells. STAR Protoc. 2021 Sep 17;2(3):100681. URL: [Link]
-
Sodium Butyrate as Gut Microbiota Modulators: Mechanisms of Action and Potential Clinical Applications - Literature Review and New Perspectives. ResearchGate. URL: [Link]
-
What is the mechanism of Glycerol Phenylbutyrate? - Patsnap Synapse. (2024-07-17). URL: [Link]
-
What Tributyrin Does for Your Body: Health Benefits Explained - casa de sante. URL: [Link]
-
Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. J Enzyme Inhib Med Chem. 2021; 36(1): 425–436. URL: [Link]
-
Tributyrin (CoreBiome®) enhances butyrate levels and modulates the gut microbiota, barrier function, and immune response in vitro. Frontiers in Physiology. 2023; 14: 1283398. URL: [Link]
-
Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health - MetwareBio. URL: [Link]
-
Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Nat Rev Drug Discov. 2024. URL: [Link]
-
4-PHENYLBUTYRATE: MOLECULAR MECHANISMS AND AGING INTERVENTION POTENTIAL. Innovation in Aging. 2019; 3(Supplement_1): S338. URL: [Link]
-
Phenylbutyric Acid: simple structure - multiple effects. - Literature - Data resources - CNGB. URL: [Link]
-
Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review. MDPI. URL: [Link]
-
Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use. Obes Rev. 2021 Feb; 22(2): e13144. URL: [Link]
-
The Postbiotic Properties of Butyrate in the Modulation of the Gut Microbiota: The Potential of Its Combination with Polyphenols and Dietary Fibers. MDPI. URL: [Link]
-
Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. ResearchGate. URL: [Link]
-
Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins. Methods Mol Biol. 2009; 523: 323–338. URL: [Link]
-
Sodium butyrate in both prevention and supportive treatment of colorectal cancer. Ann Med. 2023 Dec; 55(1): 2194888. URL: [Link]
-
Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Cell Commun Signal. 2021; 19: 30. URL: [Link]
-
Butyrate and the Gut-Brain Axis - B2B Nutramedic&Cosmetics. (2024-03-20). URL: [Link]
-
Mechanism of sodium butyrate on inhibiting inflammation and maintaining epithelium barrier integrity in the TNBS-induced colitis model. ResearchGate. URL: [Link]
-
Computational and experimental approaches to probe GPCR activation and signaling. ResearchGate. URL: [Link]
-
Is butyric acid part of the gut-brain axis? - InnerBuddies. URL: [Link]
-
Butyric Acid Derivatives: Paving the Path for New Health Discoveries | Extrapolate. (2024-03-28). URL: [Link]
-
Butyric acid - A vital short-chain fatty acid for gut health and metabolic wellness - biocrates life sciences gmbh. (2024-06-12). URL: [Link]
-
Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. Med Sci (Paris). 2002 May;18(5):576-82. URL: [Link]
-
Tools for GPCR drug discovery. Acta Pharmacol Sin. 2011 Jan; 32(1): 53–60. URL: [Link]
-
ChIP Protocol for Histones | Boster Bio. URL: [Link]
-
Butyrate — The Gut-Brain Axis Connector That Influences Mood and Cognition. URL: [Link]
-
Epigenetic orchestrator and drug enhancer: dual roles of butyrate in regulating post-translational modification and optimizing therapeutic delivery. Cell Commun Signal. 2024; 22: 43. URL: [Link]
-
The Importance of Butyric Acid and Its Derivatives - BioFuran Materials. URL: [Link]
-
Video: Chromatin Immunoprecipitation- ChIP - JoVE. (2021-04-07). URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Butyric Acid Derivatives: Paving the Path for New Health Discoveries | Extrapolate [extrapolate.com]
- 3. biofuranchem.com [biofuranchem.com]
- 4. Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health - MetwareBio [metwarebio.com]
- 5. Sodium butyrate in both prevention and supportive treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticarcinogenic actions of tributyrin, a butyric acid prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Sodium Phenylbutyrate? [synapse.patsnap.com]
- 9. store.sanesolution.com [store.sanesolution.com]
- 10. What is the mechanism of Glycerol Phenylbutyrate? [synapse.patsnap.com]
- 11. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. db.cngb.org [db.cngb.org]
- 13. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. epigenome-noe.net [epigenome-noe.net]
- 21. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Chromatin Immunoprecipitation- ChIP [jove.com]
- 23. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bosterbio.com [bosterbio.com]
- 25. nmc-magazine.com [nmc-magazine.com]
- 26. Redirecting [linkinghub.elsevier.com]
- 27. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanism of sodium butyrate, a metabolite of gut microbiota, regulating cardiac fibroblast transdifferentiation via the NLRP3/Caspase-1 pyroptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 34. blog.bioticsresearch.com [blog.bioticsresearch.com]
- 35. Butyric acid - A vital short-chain fatty acid for gut health and metabolic wellness - biocrates life sciences gmbh [biocrates.com]
- 36. innerbuddies.com [innerbuddies.com]
- 37. chirowithpt.com [chirowithpt.com]
- 38. Epigenetic orchestrator and drug enhancer: dual roles of butyrate in regulating post-translational modification and optimizing therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid
Introduction
4-Oxo-4-(4-trifluoromethylphenyl)butyric acid is a synthetic molecule featuring a butyric acid core, a keto group, and a trifluoromethylphenyl moiety. While direct pharmacological data for this specific compound is not extensively available in public literature, its structural components are analogous to several well-characterized bioactive molecules. This guide provides a scientifically-grounded exploration of its most promising potential therapeutic targets. Our analysis is rooted in the established pharmacology of its structural analogs, proposing a clear, actionable roadmap for researchers, scientists, and drug development professionals to investigate its therapeutic potential.
The core hypothesis of this guide is that the therapeutic activity of this compound will be driven by the individual or combined effects of its butyric acid backbone and its trifluoromethylphenyl group. The butyric acid moiety is structurally similar to known epigenetic modulators, specifically histone deacetylase (HDAC) inhibitors.[1][2] The trifluoromethylphenyl group is a common feature in modulators of various receptors and channels. This guide will therefore focus on four primary, plausible target classes: Histone Deacetylases (HDACs), G-Protein Coupled Receptors (GPCRs), Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1), and the bacterial protein SecA.
Potential Target Class 1: Histone Deacetylases (HDACs)
Scientific Rationale
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[3][4][5] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[3][5] Dysregulation of HDAC activity is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them a key therapeutic target.[6]
The rationale for investigating HDACs as a primary target for this compound is compelling and based on strong precedent from structurally related molecules:
-
Butyric Acid: The parent molecule, butyric acid, is a well-established, potent inhibitor of class I and II HDACs.[1][2][7] Its ability to induce histone hyperacetylation is a cornerstone of its biological activity, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][8]
-
4-Phenylbutyric Acid (4-PBA): The addition of a phenyl group to the butyric acid core, as seen in 4-PBA, retains HDAC inhibitory activity.[9][10][11] 4-PBA is used clinically and is known to inhibit cancer cell proliferation by increasing histone acetylation.[12]
Given that this compound shares the core butyric acid structure, there is a high probability that it also functions as an HDAC inhibitor. The trifluoromethylphenyl group may influence its potency, selectivity, and pharmacokinetic properties.
Target Validation Workflow
A systematic approach is required to validate HDACs as a target. This involves a combination of computational modeling, in vitro enzymatic assays, and cell-based functional assays.
In Silico Docking
The first step is to perform molecular docking simulations to predict the binding affinity and mode of this compound to the active site of various HDAC isoforms.[13][14] This computational approach helps to prioritize which HDAC isoforms are most likely to be targeted.[15]
Experimental Protocols
In Vitro HDAC Activity/Inhibition Assay (Fluorometric)
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified HDAC isoforms.
Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine residue.[6] When deacetylated by an HDAC enzyme, a developer solution cleaves the substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.[16]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare HDAC Assay Buffer.
-
Dilute the fluorogenic HDAC substrate in the Assay Buffer.
-
Reconstitute purified human recombinant HDAC1, HDAC2, HDAC3, or HDAC6 enzyme in Assay Buffer.
-
Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in Assay Buffer. Include a known HDAC inhibitor like Trichostatin A (TSA) or Sodium Butyrate as a positive control.
-
-
Assay Plate Setup (96-well, black, flat-bottom):
-
Add Assay Buffer to all wells.
-
Add the test compound dilutions or controls to the respective wells.
-
Add the diluted HDAC enzyme to all wells except for the "no enzyme" control.
-
-
Initiate Reaction:
-
Add the diluted HDAC substrate to all wells to start the reaction.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Develop Signal:
-
Add the Developer solution containing a protease to each well.
-
Incubate at 37°C for 15-30 minutes.
-
-
Read Fluorescence:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Histone Acetylation Assay (Western Blot)
This assay determines if the compound can induce histone hyperacetylation in living cells, a direct downstream consequence of HDAC inhibition.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate a human cancer cell line (e.g., HeLa or HCT116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 18-24 hours. Include a vehicle control and a positive control (e.g., 5 mM Sodium Butyrate).
-
-
Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer and isolate the nuclei.
-
Extract histones from the nuclei using a high-salt buffer or acid extraction.
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of histone proteins (e.g., 10-15 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated Histone H3 (e.g., anti-acetyl-H3K9) or acetylated Histone H4.
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3 or H4.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated histone signal to the total histone signal for each sample.
-
Compare the levels of histone acetylation in treated samples to the vehicle control.
-
Data Presentation
| Compound | Target HDAC | In Vitro IC50 (µM) | Cell-Based Acetyl-H3 Induction (Fold Change at 10 µM) |
| This compound | HDAC1 | Hypothetical Value | Hypothetical Value |
| This compound | HDAC2 | Hypothetical Value | Hypothetical Value |
| Sodium Butyrate (Control) | Class I/IIa | 50-500 | ~5-10 fold |
| Trichostatin A (Control) | Class I/II | 0.001-0.01 | >10 fold |
| Table 1: Hypothetical data summary for HDAC inhibition assays. |
Signaling Pathway Visualization
Caption: HDAC inhibition pathway.
Potential Target Class 2: G-Protein Coupled Receptors (GPCRs)
Scientific Rationale
GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them highly successful drug targets.[17][18][19] They transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins.[20][21]
The investigation of GPCRs as potential targets is supported by:
-
Structural Analogs: A novel series of 4-oxo-4-(indolin-1-yl)butanoic acids, which share the 4-oxo-butanoic acid core, were identified as potent and selective agonists for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[22][23] S1P1 is a GPCR crucial for immune cell trafficking, and its modulation is a therapeutic strategy for autoimmune diseases like multiple sclerosis.[24][25]
-
Butyric Acid Activity: Butyric acid itself can activate certain GPCRs, such as GPR41 and GPR43, which are involved in metabolic regulation and inflammation.
These findings suggest that the 4-oxo-butyric acid scaffold can be accommodated by GPCR binding pockets, and the specific phenyl substitution will determine the receptor subtype selectivity and pharmacology (agonist vs. antagonist).
Target Validation Workflow
A broad screening approach followed by targeted deconvolution is recommended to identify potential GPCR targets.
Experimental Protocols
Calcium Mobilization Assay for Gq- and Gi-Coupled GPCRs
This is a primary high-throughput screening assay to detect the activation of GPCRs that signal through the Gq or Gi pathways, leading to an increase in intracellular calcium.[26][27][28][29][30]
Principle: Activation of Gq-coupled receptors leads to the release of calcium from intracellular stores.[30] Cells are loaded with a calcium-sensitive fluorescent dye. An increase in intracellular calcium upon compound addition results in a measurable increase in fluorescence.[26] Gi-coupled receptors can also be assayed by co-expressing a promiscuous G-protein like Gα16, which redirects the signal through the calcium pathway.[30]
Step-by-Step Protocol:
-
Cell Preparation:
-
Use a panel of cell lines, each stably expressing a different GPCR of interest (e.g., S1P receptors, GPR41, GPR43). HEK293 or CHO cells are common hosts.
-
Plate the cells in a 96-well or 384-well black, clear-bottom plate and grow to 90-100% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (to prevent dye leakage).
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in an appropriate assay buffer.
-
-
Assay Execution (using a FLIPR or FlexStation):
-
Place both the cell plate and the compound plate into the instrument.
-
Establish a baseline fluorescence reading for each well for 10-20 seconds.
-
The instrument will automatically add the compound from the source plate to the cell plate.
-
Immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
For agonist activity, plot the response against the compound concentration to determine the EC50.
-
For antagonist activity, pre-incubate the cells with the test compound before adding a known agonist at its EC80 concentration. A decrease in the agonist's response indicates antagonism.
-
cAMP Assay for Gs- and Gi-Coupled GPCRs
This assay is used to screen for activity at GPCRs that modulate the levels of cyclic AMP (cAMP), the hallmark of Gs (stimulatory) and Gi (inhibitory) signaling.[31]
Principle: Gs-coupled receptors activate adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors inhibit it.[32] The assay is a competitive immunoassay, often using HTRF or AlphaScreen technology, where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[33][34]
Step-by-Step Protocol (using an HTRF kit as an example):
-
Cell Stimulation:
-
Plate cells expressing the target Gs- or Gi-coupled receptor in a 384-well plate.
-
For Gi-coupled receptors, add forskolin (an adenylyl cyclase activator) to stimulate a baseline level of cAMP production.
-
Add a serial dilution of this compound and incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Add the lysis buffer containing the HTRF reagents: a cAMP-d2 tracer and an anti-cAMP antibody labeled with a Europium cryptate.
-
Incubate for 60 minutes at room temperature.
-
-
Read Plate:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm).
-
A decrease in the HTRF ratio indicates an increase in cellular cAMP (Gs agonism or Gi antagonism). An increase in the ratio indicates a decrease in cellular cAMP (Gi agonism or Gs antagonism).
-
Calculate EC50 or IC50 values from the dose-response curves.
-
Data Presentation
| Receptor Target | Pathway | Assay Type | Activity Mode | EC50/IC50 (µM) |
| S1P1 | Gi/Gq | Calcium Mobilization | Agonist | Hypothetical Value |
| S1P3 | Gi/Gq | Calcium Mobilization | Agonist | Hypothetical Value |
| GPR41 | Gi | cAMP Assay | Agonist | Hypothetical Value |
| GPR43 | Gi | cAMP Assay | Agonist | Hypothetical Value |
| Table 2: Hypothetical data summary for GPCR screening. |
Signaling Pathway Visualization
Caption: Generalized GPCR signaling cascade.
Other Potential Target Classes
While HDACs and GPCRs represent the highest probability targets, the unique trifluoromethylphenyl moiety warrants consideration of other possibilities.
Potential Target 3: Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1)
-
Rationale: The trifluoromethylphenyl group is a key pharmacophore in some known TRPV1 antagonists. TRPV1 is an ion channel involved in pain and inflammation, making it a valuable target for analgesics.
-
Validation Protocol: TRPV1 Calcium Influx Assay:
-
Use cells (e.g., HEK293) stably expressing human TRPV1.
-
Load cells with a calcium-sensitive dye as described for the GPCR calcium mobilization assay.
-
Pre-incubate the cells with this compound.
-
Stimulate the cells with a known TRPV1 agonist, such as capsaicin.
-
Measure the resulting calcium influx. A reduction in the capsaicin-induced signal indicates antagonist activity.
-
Potential Target 4: Bacterial SecA ATPase
-
Rationale: The SecA protein is an essential ATPase motor for protein translocation across the bacterial cell membrane and has no mammalian counterpart, making it an attractive target for novel antibiotics.[35][36][37][38][39] Derivatives of 4-oxo-thiouracil have been identified as SecA inhibitors, suggesting the 4-oxo scaffold could be a starting point for antibacterial drug design.[35]
-
Validation Protocol: SecA ATPase Activity Assay:
-
Use purified bacterial SecA protein.
-
The assay measures the hydrolysis of ATP to ADP, which can be quantified by measuring the amount of inorganic phosphate released.
-
Incubate purified SecA with ATP and this compound at various concentrations.
-
Stop the reaction and measure the amount of free phosphate using a colorimetric reagent (e.g., malachite green).
-
A decrease in phosphate production indicates inhibition of SecA's ATPase activity.
-
Integrated Target Validation Workflow
The following diagram illustrates a logical, integrated workflow for identifying and validating the therapeutic targets of this compound.
Caption: Integrated workflow for target validation.
Conclusion and Future Directions
This compound presents a compelling case for investigation as a novel therapeutic agent. Based on robust evidence from its structural analogs, this guide identifies Histone Deacetylases (HDACs) and G-Protein Coupled Receptors (GPCRs) , particularly the S1P receptor subfamily, as the highest priority target classes. The proposed workflows and detailed experimental protocols provide a clear and rigorous framework for validating these primary targets and exploring secondary possibilities such as TRPV1 and bacterial SecA.
Successful validation of any of these targets would open distinct therapeutic avenues, from oncology and neurodegeneration (HDACs) to autoimmune diseases (GPCRs), pain management (TRPV1), and infectious diseases (SecA). The next steps for a drug development program would involve executing the outlined screening cascade, followed by lead optimization to improve potency, selectivity, and ADME properties, ultimately paving the way for preclinical in vivo studies.
References
Sources
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
- 14. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 18. cusabio.com [cusabio.com]
- 19. Khan Academy [khanacademy.org]
- 20. journals.physiology.org [journals.physiology.org]
- 21. bosterbio.com [bosterbio.com]
- 22. books.rsc.org [books.rsc.org]
- 23. Highly selective and potent agonists of sphingosine-1-phosphate 1 (S1P1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sphingosine 1-phosphate receptor 1 agonists: a patent review (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 26. bio-protocol.org [bio-protocol.org]
- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. cosmobio.co.jp [cosmobio.co.jp]
- 33. resources.revvity.com [resources.revvity.com]
- 34. multispaninc.com [multispaninc.com]
- 35. SecA inhibitors as potential antimicrobial agents: differential actions on SecA-only and SecA-SecYEG protein-conducting channels - PMC [pmc.ncbi.nlm.nih.gov]
- 36. What are SecA inhibitors and how do they work? [synapse.patsnap.com]
- 37. researchgate.net [researchgate.net]
- 38. SecA inhibitors as potential antimicrobial agents: differential actions on SecA-only and SecA-SecYEG protein-conducting channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. SecA: a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind spectral interpretation, connecting theoretical principles to the practical application of identifying and characterizing this molecule.
Introduction
This compound is a keto-carboxylic acid derivative with potential applications in medicinal chemistry and materials science. The presence of a trifluoromethyl group, a ketone, a carboxylic acid, and a substituted aromatic ring gives this molecule a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is crucial for confirming its structure, assessing its purity, and understanding its chemical properties. This guide will delve into the predicted spectroscopic data for this compound, providing a virtual roadmap for its analytical characterization.
Molecular Structure and Key Features
The structure of this compound is foundational to understanding its spectroscopic behavior. Key structural features that will influence the spectra include:
-
Aromatic Ring: A para-substituted benzene ring will exhibit characteristic signals in both ¹H and ¹³C NMR spectra.
-
Ketone Carbonyl Group: This group will produce a strong absorption in the IR spectrum and a downfield signal in the ¹³C NMR spectrum.
-
Carboxylic Acid Group: The acidic proton will have a characteristic broad signal in the ¹H NMR spectrum, and the carbonyl and hydroxyl functionalities will have distinct IR absorptions.
-
Trifluoromethyl Group: The highly electronegative fluorine atoms will influence the chemical shifts of nearby protons and carbons, and the CF₃ group itself can be observed in ¹⁹F NMR.
-
Aliphatic Chain: The two methylene groups in the butyric acid chain will have distinct signals in the NMR spectra due to their different chemical environments.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | br s | 1H | -COOH |
| ~8.1 | d | 2H | Ar-H (ortho to C=O) |
| ~7.8 | d | 2H | Ar-H (ortho to CF₃) |
| ~3.3 | t | 2H | -C(=O)CH₂- |
| ~2.8 | t | 2H | -CH₂COOH |
Interpretation:
-
Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield (δ 11-12 ppm) due to the acidic nature of the proton and hydrogen bonding.
-
Aromatic Protons (Ar-H): The para-substituted aromatic ring will give rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing ketone group are expected to be more deshielded (~8.1 ppm) than the protons ortho to the trifluoromethyl group (~7.8 ppm).
-
Methylene Protons (-CH₂-): The two methylene groups will appear as triplets due to coupling with each other. The methylene group adjacent to the ketone (-C(=O)CH₂-) will be more deshielded (~3.3 ppm) than the methylene group adjacent to the carboxylic acid (-CH₂COOH) (~2.8 ppm).
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (ketone) |
| ~178 | C=O (carboxylic acid) |
| ~138 | Ar-C (ipso to C=O) |
| ~134 (q) | Ar-C (ipso to CF₃) |
| ~129 | Ar-CH |
| ~126 (q) | Ar-CH |
| ~124 (q) | CF₃ |
| ~33 | -C(=O)CH₂- |
| ~28 | -CH₂COOH |
Interpretation:
-
Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected. The ketone carbonyl will be significantly downfield (~195 ppm), while the carboxylic acid carbonyl will be slightly upfield (~178 ppm).
-
Aromatic Carbons: Four signals are expected for the aromatic carbons. The two quaternary carbons (ipso-carbons) will be deshielded, with the one attached to the CF₃ group appearing as a quartet due to C-F coupling. The two protonated aromatic carbons will also show distinct signals, with the one ortho to the CF₃ group also likely showing quartet splitting.
-
Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will appear as a quartet in the proton-decoupled ¹³C NMR spectrum due to one-bond coupling with the three fluorine atoms.
-
Aliphatic Carbons: The two methylene carbons will have distinct signals in the aliphatic region of the spectrum, with the carbon alpha to the ketone being more deshielded.
Experimental Protocol: NMR Spectroscopy
A generalized protocol for acquiring NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, acquire a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling and acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.
-
Figure 2. A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~3080 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong, Sharp | C=O stretch (carboxylic acid) |
| ~1690 | Strong, Sharp | C=O stretch (aromatic ketone) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1320 | Strong | C-F stretch |
| ~1170, ~1130 | Strong | C-F stretch |
| ~1220 | Medium | C-O stretch (carboxylic acid) |
| ~920 | Broad, Medium | O-H bend (out-of-plane, carboxylic acid dimer) |
Interpretation:
-
O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad absorption band spanning from 3300 to 2500 cm⁻¹, which is due to the O-H stretching of the hydrogen-bonded dimer.
-
C=O Stretches: Two distinct carbonyl stretching absorptions are expected. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹. The aromatic ketone C=O stretch is expected at a slightly lower wavenumber, around 1690 cm⁻¹, due to conjugation with the aromatic ring.
-
C-F Stretches: The trifluoromethyl group will give rise to several strong absorption bands in the 1350-1100 cm⁻¹ region.
-
Aromatic C=C Stretches: Absorptions characteristic of the aromatic ring are expected in the 1600-1450 cm⁻¹ region.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
This protocol is suitable for solid samples and provides high-quality spectra.
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Possible Fragment |
| 246 | [M]⁺ (Molecular Ion) |
| 173 | [M - COOH - H₂O]⁺ or [M - C₂H₄O₂]⁺ |
| 145 | [CF₃C₆H₄CO]⁺ |
| 117 | [C₆H₄CO]⁺ |
| 100 | [M - CF₃C₆H₄CO]⁺ |
| 77 | [C₆H₅]⁺ |
| 69 | [CF₃]⁺ |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 246, corresponding to the molecular weight of the compound.
-
Key Fragmentations:
-
Loss of the carboxylic acid group and subsequent rearrangement can lead to various fragments.
-
A prominent fragment is expected at m/z 145, corresponding to the [CF₃C₆H₄CO]⁺ acylium ion, which is a stable fragment.
-
Loss of the trifluoromethyl group (CF₃) would result in a fragment at m/z 177, though the C-CF₃ bond is strong.
-
Cleavage of the butyric acid chain can lead to a fragment at m/z 100.
-
The presence of a fragment at m/z 69 would be indicative of the [CF₃]⁺ ion.
-
Figure 3. Predicted key fragmentation pathways in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a common technique for the analysis of relatively volatile and thermally stable organic compounds.
-
Sample Introduction:
-
Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the high-vacuum source of the mass spectrometer.
-
If using a direct insertion probe, the sample is heated to promote volatilization.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a starting point for acquiring high-quality spectroscopic data. The principles of interpretation discussed herein are broadly applicable to the structural elucidation of other novel organic compounds.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Field, L. D., Li, H., & Magill, A. M. (2013).
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]
A Senior Application Scientist's Guide to the Synthesis of Trifluoromethylated Phenyl Ketones
Executive Summary
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, imparting profound effects on the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] Trifluoromethylated phenyl ketones, in particular, serve as critical intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing these valuable compounds. We will delve into the mechanistic underpinnings of electrophilic, nucleophilic, and radical trifluoromethylation pathways, offering field-proven insights into reagent selection, reaction optimization, and experimental design.
The Strategic Importance of the Trifluoromethyl Ketone Moiety
The unique electronic properties of the trifluoromethyl group, stemming from the high electronegativity of fluorine, are central to its utility in drug design. When positioned adjacent to a carbonyl group, the strongly electron-withdrawing -CF3 moiety renders the carbonyl carbon exceptionally electrophilic.[5] This enhanced reactivity is a key feature exploited in the synthesis of more complex molecular architectures. Furthermore, the introduction of a -CF3 group can significantly improve a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism and can modulate its lipophilicity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of trifluoromethylated phenyl ketones can be broadly categorized into three main approaches, each distinguished by the nature of the trifluoromethylating agent and the reaction mechanism. A fourth, complementary strategy involves the use of pre-trifluoromethylated building blocks.
Electrophilic Trifluoromethylation: Taming the CF3+ Synthon
Electrophilic trifluoromethylation reagents are designed to deliver a formal "CF3+" species to a nucleophilic substrate.[6] In the context of synthesizing trifluoromethylated phenyl ketones, this typically involves the reaction of an enol or enolate equivalent with a suitable electrophilic CF3 source.
Key Reagents:
-
Hypervalent Iodine Reagents (Togni Reagents): Togni's reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), are among the most versatile and widely used electrophilic trifluoromethylating agents.[7][8][9] They are shelf-stable solids and react with a broad range of nucleophiles.[1][7] The reaction with ketone enolates or silyl enol ethers provides a direct route to α-trifluoromethyl ketones.
-
Sulfonium Salts (Umemoto Reagents): Umemoto's reagents, such as S-(trifluoromethyl)dibenzothiophenium salts, are another important class of electrophilic CF3 sources.[10][11] These reagents are known for their high reactivity and have been successfully employed in the trifluoromethylation of β-ketoesters and other active methylene compounds.[11] More recent iterations of Umemoto's reagents offer improved thermal stability and reactivity.[12]
The general mechanism for the electrophilic trifluoromethylation of a ketone can be visualized as follows:
Caption: Electrophilic trifluoromethylation of a phenyl ketone.
Nucleophilic Trifluoromethylation: Harnessing the Power of the CF3- Anion
Nucleophilic trifluoromethylation involves the addition of a trifluoromethyl anion (CF3-) equivalent to an electrophilic carbonyl carbon. This is a powerful and direct method for constructing the trifluoromethyl ketone core.[13][14]
Key Reagents and Methodologies:
-
Ruppert-Prakash Reagent (TMSCF3): Trimethyl(trifluoromethyl)silane (TMSCF3) is the most widely used nucleophilic trifluoromethylating reagent.[13] In the presence of a fluoride source or other suitable activator, it delivers the CF3- anion to aldehydes and ketones.[13][15]
-
Fluoroform (HCF3): As an inexpensive industrial byproduct, fluoroform has emerged as an attractive source for generating the trifluoromethyl anion.[2] Strong bases, such as potassium hexamethyldisilazide (KHMDS), can deprotonate fluoroform to generate the CF3- anion in situ for the trifluoromethylation of esters to yield trifluoromethyl ketones.[2][16]
The general workflow for nucleophilic trifluoromethylation of an ester is depicted below:
Caption: Nucleophilic trifluoromethylation of a phenyl ester.
Radical Trifluoromethylation: A Versatile Approach
Radical trifluoromethylation methods have gained significant traction due to their mild reaction conditions and broad functional group tolerance.[17] These reactions involve the generation of a trifluoromethyl radical (•CF3), which can then engage with a suitable substrate.
Key Reagents and Methodologies:
-
Langlois Reagent (CF3SO2Na): Sodium trifluoromethanesulfinate is a stable, inexpensive, and commercially available reagent that serves as an excellent source of the trifluoromethyl radical upon oxidation.[18][19][20][21][22] It can be used in copper-catalyzed reactions with aryl boronic acids or in photoredox-catalyzed processes.[22][23]
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under exceptionally mild conditions.[24][25][26][27][28] Reagents like CF3I or CF3Br can be activated by a photocatalyst to initiate the trifluoromethylation of various substrates, including silyl enol ethers.[29]
A representative photoredox-catalyzed radical trifluoromethylation of a silyl enol ether is outlined below:
Caption: Photoredox-catalyzed radical trifluoromethylation.
Experimental Protocols and Data
Protocol: Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids with Togni's Reagent
This protocol is adapted from a procedure developed for the synthesis of trifluoromethylated arenes and can be conceptually extended to precursors of phenyl ketones.[30][31][32]
Materials:
-
Aryl boronic acid (1.0 equiv)
-
Togni's Reagent II (1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
1,10-Phenanthroline (0.1 equiv)
-
Solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl boronic acid, Togni's Reagent II, CuI, and 1,10-phenanthroline.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Comparison of Trifluoromethylation Methods
| Method | Reagent Type | Key Advantages | Key Limitations | Typical Yields |
| Electrophilic | Togni, Umemoto | High reactivity, broad substrate scope.[1] | Stoichiometric use of reagents, potential for side reactions. | 60-95% |
| Nucleophilic | TMSCF3, HCF3 | Direct installation of CF3, use of inexpensive sources.[2][13] | Requires strong bases or activators, sensitive to moisture. | 70-92%[2] |
| Radical | Langlois, CF3-X | Mild conditions, excellent functional group tolerance.[17][20] | May require a photocatalyst or transition metal catalyst. | 65-90% |
Conclusion and Future Outlook
The synthesis of trifluoromethylated phenyl ketones is a dynamic and evolving field. While established methods utilizing electrophilic and nucleophilic reagents remain highly valuable, the emergence of radical-based strategies, particularly those leveraging photoredox catalysis, offers exciting new avenues for mild and selective trifluoromethylation.[26] Future research will likely focus on the development of more efficient and sustainable catalytic systems, the expansion of substrate scope, and the application of these methodologies to the late-stage functionalization of complex molecules. The continued innovation in this area will undoubtedly fuel further advancements in drug discovery and materials science.
References
- Barata-Vallejo, S., et al. (2014).
-
Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry. [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. [Link]
-
Charpentier, J., et al. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. [Link]
-
Hassan, Z., & Mohammad, H. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]
-
Liu, T., & Shen, Q. (2011). Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent. Chemical Communications. [Link]
-
Santos, P. F., & Oliveira, R. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]
-
Sanford, M. S., et al. (2012). Copper-catalyzed trifluoromethylation of aryl- and vinylboronic acids with generation of CF3-radicals. Chemical Communications. [Link]
-
Bryn Mawr College. (n.d.). Electrophilic Fluorination. [Link]
-
Dell'Amico, L., et al. (2021). Radical alpha-Trifluoromethoxylation of Ketones by Means of Organic Photoredox Catalysis. ChemRxiv. [Link]
-
Umemoto, T., et al. (2011). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Togni reagent II. [Link]
-
Ikeda, M., et al. (2020). Synthesis of Diverse Aromatic Ketones through C−F Cleavage of Trifluoromethyl Group. Chemistry – A European Journal. [Link]
-
Liu, T., & Shen, Q. (2011). Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent. Chemical Communications. [Link]
-
Dell'Amico, L., et al. (2021). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. ACS Catalysis. [Link]
-
Hilinski, M. K., et al. (2014). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Journal of Organic Chemistry. [Link]
-
SigutLabs. (2022). Reagent of the month – November - Langlois reagent. [Link]
-
Barata-Vallejo, S., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry. [Link]
-
Jiang, X., et al. (2011). Copper-Mediated Oxidative Trifluoromethylation of Boronic Acids. Organic Letters. [Link]
-
Macmillan Group. (2011). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds. Princeton University. [Link]
-
Gao, C., et al. (2025). O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. Chemical Science. [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
Dell'Amico, L., et al. (2021). Radical alpha-Trifluoromethoxylation of Ketones by Means of Organic Photoredox Catalysis. ResearchGate. [Link]
-
Dell'Amico, L., et al. (2021). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. Organic Letters. [Link]
-
Zhang, X., et al. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega. [Link]
-
Bégué, J.-P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. [Link]
-
Li, C., et al. (2020). NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. Organic Letters. [Link]
-
Bar-Haim, G., & Gandelman, M. (2013). Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation. Beilstein Journal of Organic Chemistry. [Link]
-
Large, S., et al. (2002). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters. [Link]
-
Pasricha, S., et al. (2023). Langlois' Reagent: An Efficient Trifluoromethylation Reagent. SynOpen. [Link]
-
Santos, P. F., & Oliveira, R. (2013). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ResearchGate. [Link]
-
Ye, Y., & Sanford, M. S. (2012). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society. [Link]
-
Poittevin, C., et al. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for α-trifluoromethylation of ketones. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. [Link]
Sources
- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Togni reagent II - Wikipedia [en.wikipedia.org]
- 9. Togni reagent - Enamine [enamine.net]
- 10. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Umemoto Reagent I - Enamine [enamine.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 17. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 18. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 19. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 20. ccspublishing.org.cn [ccspublishing.org.cn]
- 21. thieme-connect.com [thieme-connect.com]
- 22. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]
- 23. Copper-catalyzed trifluoromethylation of aryl- and vinylboronic acids with generation of CF3-radicals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. macmillan.princeton.edu [macmillan.princeton.edu]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 31. [PDF] Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent. | Semantic Scholar [semanticscholar.org]
- 32. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Utilizing 4-Oxo-4-(4-trifluoromethylphenyl)butyric Acid in Advanced Peptide Synthesis
Abstract
This technical guide provides a comprehensive overview of the application of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid in modern peptide synthesis. This versatile reagent serves as a unique building block for introducing a bio-orthogonal keto handle and a trifluoromethylphenyl moiety into peptide structures. The trifluoromethyl group is a well-established pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of peptide-based therapeutics.[1][2][3][4] The ketone functionality provides a chemoselective site for subsequent modifications, such as bioconjugation, through the formation of stable oxime or hydrazone linkages.[5][6] This guide details the strategic incorporation of this keto-acid into peptides via solid-phase peptide synthesis (SPPS) and its subsequent use as a heterobifunctional linker. Detailed protocols, mechanistic insights, and expected outcomes are provided for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Keto-Acids and Trifluoromethyl Groups in Peptide Design
The fields of peptide chemistry and drug discovery are continually seeking innovative methods to enhance the therapeutic properties of peptides. Two key strategies involve the incorporation of bio-orthogonal functional groups for site-specific modification and the introduction of moieties that improve pharmacokinetic profiles. This compound is a bifunctional molecule that addresses both of these needs.
The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry, known to profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[3][4] Its strong electron-withdrawing nature and resistance to metabolic degradation make it a valuable addition to peptide-based drug candidates.[1][2]
The ketone group, on the other hand, is a versatile chemical handle that is absent in the 20 proteinogenic amino acids.[5] Its unique reactivity allows for highly selective (orthogonal) conjugation with hydrazides and alkoxyamines to form stable hydrazone and oxime bonds, respectively, under mild, aqueous conditions.[5][6] This enables the precise attachment of various payloads, such as imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains, to the peptide.
This application note will detail the practical use of this compound in standard Fmoc-based solid-phase peptide synthesis (SPPS).
Overview of Applications
This compound can be utilized in two primary ways in peptide synthesis:
-
N-terminal Modification: The carboxylic acid moiety can be coupled to the free N-terminus of a resin-bound peptide, introducing the keto-group and the trifluoromethylphenyl motif at a specific position.
-
Heterobifunctional Linker: The molecule can act as a linker to conjugate a peptide to another molecule. The carboxylic acid is first attached to the peptide, and the keto group is then used to react with a hydroxylamine or hydrazide-functionalized molecule.
The following sections will provide detailed protocols for these applications.
Experimental Protocols
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin or other suitable solid support
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Collidine
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Hydroxylamine or hydrazide derivative for conjugation (for linker application)
-
Analytical and preparative HPLC system
-
Mass spectrometer
Protocol 1: N-Terminal Acylation of a Resin-Bound Peptide
This protocol describes the coupling of this compound to the N-terminus of a peptide synthesized on a solid support using standard Fmoc chemistry.
Workflow Diagram:
Caption: Workflow for N-terminal modification of a peptide with this compound.
Step-by-Step Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide for a C-terminal amide) using standard Fmoc-SPPS protocols.[7]
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the solution to pre-activate for 5-10 minutes.
-
Coupling to the Peptide: Add the activated keto-acid solution to the resin-bound peptide. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring the Coupling: Monitor the reaction completion using a qualitative test such as the Kaiser ninhydrin test. A negative result (no blue color) indicates complete acylation of the N-terminal amine.
-
Washing: Once the coupling is complete, wash the resin with DMF (5x), DCM (3x), and methanol (2x). Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[8][9]
-
Isolation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Quantitative Data (Representative):
| Parameter | Expected Value |
| Coupling Efficiency | >95% (as determined by Kaiser test) |
| Crude Purity (by HPLC) | 50-80% (sequence dependent) |
| Final Purity (after HPLC) | >95% |
| Mass Spectrometry | Expected mass ± 1 Da |
Protocol 2: Application as a Heterobifunctional Linker for Bioconjugation
This protocol outlines the use of the keto-modified peptide from Protocol 1 for conjugation to a hydroxylamine- or hydrazide-functionalized molecule.
Workflow Diagram:
Sources
- 1. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Scalable synthesis and coupling of quaternary α-arylated amino acids: α-aryl substituents are tolerated in α-helical peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. “O-Acyl isopeptide method” for peptide synthesis: synthesis of forty kinds of “O-acyl isodipeptide unit” Boc-Ser/Thr(Fmoc-Xaa)-OH - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A general strategy for the preparation of C-terminal peptide α-ketoacids by solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Strategies for Derivatization of 4-Oxo-4-(4-trifluoromethylphenyl)butyric Acid for Enhanced Bioassay Performance
Abstract
This document provides a comprehensive guide for the chemical derivatization of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid, a molecule of interest in biochemical and pharmaceutical research. Direct analysis of this compound in complex biological matrices can be challenging due to its physicochemical properties. Chemical derivatization offers a robust strategy to enhance detectability, improve analytical performance, and enable a wider range of bioassays. We present detailed, field-proven protocols for targeting the molecule's carboxylic acid and ketone functionalities, focusing on the introduction of fluorescent and mass-spectrometry-compatible tags. The rationale behind each methodological choice is explained to empower researchers to adapt these strategies for their specific experimental goals, such as cellular imaging, high-throughput screening, and quantitative bioanalysis.
Introduction: The Rationale for Derivatization
This compound and its analogs are utilized as intermediates in the synthesis of pharmaceuticals and as research tools in biochemical studies.[1][2][3] However, quantifying their activity, distribution, and interactions within biological systems presents significant analytical hurdles. The native molecule lacks a strong chromophore or fluorophore, making sensitive detection by UV-Vis or fluorescence spectroscopy difficult. Furthermore, its modest molecular weight and polarity can lead to poor ionization efficiency in mass spectrometry and inadequate retention in reversed-phase chromatography, especially when analyzing complex samples like cell lysates or plasma.
Chemical derivatization addresses these challenges by covalently attaching a tag to the parent molecule.[4] This process can be tailored to:
-
Enhance Sensitivity: Introduce a fluorophore for fluorescence-based detection, enabling applications like live-cell imaging and high-throughput screening.[][6]
-
Improve Bioanalytical Properties: Add a readily ionizable group to significantly boost signal intensity in mass spectrometry.[7]
-
Enable Specific Assays: Create probes for studying molecular interactions, cellular uptake, and target engagement.[][8]
This guide provides the foundational chemistry and step-by-step protocols to empower researchers to generate high-quality derivatives of this compound for advanced bioassay applications.
Molecular Profile and Strategic Sites for Derivatization
The structure of this compound offers two primary functional groups for chemical modification: the carboxylic acid (-COOH) and the ketone (C=O).
Figure 1: Reactive functional groups on this compound available for derivatization.
-
Carboxylic Acid: This is the most versatile and commonly targeted group. It can be activated to readily form stable amide bonds with amine-containing tags (e.g., fluorescent dyes, biotin, or mass tags). This is the preferred route for most applications due to the high efficiency and stability of the resulting linkage.[9][10]
-
Ketone: The ketone group can be targeted to form hydrazones or oximes by reacting with hydrazine or hydroxylamine derivatives, respectively.[11][12] This provides an alternative strategy if the carboxylic acid must remain unmodified for biological activity or if orthogonal labeling is desired.
Protocol 1: Fluorescent Labeling via the Carboxylic Acid Moiety
This protocol details the most common derivatization strategy: forming a stable amide bond between the molecule's carboxylic acid and an amine-functionalized fluorescent dye using carbodiimide chemistry.
Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[13] This intermediate is susceptible to hydrolysis. The addition of N-hydroxysulfosuccinimide (Sulfo-NHS) stabilizes this intermediate by converting it to a more stable, amine-reactive Sulfo-NHS ester, which then efficiently reacts with a primary amine on the chosen tag to form a robust amide bond.[9][14]
Figure 2: General workflow for the derivatization and validation of the target compound.
Materials and Reagents
-
This compound
-
Amine-reactive fluorescent dye (e.g., an Alexa Fluor™ hydrazide, a DyLight™ amine, or 5-aminofluorescein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7–6.0[15]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2–7.5
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5
-
Reaction Vials, Magnetic Stirrer, Argon or Nitrogen gas
-
Purification System: Preparative HPLC or Flash Chromatography column
-
Analytical System: LC-MS for verification
Step-by-Step Protocol
Note: EDC and NHS are moisture-sensitive. Always allow reagents to equilibrate to room temperature before opening to prevent condensation.[13]
-
Preparation: In a clean, dry vial, dissolve 10 mg of this compound in 1 mL of anhydrous DMF.
-
Activation:
-
Add a 1.5 molar equivalent of NHS (or Sulfo-NHS) to the solution.
-
Add a 1.5 molar equivalent of EDC.
-
Rationale: A slight excess of the coupling reagents ensures efficient activation of the carboxylic acid. The reaction is performed in an acidic buffer (or anhydrous organic solvent) to optimize the EDC reaction and minimize hydrolysis of the O-acylisourea intermediate.[14]
-
Stir the reaction under an inert atmosphere (argon or nitrogen) for 30-60 minutes at room temperature.
-
-
Coupling:
-
In a separate vial, dissolve a 1.1 molar equivalent of the amine-reactive fluorescent dye in 0.5 mL of DMF or DMSO.
-
Add the dye solution dropwise to the activated acid solution.
-
Add 2 mL of Coupling Buffer (PBS, pH 7.2) to raise the pH.
-
Rationale: The coupling of the NHS-ester to the primary amine is most efficient at a slightly basic pH (7.2-8.0).[15]
-
Stir the reaction for 2-4 hours at room temperature, protected from light.
-
-
Quenching:
-
Add 100 µL of Quenching Buffer (1 M Hydroxylamine) to the reaction mixture.
-
Rationale: Hydroxylamine will react with any remaining unreacted NHS-esters, preventing unwanted side reactions.[15]
-
Stir for an additional 15-30 minutes.
-
-
Purification:
-
The crude reaction mixture must be purified to remove unreacted starting material, excess dye, and reaction byproducts.[]
-
Preparative reverse-phase HPLC (RP-HPLC) is the recommended method. Use a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) to separate the more hydrophobic fluorescent derivative from the starting materials.
-
Collect fractions and monitor by analytical HPLC or LC-MS.
-
-
Verification:
-
Confirm the identity of the purified product using LC-MS. The resulting mass should correspond to the sum of the starting acid and the dye, minus the mass of water (18.015 Da).
-
For unambiguous structural confirmation, ¹H NMR and ¹³C NMR can be performed.
-
Protocol 2: Derivatization of the Ketone Moiety
This protocol provides an alternative strategy targeting the ketone group, which reacts with hydrazine derivatives to form a stable hydrazone linkage.
Principle: The lone pair of electrons on the terminal nitrogen of a hydrazine is nucleophilic and will attack the electrophilic carbon of the ketone. This is followed by dehydration to form a stable C=N double bond, known as a hydrazone.[11] This reaction is often catalyzed by a small amount of acid.
Materials and Reagents
-
This compound
-
Hydrazine-containing tag (e.g., Dansyl hydrazine, 2-hydrazinoquinoline)[7]
-
Anhydrous Ethanol or Methanol
-
Glacial Acetic Acid (as catalyst)
-
Purification and Analytical Systems as described in Protocol 1
Step-by-Step Protocol
-
Preparation: Dissolve 10 mg of this compound in 2 mL of anhydrous ethanol in a reaction vial.
-
Reaction:
-
Add a 1.2 molar equivalent of the hydrazine-containing tag (e.g., Dansyl hydrazine).
-
Add 1-2 drops of glacial acetic acid to catalyze the reaction.
-
Rationale: The acidic catalyst protonates the ketone's oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[12]
-
Stir the mixture at room temperature or gently heat to 40-50°C for 2-6 hours. Monitor the reaction progress by TLC or analytical HPLC.
-
-
Purification & Verification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the resulting hydrazone derivative using RP-HPLC or flash chromatography as described in Protocol 1.
-
Verify the product's identity and purity using LC-MS. The expected mass will be the sum of the two reactants minus the mass of water.
-
Summary of Derivatization Strategies
| Target Functional Group | Reagent Class | Coupling Chemistry | Key Advantages & Considerations |
| Carboxylic Acid | Amine-Reactive Dyes/Tags | EDC/NHS Amide Coupling | Advantages: High efficiency, very stable amide bond, wide variety of amine-tags available.[9][17] Considerations: Requires anhydrous conditions for activation; two-step process. |
| Ketone | Hydrazine-Reactive Dyes/Tags | Hydrazone Formation | Advantages: Simple one-step reaction, orthogonal to carboxylic acid chemistry.[11] Considerations: Hydrazone bond can be less stable than an amide bond under certain pH conditions. |
Application in Bioassays: A Use-Case Example
A primary application of fluorescently labeled small molecules is in visualizing and quantifying their uptake into living cells.[][18]
Use-Case: Measuring Cellular Uptake via Fluorescence Microscopy
-
Preparation: Synthesize a fluorescent derivative of this compound using Protocol 1 with a photostable, cell-permeable dye (e.g., a BODIPY™ or silicon-rhodamine derivative). Ensure the final product is of high purity (>95%) to avoid artifacts from free dye.[19]
-
Cell Culture: Plate cells of interest (e.g., HeLa cells) onto glass-bottom imaging dishes and grow to 60-80% confluency.
-
Incubation: Treat the cells with the fluorescent derivative at a final concentration of 1-10 µM in cell culture medium. Incubate for a desired time period (e.g., 30 minutes to 4 hours).
-
Washing: Gently wash the cells 2-3 times with pre-warmed PBS to remove extracellular probe.
-
Imaging: Immediately image the live cells using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore.
-
Analysis: Quantify the intracellular fluorescence intensity using image analysis software (e.g., ImageJ/Fiji). This can provide a quantitative measure of compound accumulation.[18]
Figure 3: Conceptual workflow for a cellular uptake assay using a fluorescently derivatized compound.
References
-
Nyitray, G. T., & Gafni, A. (2012). An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence. PubMed. Retrieved from [Link]
-
Polymer Char. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
Tsai, C. Y., & Chen, Y. C. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Retrieved from [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
Li, H., et al. (2012). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. PubMed. Retrieved from [Link]
-
Vichem. (n.d.). Fluorescent labeling of small molecules. Retrieved from [Link]
-
Sheffield Hallam University Research Archive. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MS. Retrieved from [Link]
-
Al-Nahain, A., et al. (2013). Advances in fluorescence labeling strategies for dynamic cellular imaging. PMC - NIH. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). N,N-Dicarboxymethyl hydrazine: an old but neglected reagent for chemoselective derivatization of carbonyl compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Lim, S. F., et al. (2011). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. PMC - NIH. Retrieved from [Link]
-
Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH. Retrieved from [Link]
-
Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. PubMed. Retrieved from [Link]
-
Sartorius. (2023, November 9). Utilizing Advanced Flow Cytometry to Detect the Uptake and Transport of Small Molecules by Microbes. YouTube. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS RN 56948-76-6 | 4-Oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid. Retrieved from [Link]
-
Giepmans, B. N. G., et al. (2006). Fluorescent labeling and modification of proteins. PMC - NIH. Retrieved from [Link]
-
AIP Publishing. (2023). A guide to small fluorescent probes for single-molecule biophysics. Retrieved from [Link]
-
PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. Retrieved from [Link]
Sources
- 1. Buy 4-(4-Fluoro-2-methyl-phenyl)-4-oxo-butyric acid | 887694-34-0 [smolecule.com]
- 2. 4-Oxo-4-(4-methoxyphenyl)butyric acid (3153-44-4) at Nordmann - nordmann.global [nordmann.global]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 6. Advances in fluorescence labeling strategies for dynamic cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. shura.shu.ac.uk [shura.shu.ac.uk]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 17. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Guide: Selective Reduction of the Prochiral Keto Group in 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The reduction of the ketone in 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid is a critical transformation yielding 4-Hydroxy-4-(4-trifluoromethylphenyl)butyric acid, a chiral building block with significant potential in pharmaceutical synthesis. The newly formed stereocenter at the C4 position necessitates precise control over the reaction's stereochemical outcome. This application note provides detailed protocols for both the straightforward achiral reduction to the racemic alcohol and advanced, highly enantioselective asymmetric methods. We delve into the causality behind experimental choices, offering field-proven insights for achieving high yields and, where desired, exceptional enantiomeric excess.
Introduction: The Significance of a Chiral Hydroxy Acid
This compound is a prochiral ketone. Its reduction to the corresponding secondary alcohol creates a new chiral center. Chiral alcohols are fundamental intermediates in the synthesis of single-enantiomer pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[1][2] Therefore, developing reliable and stereoselective methods for this reduction is of paramount importance for drug development and medicinal chemistry.
This guide presents two distinct approaches:
-
Achiral Reduction: A robust method using sodium borohydride for applications where a racemic mixture of the alcohol is sufficient or can be resolved in a subsequent step.
-
Asymmetric Reduction: State-of-the-art catalytic methods for the direct synthesis of a single enantiomer in high optical purity, which is often the more efficient and cost-effective strategy in a synthetic campaign.[3] We will detail protocols for the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
Protocol I: Achiral Reduction via Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones and aldehydes to alcohols without affecting other functional groups like carboxylic acids or esters under standard conditions.[4][5] The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[6][7] A subsequent protonation step, typically from the solvent or an acidic workup, yields the final alcohol.
Experimental Workflow: Achiral Reduction
Caption: Workflow for NaBH₄ reduction.
Step-by-Step Protocol:
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1 equivalent).
-
Dissolution: Add methanol (100 mL) and stir until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (e.g., 0.92 g, 1.2 equivalents) in small portions over 15-20 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up (Quenching): Cool the flask back to 0°C and slowly add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution (target pH ~5-6). Be cautious as hydrogen gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield racemic 4-Hydroxy-4-(4-trifluoromethylphenyl)butyric acid as a white solid.
Data Summary: Achiral Reduction
| Parameter | Value/Condition |
| Substrate | This compound |
| Reagent | Sodium Borohydride (NaBH₄) |
| Equivalents of NaBH₄ | 1.1 - 1.5 |
| Solvent | Methanol or Ethanol |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 1 - 3 hours |
| Typical Yield | >90% |
| Enantiomeric Excess (ee) | 0% (Racemic) |
Protocols II & III: Asymmetric Catalytic Reduction
For applications requiring a single enantiomer, direct asymmetric reduction is the preferred strategy. This avoids the often difficult and wasteful process of resolving a racemic mixture. We present two powerful, well-validated methods.
Protocol II: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones.[8][9] It employs a chiral oxazaborolidine catalyst which coordinates with both the borane reducing agent and the ketone substrate.[10][11] This ternary complex creates a rigid, sterically defined transition state that forces the hydride to be delivered to only one face of the ketone, resulting in the formation of a specific enantiomer of the alcohol with high enantiomeric excess (ee).[12]
Critical Consideration: This reaction is highly sensitive to moisture. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[10]
Experimental Workflow: CBS Reduction
Caption: Workflow for the CBS Reduction.
Step-by-Step Protocol:
-
Setup: Under an inert atmosphere, add this compound (1 equiv.) and the chiral CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine, 0.1 equiv.) to a flame-dried round-bottom flask.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add borane-THF complex solution (BH₃•THF, 1 M in THF, 1.0-1.2 equiv.) dropwise via syringe over 30 minutes. Causality: The slow addition maintains a low concentration of free borane, which minimizes the non-catalyzed background reduction that would lead to the racemic product.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up (Quenching): Cool the flask to 0°C and slowly add methanol dropwise to quench the excess borane.
-
Extraction & Purification: After quenching, follow steps 6-8 from the achiral protocol. Purification is typically achieved via flash column chromatography on silica gel.
-
Chiral Analysis: Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
Protocol III: Noyori Asymmetric Hydrogenation
Developed by Nobel laureate Ryōji Noyori, this method utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, to achieve highly enantioselective hydrogenation of ketones.[13][14] The mechanism involves a metal-ligand bifunctional catalysis where both the ruthenium center and the ligand participate in the hydrogen transfer from H₂ to the ketone.[15][16] This method is known for its high efficiency and excellent enantioselectivity, making it suitable for industrial applications.[13]
Critical Consideration: This reaction requires specialized high-pressure equipment (a Parr hydrogenator or similar autoclave) and careful handling of flammable hydrogen gas.
Experimental Workflow: Noyori Hydrogenation
Caption: Workflow for Noyori Hydrogenation.
Step-by-Step Protocol:
-
Setup: In a glovebox, charge a high-pressure reactor vessel with this compound (1 equiv.), a Ru(II)-chiral BINAP catalyst (e.g., RuCl₂[(S)-BINAP], 0.005 - 0.01 equiv.), and a degassed solvent such as methanol.
-
Sealing and Purging: Seal the reactor and remove it from the glovebox. Purge the vessel several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm). Heat the reaction mixture to the target temperature (e.g., 50°C) and stir vigorously for 12-24 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Purification: Open the reactor, filter the contents through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess using chiral HPLC.
Data Summary: Asymmetric Reduction Methods
| Parameter | CBS Reduction | Noyori Hydrogenation |
| Catalyst | Chiral Oxazaborolidine | Ru(II)-Chiral Diphosphine (e.g., BINAP) |
| Reductant | Borane (BH₃•THF or BH₃•SMe₂) | Hydrogen Gas (H₂) |
| Conditions | Inert atmosphere, anhydrous | High pressure (autoclave) |
| Temperature | 0°C to Room Temperature | 25 - 80°C |
| Typical ee | >95% | >98% |
| Key Advantage | Operational simplicity (no high pressure) | High atom economy, very high ee |
Product Characterization
Successful reduction can be confirmed by standard spectroscopic methods.
-
¹H NMR: Expect the disappearance of the two methylene signals adjacent to the ketone (triplets at ~3.3 and ~2.8 ppm) and the appearance of a new multiplet for the proton on the hydroxyl-bearing carbon (CH-OH) around 4.7-5.2 ppm, along with a broad singlet for the OH proton.
-
¹³C NMR: The most telling change is the disappearance of the ketone carbonyl peak (C=O) at ~198 ppm and the appearance of a new signal for the alcohol carbon (CH-OH) at ~70 ppm.
-
FTIR Spectroscopy: Look for the disappearance of the sharp ketone C=O stretching band (~1690 cm⁻¹) and the appearance of a broad O-H stretching band (~3400 cm⁻¹).
-
Chiral HPLC: This is the definitive method for determining the enantiomeric excess. The two enantiomers will have different retention times on a chiral stationary phase, and the ratio of their peak areas gives the ee%.
Conclusion
The reduction of this compound can be effectively achieved using several methods. For simple access to the racemic alcohol, sodium borohydride reduction is a high-yielding and operationally simple choice. For the synthesis of enantiomerically pure 4-Hydroxy-4-(4-trifluoromethylphenyl)butyric acid, a crucial intermediate for chiral drug synthesis, catalytic asymmetric methods are superior. The CBS reduction offers excellent enantioselectivity without the need for high-pressure equipment, while the Noyori hydrogenation provides outstanding atom economy and typically higher enantiomeric excesses, making it a powerful tool for both laboratory and industrial-scale synthesis. The choice of method will depend on the specific stereochemical requirements, available equipment, and scale of the reaction.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society.
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition.
-
Pu, L. (2004). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed.
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Wikipedia.
-
NROChemistry. (n.d.). Noyori Hydrogenation. NROChemistry.
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction. NROChemistry.
-
Alfa Chemistry. (n.d.). Corey-Bakshi-Shibata Reduction. Alfa Chemistry.
-
Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station International Edition.
-
Dalton Transactions. (2019). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Royal Society of Chemistry.
-
National Institutes of Health. (2024). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. PMC.
-
PubMed. (2011). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed.
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia.
-
YouTube. (2021). Noyori Asymmetric Hydrogenation. Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal.
-
Encyclopedia.pub. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub.
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Common Organic Chemistry.
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
-
National Institutes of Health. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. PMC.
-
YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Leah4sci.
-
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide.
-
PubMed. (2007). Asymmetric Transfer Hydrogenation of Ketones With Bifunctional Transition Metal-Based Molecular Catalysts. PubMed.
Sources
- 1. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. grokipedia.com [grokipedia.com]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 13. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 15. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid
Introduction and Scientific Rationale
4-Oxo-4-(4-trifluoromethylphenyl)butyric acid is a keto-carboxylic acid derivative that serves as a key building block in the synthesis of various chemical entities. In the context of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality control measure; it is a regulatory imperative. Regulatory bodies mandate the identification and quantification of any impurity present at or above a specified threshold.[1] Therefore, a robust, reliable, and validated analytical method is essential for accurate purity assessment.
This application note details the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its process-related impurities or degradation products. The narrative explains the causal logic behind each methodological choice, from column and mobile phase selection to the validation strategy, ensuring the protocol is scientifically sound and fit for its intended purpose in a regulated environment.
Method Development: A Mechanistic Approach
The development of a robust HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte.[2] this compound is a moderately polar molecule containing a carboxylic acid moiety (pKa ≈ 4-5), a ketone, and an aromatic ring with a trifluoromethyl group. These features dictate the optimal chromatographic strategy.
Selection of Chromatographic Mode and Stationary Phase
Reversed-phase HPLC (RP-HPLC) is the technique of choice due to its versatility and compatibility with molecules of moderate polarity.[3] The primary challenge with this analyte is controlling the ionization of the carboxylic acid group, which can lead to poor peak shape (tailing) and unstable retention times if not managed.
-
Stationary Phase Rationale : A C18 (octadecylsilane) column is the most common starting point in RP-HPLC.[4] However, standard C18 phases can exhibit poor retention for polar compounds, especially under highly aqueous mobile phase conditions. To counteract this and enhance retention for our polar acidic analyte, a polar-endcapped C18 column is selected. These columns are designed to be compatible with 100% aqueous mobile phases and provide improved retention and peak shape for polar molecules.[5][6][7] An alternative could be a mixed-mode column that offers both reversed-phase and anion-exchange interactions.[4]
Mobile Phase Optimization: The Key to Resolution and Peak Shape
The mobile phase composition is the most critical factor influencing separation in RP-HPLC.[8][9]
-
Aqueous Phase and pH Control : To ensure reproducible retention and symmetrical peak shape, the ionization of the carboxylic acid must be suppressed. This is achieved by adjusting the mobile phase pH to be at least 1.5-2 units below the analyte's pKa.[10] A pH of 2.5-3.0 is ideal. Using a buffer is non-negotiable for maintaining a stable pH. A 20 mM potassium phosphate buffer adjusted with phosphoric acid is an excellent choice due to its appropriate buffering capacity and UV transparency at lower wavelengths.
-
Organic Modifier : Acetonitrile is chosen over methanol as the organic modifier. Its lower viscosity leads to lower backpressure, and its superior UV transparency at wavelengths around 220-250 nm allows for more sensitive detection.[10]
-
Gradient Elution : Impurity profiling requires the separation of compounds with a potential range of polarities. A gradient elution, which involves increasing the percentage of the organic solvent over time, is essential. This ensures that highly polar impurities are retained and resolved at the beginning of the run, while more non-polar, late-eluting impurities are efficiently eluted from the column in a reasonable timeframe, yielding sharp peaks for improved quantification.[8]
Detector Selection
The presence of the substituted aromatic ring in this compound provides a strong UV chromophore. A Photodiode Array (PDA) detector is selected. It not only allows for sensitive detection at the wavelength of maximum absorbance (λmax) but also provides spectral data across a range of wavelengths. This is invaluable for assessing peak purity and for identifying potential co-eluting impurities, a key requirement for a stability-indicating method.[2][3]
Experimental Protocol: Purity Determination
This protocol provides a detailed, step-by-step methodology for the purity assessment of this compound.
Reagents, Materials, and Instrumentation
-
Reagents :
-
Acetonitrile (HPLC Grade)
-
Water (HPLC or Milli-Q grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Phosphoric Acid (H₃PO₄, ~85%, Analytical Grade)
-
This compound Reference Standard (characterized, >99.5% purity)
-
Sample of this compound for testing
-
-
Instrumentation :
-
HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Chromatographic Conditions
| Parameter | Condition |
| Column | Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ in water, adjusted to pH 2.5 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 245 nm (λmax), spectral range 200-400 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A : Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm filter.
-
Diluent : Mix Mobile Phase A and Mobile Phase B in a 80:20 (v/v) ratio.
-
Reference Standard Solution (0.5 mg/mL) : Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL) : Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Analysis Workflow
The general workflow for performing the analysis is outlined below.
System Suitability and Calculations
Before sample analysis, inject the reference standard solution five times. The system is suitable for use if the following criteria are met:
-
Tailing Factor for the main peak: ≤ 1.5
-
Theoretical Plates for the main peak: ≥ 5000
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
Calculate the purity using area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol: A Self-Validating System
To ensure the method is reliable and suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]
Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Perform forced degradation (acid, base, oxidative, thermal, photolytic stress). Analyze stressed samples against a non-stressed sample and a blank. | Peak for the main analyte should be pure (via PDA) and resolved from all degradation products (Resolution > 2.0). |
| Linearity | Prepare solutions at five concentrations, from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.005 to 0.75 mg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0% at each level. |
| Precision | Repeatability : Six replicate preparations of the sample by one analyst on one day. Intermediate : Repeat the analysis on a different day with a different analyst or instrument. | Repeatability : RSD ≤ 2.0%. Intermediate : Overall RSD ≤ 2.0%. |
| LOQ / LOD | Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the linearity curve. | LOQ : S/N ≈ 10. LOD : S/N ≈ 3. Precision at LOQ should be acceptable (e.g., RSD ≤ 10%). |
| Robustness | Deliberately vary method parameters: flow rate (±0.1 mL/min), column temp (±2 °C), mobile phase pH (±0.1). | System suitability criteria must be met. No significant change in resolution or retention time. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Mobile phase pH too high; Column degradation; Sample overload. | Verify mobile phase pH is ~2.5; Use a new column; Reduce sample concentration. |
| Shifting Retention Times | Inadequate system equilibration; Mobile phase composition drift; Column temperature fluctuation. | Equilibrate for at least 30 min; Prepare fresh mobile phase daily; Ensure column oven is stable. |
| High Backpressure | Blockage in the system (e.g., frit, guard column); Mobile phase precipitation. | Filter all samples and mobile phases; Reverse flush column (without detector); Check for buffer precipitation in organic solvent. |
| Ghost Peaks | Contamination in diluent or mobile phase; Carryover from autosampler. | Use fresh, high-purity solvents; Run blank injections; Implement a needle wash step. |
Conclusion
The reversed-phase HPLC method detailed in this application note is demonstrated to be a robust, specific, and reliable tool for the purity assessment of this compound. The logical selection of a polar-endcapped C18 column combined with a pH-controlled, gradient mobile phase ensures excellent separation from potential impurities and degradation products. Adherence to the comprehensive validation protocol, grounded in ICH Q2(R1) guidelines, confirms that the method is fit for its intended purpose in a quality control or drug development setting, providing trustworthy data to support critical decision-making processes.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.
- Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules - Technical Note. Phenomenex.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - PDF. U.S.
- A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review.
- Method Development for Drug Impurity Profiling: Part 1.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJRPR.
- Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column. Sigma-Aldrich.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. mastelf.com [mastelf.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
in vitro assay development for compounds derived from 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid
Application Note & Protocols
Topic: In Vitro Assay Development for Novel Compounds Derived from 4-Oxo-4-(4-trifluoromethylphenyl)butyric Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound scaffold represents a promising starting point for the development of novel small molecule therapeutics. The trifluoromethylphenyl moiety is a well-established pharmacophore known to enhance metabolic stability and binding affinity. This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven guide to establishing a robust in vitro assay cascade for the discovery and characterization of bioactive derivatives of this chemical series. We eschew a rigid, one-size-fits-all template, instead presenting a logical, tiered workflow that progresses from high-throughput primary screening to detailed mechanistic and cell-based studies. The core philosophy is to explain the causality behind each experimental choice, ensuring that each protocol functions as a self-validating system for generating high-quality, actionable data.
Strategic Framework for Assay Development
The journey from a chemical library to a validated lead compound is a multi-step process that requires a strategic funneling approach.[1][2] The goal is to efficiently identify potent, target-specific compounds with favorable cellular activity while eliminating non-viable candidates early to conserve resources. Our proposed workflow is designed to answer three fundamental questions at successive stages:
-
Does the compound interact with the target? (Primary Screen)
-
How potent is the interaction? (Secondary Screen & Potency)
-
How does it work, is it active in a cellular context, and is it selective? (Mechanistic & Cell-Based Assays)
This tiered strategy ensures that only the most promising compounds from a large library are subjected to more resource-intensive and complex downstream assays.
Sources
A Practical Guide to Assessing the Cell Permeability of Novel 4-Oxo-4-(4-trifluoromethylphenyl)butyric Acid Derivatives
An Application Guide for Researchers and Drug Development Professionals
Abstract
The ability of a drug candidate to permeate cell membranes is a fundamental determinant of its oral bioavailability and overall clinical efficacy. This guide provides a comprehensive framework for selecting and implementing robust cell permeability assays tailored to derivatives of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid. Recognizing the specific physicochemical properties of this compound class—notably its acidic nature and potential for efflux transporter interaction—is critical for accurate data generation and interpretation. We present an integrated, tiered strategy, beginning with high-throughput screening for passive permeability and progressing to detailed mechanistic studies using cell-based models of the intestinal and blood-brain barriers. This document furnishes detailed protocols, data interpretation guidelines, and troubleshooting advice to empower researchers in making confident, data-driven decisions in the drug discovery pipeline.
Foundational Concepts: Understanding and Predicting Permeability
A compound's journey to its intracellular target is governed by its ability to cross the lipid bilayer of cell membranes. This process is not merely a simple diffusion but a complex interplay between the compound's physicochemical properties and the biological environment of the membrane.
Core Mechanisms of Drug Permeation
There are two primary routes by which a small molecule can cross a cell monolayer:
-
Passive Diffusion: This is the movement of a compound across the membrane driven by a concentration gradient, without the aid of a transport protein. It can occur via two pathways:
-
Transcellular Diffusion: The compound passes directly through the lipid bilayer of the cells. This route is favored by lipophilic (fat-loving) molecules.
-
Paracellular Diffusion: The compound passes through the tight junctions between cells. This route is generally restricted to small, hydrophilic (water-loving) molecules.
-
-
Active Transport: This process involves membrane-bound proteins that facilitate the movement of compounds across the cell membrane.
-
Influx Transporters: These proteins move substrates from the outside to the inside of the cell (e.g., into an intestinal enterocyte from the gut lumen).
-
Efflux Transporters: These proteins actively pump substrates out of the cell. P-glycoprotein (P-gp, encoded by the ABCB1 or MDR1 gene) is a notorious efflux pump that can be a major cause of low oral bioavailability and poor brain penetration.[1][2]
-
Caption: Core mechanisms of drug permeation across an epithelial cell barrier.
Physicochemical Considerations for Acidic Compounds
The this compound scaffold contains a carboxylic acid group, which is a weak acid. Its ionization state is therefore highly dependent on the pH of the surrounding environment, as described by the Henderson-Hasselbalch equation.
-
At low pH (e.g., stomach, pH ~1-3): The compound will be predominantly in its neutral, protonated form (R-COOH). The neutral form is more lipophilic and thus more likely to permeate membranes via passive transcellular diffusion.
-
At neutral or physiological pH (e.g., intestine, blood, pH ~6.5-7.4): The compound will be predominantly in its ionized, deprotonated form (R-COO⁻). This charged form is more hydrophilic and has significantly lower passive permeability.
This pH-dependent behavior is a critical factor in assay design. Permeability should be assessed at multiple, physiologically relevant pH values to accurately predict in vivo absorption.
A Tiered Approach to Permeability Assessment
No single assay can provide a complete picture of a compound's permeability profile. A tiered approach is the most efficient and scientifically sound strategy.
-
Tier 1: High-Throughput Passive Permeability Screening (PAMPA). Used to rank large numbers of compounds based on their intrinsic passive diffusion potential.[3]
-
Tier 2: Intestinal Absorption & Efflux Potential (Caco-2 Assay). A more complex, cell-based assay used for lead candidates to assess both passive permeability and active transport phenomena in a model of the human intestine.[4][5]
-
Tier 3: Specific Transporter Interaction & BBB Assessment (MDCK-MDR1 Assay). Used to confirm if a compound is a substrate of the P-gp efflux pump and to predict its potential to cross the blood-brain barrier (BBB).[2][6]
| Assay Type | Principle | Measures | Advantages | Limitations | Best For |
| PAMPA | Diffusion across an artificial lipid membrane.[3][7] | Passive transcellular permeability. | High-throughput, low cost, highly reproducible.[8] | No active transport, no paracellular route.[7][8] | Early-stage screening and ranking of large compound libraries. |
| Caco-2 | Transport across a monolayer of human colon adenocarcinoma cells.[4][5] | Passive (transcellular & paracellular) and active transport.[9] | "Gold standard" for predicting human intestinal absorption; expresses multiple transporters.[4][10] | Low-throughput (21-day culture), high cost, biological variability.[11][12] | Lead optimization; detailed characterization of intestinal absorption. |
| MDCK-MDR1 | Transport across a canine kidney cell line overexpressing human P-gp.[1][6] | Passive permeability and specific P-gp mediated efflux. | Faster culture time than Caco-2 (~4-5 days), excellent model for BBB and P-gp substrates.[13][14] | Does not model the full complexity of human intestinal transporters. | Identifying P-gp substrates; predicting CNS penetration.[6] |
Table 1: Comparison of primary permeability assays.
Tier 1 Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a cell-free method that models passive transcellular diffusion.[3] It uses a 96-well plate system where a donor compartment is separated from an acceptor compartment by a microfilter coated with a lipid solution (e.g., lecithin in dodecane) that mimics a biological membrane.[3][15]
Principle
A test compound is added to the donor well. Over an incubation period, the compound diffuses from the donor well, through the artificial lipid membrane, and into the acceptor well. The concentrations in both wells are then measured to calculate a permeability coefficient.
Detailed Step-by-Step Protocol
Materials:
-
PAMPA plate system (e.g., Corning Gentest™, Millipore MultiScreen™)
-
Lecithin solution (e.g., 2% w/v in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4 and Acetate Buffer, pH 5.5
-
Test compounds and controls (10 mM in DMSO)
-
UV-transparent 96-well plates for analysis
-
Plate reader or LC-MS/MS system
Procedure:
-
Prepare Lipid Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the filter of each well in the donor plate. Allow the solvent to impregnate the filter for at least 5 minutes. Do not allow it to fully evaporate.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Scientist's Note: The acceptor compartment is kept at a constant pH of 7.4 to mimic physiological blood conditions.
-
-
Prepare Dosing Solutions:
-
Create a 200 µM intermediate plate by diluting 10 mM DMSO stocks into the appropriate buffer (pH 5.5 or 7.4).
-
Include control compounds: Atenolol (low permeability) and Metoprolol or Propranolol (high permeability).
-
-
Load Donor Plate: Add 200 µL of the dosing solution to each well of the lipid-coated donor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the filter bottoms are immersed in the acceptor solution.
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking (~50-100 rpm).[16]
-
Rationale: Shaking reduces the thickness of the unstirred water layer, which can be a rate-limiting barrier for diffusion and improves reproducibility.[16]
-
-
Disassembly and Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis by UV-Vis spectrophotometry or LC-MS/MS.
Data Analysis and Interpretation
The apparent permeability coefficient (Papp) is calculated using the following equation[17]:
Papp (cm/s) = [ -ln(1 - CA(t) / Ceq) ] * ( VD * VA ) / ( (VD + VA) * Area * Time )
Where:
-
CA(t): Compound concentration in the acceptor well at time t.
-
Ceq: Equilibrium concentration = (CD(t) * VD + CA(t) * VA) / (VD + VA).
-
VD, VA: Volumes of the donor and acceptor wells (cm³ or mL).
-
Area: Surface area of the membrane (cm²).
-
Time: Incubation time (seconds).
| Papp (x 10⁻⁶ cm/s) | Permeability Class | Predicted in vivo Absorption |
| < 1 | Low | < 50% |
| 1 - 10 | Medium | 50 - 89% |
| > 10 | High | > 90% |
Table 2: General classification of PAMPA permeability data.
Tier 2 Protocol: Caco-2 Permeability Assay
The Caco-2 assay is the industry gold standard for predicting human intestinal drug absorption.[10] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions and express key influx and efflux transporters.[5][11]
Principle
The assay measures the rate of compound transport across the Caco-2 monolayer in two directions: from the apical (A) side (representing the intestinal lumen) to the basolateral (B) side (representing the bloodstream), and vice versa. This bidirectional assessment allows for the calculation of an efflux ratio (ER), which indicates if the compound is a substrate for efflux pumps like P-gp.[5][11]
Caption: Experimental workflow for the Caco-2 bidirectional permeability assay.
Detailed Step-by-Step Protocol
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
24-well Transwell™ plates (e.g., Corning Costar®)
-
Complete culture medium (e.g., DMEM + 10% FBS, 1% Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
TEER meter (e.g., Millicell® ERS-2)
-
Lucifer Yellow (LY) fluorescent dye
-
Test compounds and controls (10 mM in DMSO)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell™ inserts at a density of ~60,000 cells/cm².
-
Culture for 18-22 days in a humidified incubator (37°C, 5% CO₂), changing the medium every 2-3 days.[5]
-
-
Monolayer Integrity Check:
-
Transport Experiment Preparation:
-
Gently wash the monolayers twice with pre-warmed (37°C) transport buffer.
-
Pre-incubate the plates with transport buffer for 30 minutes at 37°C.
-
-
Dosing:
-
Prepare dosing solutions of test compounds (typically 1-10 µM) in transport buffer. Include Lucifer Yellow (~100 µM) as a marker for paracellular leakage.
-
For A→B transport: Remove buffer from the apical well and add 0.4 mL of dosing solution. Add 1.2 mL of fresh buffer to the basolateral well.
-
For B→A transport: Remove buffer from the basolateral well and add 1.2 mL of dosing solution. Add 0.4 mL of fresh buffer to the apical well.
-
-
Incubation: Incubate the plates for 1-2 hours at 37°C with gentle shaking.
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments for each well.
-
Analysis:
-
Analyze compound concentrations using a validated LC-MS/MS method.
-
Measure Lucifer Yellow fluorescence to confirm monolayer integrity post-experiment (permeability of LY should be < 1%).
-
Data Analysis and Interpretation
The Papp value for each direction is calculated as:
Papp (cm/s) = ( dQ / dt ) / ( A * C₀ )
Where:
-
dQ/dt: Rate of compound appearance in the receiver chamber (mol/s).
-
A: Surface area of the membrane (cm²).
-
C₀: Initial concentration in the donor chamber (mol/cm³).
The Efflux Ratio (ER) is then calculated:
ER = Papp (B→A) / Papp (A→B)
-
ER ≈ 1: Suggests permeability is primarily via passive diffusion.
-
ER ≥ 2: Indicates that active efflux is occurring. The compound is likely a substrate for an efflux transporter like P-gp.[6][11]
Tier 3 Protocol: MDCK-MDR1 Permeability Assay
This assay is a powerful tool for specifically investigating P-gp mediated efflux and for predicting permeability across the blood-brain barrier (BBB), where P-gp is highly expressed.[6] It uses Madin-Darby Canine Kidney (MDCK) cells that have been transfected to overexpress the human MDR1 gene, which encodes P-gp.[1][2]
Principle
The experimental setup is nearly identical to the Caco-2 assay. By comparing the efflux ratio of a compound in the MDCK-MDR1 cell line to its permeability in wild-type MDCK cells (which have low transporter expression), one can definitively identify P-gp substrates.[2] A high efflux ratio in MDCK-MDR1 cells that is significantly reduced in the presence of a known P-gp inhibitor (e.g., Verapamil or Cyclosporin A) provides conclusive evidence of P-gp interaction.[1]
Protocol and Data Analysis
The protocol for the MDCK-MDR1 assay follows the same steps as the Caco-2 assay, with one key difference: the cell culture time is much shorter, typically 4-5 days.[6][20]
Data analysis is also identical, involving the calculation of Papp (A→B), Papp (B→A), and the Efflux Ratio. Interpretation focuses on the magnitude of the ER as a direct indicator of P-gp substrate potential.
Integrated Strategy and Troubleshooting
Caption: A tiered screening strategy for assessing compound permeability.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Mass Balance / Recovery (<80%) | Compound binding to plastic; poor compound stability; intracellular metabolism (cell-based assays). | Use low-binding plates; check compound stability in buffer at 37°C; reduce incubation time; analyze cell lysate for intracellular compound. |
| High Data Variability (High %CV) | Inconsistent cell seeding; leaky monolayers; pipetting errors; analytical variability. | Ensure consistent cell passage number and seeding density; discard wells with low TEER or high LY leakage; use automated liquid handlers; validate analytical method. |
| Inconsistent TEER values (Caco-2/MDCK) | Mycoplasma contamination; inconsistent cell culture technique; variations in medium. | Regularly test for mycoplasma; standardize all cell culture procedures; use a single lot of serum and medium for the duration of a study. |
| High Permeability of Low-Permeability Control | Leaky cell monolayers; incorrect buffer pH or composition. | Check TEER and Lucifer Yellow leakage values rigorously; verify buffer pH and osmolality.[18] |
Table 3: A guide to troubleshooting common issues in permeability assays.
References
-
MDCK-MDR1 Permeability Assay. AxisPharm. [Link]
-
Caco2 assay protocol. National Institutes of Health. [Link]
-
MDCK-MDR1 Permeability Assay. Evotec. [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
MDCK Permeability. Creative Biolabs. [Link]
-
Cell Permeability Assay. BioIVT. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
MDR1-MDCK Permeability Assay. Creative Bioarray. [Link]
-
How to perform the MDCK Permeability experiment in drug discovery. University of Dundee. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
In Vitro Methods for Measuring the Permeability of Cell Monolayers. PubMed Central. [Link]
-
Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ACS Publications. [Link]
-
Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
-
Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. National Institutes of Health. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PubMed Central. [Link]
-
How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]
-
Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI. [Link]
-
Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. ACS Publications. [Link]
-
In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. FDA. [Link]
-
Artificial Membrane Assays to Assess Permeability. ResearchGate. [Link]
-
drug solubility, membrane permeability, & the efflux ratio. Chem Help ASAP. [Link]
-
M9 Biopharmaceutics Classification System-Based Biowaivers; International Council for Harmonisation; Guidance for Industry; Availability. Regulations.gov. [Link]
-
MedChem Essentials: Permeability Part 2 - Assays. Selvita. [Link]
Sources
- 1. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 2. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. enamine.net [enamine.net]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. youtube.com [youtube.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. merckmillipore.com [merckmillipore.com]
- 12. mdpi.com [mdpi.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioassaysys.com [bioassaysys.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Application Note: A Scalable Synthesis of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid for Pharmaceutical Research and Development
Introduction
4-Oxo-4-(4-trifluoromethylphenyl)butyric acid is a key building block in the synthesis of various pharmacologically active molecules. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction. The described methodology is intended for researchers, chemists, and process development scientists in the pharmaceutical and chemical industries.
The synthesis is based on the well-established Friedel-Crafts acylation of (trifluoromethyl)benzene with succinic anhydride, a cost-effective and readily available starting material.[1] This electrophilic aromatic substitution is catalyzed by a Lewis acid, typically anhydrous aluminum chloride.[2] The protocol herein is designed with scalability and safety in mind, providing a solid foundation for the production of multi-gram to kilogram quantities of the target compound.
Reaction Scheme
Caption: General reaction scheme for the Friedel-Crafts acylation.
Core Principles and Mechanistic Insights
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion intermediate. Anhydrous aluminum chloride, a potent Lewis acid, coordinates to one of the carbonyl oxygens of succinic anhydride, leading to the opening of the anhydride ring and the generation of the acylium ion. This electrophile is then attacked by the electron-rich π-system of the (trifluoromethyl)benzene ring. The trifluoromethyl group is a deactivating and meta-directing group; however, under the forcing conditions of the Friedel-Crafts acylation, the para-substituted product is often obtained due to steric hindrance at the ortho positions. A subsequent hydrolysis step quenches the reaction and liberates the final carboxylic acid product.
Caption: Simplified workflow of the Friedel-Crafts acylation synthesis.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.
Reagent Handling:
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and ensure all glassware is scrupulously dry.[2]
-
(Trifluoromethyl)benzene: Flammable liquid. Keep away from ignition sources.
-
Succinic Anhydride: Corrosive and can cause severe eye damage and skin burns upon contact.[3]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
Reaction Quenching: The quenching of the reaction with water/acid is highly exothermic and will release significant amounts of HCl gas. This step must be performed slowly and in an ice bath within a fume hood.
Detailed Synthesis Protocol
This protocol is designed for a 100 g scale synthesis of the final product.
Materials and Equipment:
-
(Trifluoromethyl)benzene (≥99%)
-
Succinic anhydride (≥99%)
-
Anhydrous aluminum chloride (≥99%)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated, 37%)
-
Deionized water
-
Toluene
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)
-
Heating mantle
-
Large beaker (10 L) for quenching
-
Büchner funnel and filter flask
Reaction Stoichiometry:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| (Trifluoromethyl)benzene | 146.11 | 175.3 | 1.2 | 1.2 |
| Succinic anhydride | 100.07 | 100.0 | 1.0 | 1.0 |
| Anhydrous Aluminum Chloride | 133.34 | 293.3 | 2.2 | 2.2 |
Procedure:
-
Reaction Setup:
-
Assemble the 5 L three-necked flask with a mechanical stirrer, thermometer, and addition funnel. Equip the central neck with the stirrer, one side neck with the thermometer, and the other with the addition funnel. Attach a reflux condenser to the top of the addition funnel, and direct the gas outlet from the condenser to a gas scrubber.
-
Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to maintain an inert atmosphere.
-
-
Charging of Reagents:
-
To the reaction flask, add anhydrous dichloromethane (1.5 L).
-
Carefully and in portions, add anhydrous aluminum chloride (293.3 g, 2.2 mol) to the stirred solvent. The addition is exothermic, so maintain the temperature below 25 °C using a water bath if necessary.
-
In a separate flask, dissolve succinic anhydride (100.0 g, 1.0 mol) in anhydrous dichloromethane (500 mL).
-
Transfer the succinic anhydride solution to the addition funnel.
-
-
Formation of the Acylium Ion Complex:
-
Slowly add the succinic anhydride solution from the addition funnel to the stirred suspension of aluminum chloride in DCM over 30-45 minutes.
-
Control the addition rate to maintain the reaction temperature between 20-25 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.
-
-
Friedel-Crafts Acylation:
-
Add (trifluoromethyl)benzene (175.3 g, 1.2 mol) to the addition funnel.
-
Add the (trifluoromethyl)benzene dropwise to the reaction mixture over 1-1.5 hours. A gentle exotherm will be observed. Maintain the reaction temperature below 30 °C.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Reaction Quench and Work-up:
-
Cool the reaction mixture to 0-5 °C in an ice-salt bath.
-
In a 10 L beaker, prepare a mixture of crushed ice (2 kg) and concentrated hydrochloric acid (500 mL).
-
CAUTION: HIGHLY EXOTHERMIC REACTION AND GAS EVOLUTION. Slowly and carefully pour the reaction mixture onto the ice/acid mixture with vigorous stirring. The rate of addition should be controlled to keep the temperature of the quench mixture below 20 °C.
-
After the addition is complete, continue stirring for 30 minutes.
-
Transfer the mixture to a large separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Combine the organic layers and wash with deionized water (1 L), followed by a saturated brine solution (1 L).
-
-
Product Isolation and Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.
-
For purification, recrystallize the crude solid from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes.
-
Dissolve the crude product in a minimal amount of hot toluene. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified product by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum at 50 °C to a constant weight.
-
Expected Yield and Purity:
-
Yield: 75-85%
-
Purity: ≥98% (by HPLC)
-
Appearance: White to off-white solid.
Analytical Characterization
-
Melting Point: The melting point of the related 3-isomer is 92-94 °C.[4] The para-isomer is expected to have a different, likely higher, melting point.
-
¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the trifluoromethyl group, the carbonyl carbons, and the aromatic carbons.
-
Mass Spectrometry: To confirm the molecular weight of the compound (246.18 g/mol ).
-
Infrared Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and carboxylic acid.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and process chemists can reliably produce this valuable intermediate for pharmaceutical research and development. The methodology is based on the robust Friedel-Crafts acylation and has been designed for ease of scale-up.
References
- European Patent Office. (2002). Synthesis of 4-phenylbutyric acid. EP 1404638 B1.
- Google Patents. (n.d.). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
-
Hoffman Fine Chemicals. (n.d.). 4-Oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
-
Biological Magnetic Resonance Bank. (n.d.). Butyric Acid at BMRB. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). Retrieved from [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
-
Harvard University. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity.
-
SpectraBase. (n.d.). Butanoic acid, 4-[[2-chloro-5-(trifluoromethyl)phenyl]amino]-4-oxo-, 2-(4-methylphenyl)-2-oxoethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
Der Pharma Chemica. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 4-phenylbutyric acid.
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
ResearchGate. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0. Retrieved from [Link]
Sources
Application Note: Strategic Deployment of 4-Oxo-4-(4-trifluoromethylphenyl)butyric Acid in Fragment-Based Drug Discovery Campaigns
Audience: Researchers, scientists, and drug development professionals.
Preamble: The Fragment-Based Philosophy
Fragment-Based Drug Discovery (FBDD) has cemented its role as a cornerstone of modern hit-generation strategies, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] The FBDD paradigm is predicated on a simple yet profound principle: it is more efficient to explore chemical space using a library of small, low-complexity "fragments" (typically <300 Da) than with larger, more complex drug-like molecules.[3][4] These fragments identify high-quality, ligand-efficient binding interactions within a target's binding sites.[5] Although these initial interactions are weak (often in the high micromolar to millimolar range), they provide robust starting points for structure-guided optimization, ultimately yielding highly potent and selective lead compounds with superior physicochemical properties.[[“]][7][8]
This guide provides an in-depth technical overview of the application of a specific, high-utility fragment—4-Oxo-4-(4-trifluoromethylphenyl)butyric acid—within a typical FBDD workflow. We will elucidate the chemical rationale for its inclusion in fragment libraries and provide detailed, field-tested protocols for its screening, validation, and elaboration.
Fragment Profile: this compound
This compound, with a molecular weight of 246.19 g/mol , is an exemplary fragment due to its balanced and versatile pharmacophoric features. Its utility is derived not from a single attribute, but from the strategic combination of functionalities that allow it to probe a wide range of protein environments.
-
Trifluoromethylphenyl Moiety: The trifluoromethyl (CF₃) group is a bioisostere of a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and can significantly influence the acidity of nearby protons. More importantly, it is a potent hydrogen bond acceptor and can participate in dipole-dipole, and halogen-bond-like interactions.[9] The phenyl ring itself provides a scaffold for hydrophobic and π-stacking interactions.
-
Carbonyl and Carboxylic Acid Groups: This keto-acid arrangement presents a rich set of hydrogen bond donors and acceptors. The ketone is a hydrogen bond acceptor, while the carboxylic acid can act as both a donor and an acceptor, and critically, can form strong, charge-assisted hydrogen bonds (salt bridges) with basic residues like lysine or arginine. This duality often enhances aqueous solubility, a key requirement for fragment screening.
These features make this compound a "poised" fragment, meaning it contains readily modifiable chemical handles that facilitate rapid, structure-guided evolution into a more potent lead.
The FBDD Campaign: A Workflow Overview
To illustrate its application, we will outline a hypothetical FBDD campaign targeting a novel protein kinase. The logical flow of such a project is critical and involves sequential stages of screening, validation, and optimization.
Caption: High-level workflow of a typical FBDD campaign.
Experimental Protocols
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
Objective: To rapidly identify fragments from a library that bind to the target protein in a robust and reproducible manner.
Causality: SPR is chosen for primary screening due to its high sensitivity for detecting weak interactions, low protein consumption, and real-time, label-free detection, which provides rudimentary kinetic information.[10][11][12][13] This allows for the efficient triage of a large fragment library.
Methodology:
-
Protein Immobilization:
-
A CM5 sensor chip is activated using a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
-
The target protein is immobilized onto an activated flow cell via amine coupling at a concentration of 50 µg/mL in 10 mM sodium acetate, pH 4.5. A target immobilization level of 8,000-12,000 Response Units (RU) is generally sufficient.
-
A second flow cell is prepared identically but without protein injection (mock-coupled) to serve as a reference channel for subtracting bulk refractive index changes.[12]
-
Remaining active esters are quenched with a 1 M ethanolamine-HCl, pH 8.5 injection.
-
-
Fragment Screening:
-
This compound and all other library fragments are prepared as 10 mM stock solutions in 100% DMSO.
-
For screening, fragments are diluted into the running buffer (e.g., HBS-EP+) to a final concentration of 200 µM. The final DMSO concentration must be precisely matched across all samples and the running buffer (e.g., 2%) to minimize solvent mismatch artifacts.[12]
-
Each fragment is injected over the target and reference flow cells for a 60-second contact time, followed by a 120-second dissociation time.
-
A mild regeneration solution (e.g., 25 mM NaOH) may be used between injections if necessary to ensure the surface returns to baseline.
-
-
Data Analysis & Hit Triage:
-
The reference channel data is subtracted from the target channel data.
-
A binding response significantly and reproducibly above the noise floor (e.g., > 20 RU) qualifies a fragment as an initial hit.
-
Hits are often prioritized using Ligand Efficiency (LE) metrics.
-
Hypothetical Screening Data:
| Fragment ID | Molecular Weight (Da) | Binding Response (RU) | Ligand Efficiency (LE) | Hit Status |
| 4-Oxo-4-(4-CF₃-phenyl)butyric acid | 246.19 | 55.2 | 0.31 | Hit |
| Fragment X | 154.12 | 31.5 | 0.32 | Hit |
| Fragment Y | 289.30 | 12.1 | 0.15 | No |
Table 1: Representative data from an SPR primary screen.
Protocol 2: Hit Validation via Isothermal Titration Calorimetry (ITC)
Objective: To orthogonally confirm the binding of primary hits and to obtain a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).
Causality: ITC is considered the "gold standard" for validating fragment hits.[14] It directly measures the heat of binding, providing unambiguous confirmation of a direct interaction and yielding the binding affinity (KD).[15][][17] This step is crucial for eliminating false positives from the primary screen.
Methodology:
-
Sample Preparation:
-
The target protein must be extensively dialyzed against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch heats.
-
The fragment powder is dissolved directly into the final dialysis buffer. This is a critical step to avoid large heats of dilution.
-
Accurate concentration determination of both protein and fragment is essential.
-
-
ITC Titration:
-
The sample cell is filled with the target protein at a concentration of 20-50 µM.
-
The injection syringe is loaded with the fragment (e.g., this compound) at a 10-15 fold higher concentration (e.g., 500 µM).
-
The experiment is performed at 25 °C, consisting of an initial 0.5 µL injection followed by 19 subsequent 2 µL injections.
-
A control titration of the fragment into buffer alone is performed to measure the heat of dilution.
-
-
Data Analysis:
-
The heat of dilution is subtracted from the binding data.
-
The resulting isotherm is fitted to a one-site binding model to derive the stoichiometry (n), dissociation constant (KD), and enthalpy of binding (ΔH). Entropy (ΔS) is calculated from these values.
-
Hypothetical Thermodynamic Data:
| Parameter | Value | Interpretation |
| Dissociation Constant (KD) | 210 µM | Confirms a weak but definite binding interaction. |
| Enthalpy (ΔH) | -7.2 kcal/mol | The binding is enthalpically driven (favorable). |
| Entropy (TΔS) | -1.9 kcal/mol | The binding is entropically penalized (unfavorable). |
| Stoichiometry (n) | 1.05 | Confirms a 1:1 binding model. |
Table 2: Thermodynamic profile for the interaction of this compound with the target protein as determined by ITC.
Protocol 3: Structural Characterization via X-ray Crystallography
Objective: To determine the three-dimensional structure of the protein-fragment complex, revealing the precise binding mode and guiding subsequent optimization.
Causality: A high-resolution crystal structure is the most valuable output of the hit characterization phase. It transforms the optimization process from speculative to rational, allowing chemists to design new molecules that build upon the initial fragment's interactions.[14][18][19][20][21]
Methodology:
-
Co-crystallization or Soaking:
-
Soaking: If a robust apo-crystal system exists, crystals are transferred to a solution containing the fragment (typically 1-10 mM) for a period ranging from minutes to hours.
-
Co-crystallization: The purified protein is incubated with a 2-5 fold molar excess of the fragment prior to setting up crystallization screens.
-
-
Data Collection and Processing:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected, preferably at a synchrotron source for high resolution.
-
The data are processed to yield electron density maps.
-
-
Structure Solution and Refinement:
-
The structure is solved using molecular replacement.
-
Difference electron density maps (Fo-Fc) are inspected to unambiguously identify the bound fragment.
-
The fragment is modeled into the density, and the complex structure is refined to high resolution.
-
From Fragment to Lead: The Optimization Phase
The structural data obtained from crystallography is the catalyst for the fragment-to-lead phase. The goal is to increase potency and improve drug-like properties by chemically modifying the initial fragment hit.
Caption: The iterative cycle of structure-guided lead optimization.
For our fragment, a crystal structure might reveal that the trifluoromethylphenyl group is buried in a hydrophobic pocket while the carboxylic acid forms a key salt bridge. The butyric acid linker may be solvent-exposed, presenting an ideal "growth vector." Medicinal chemists can then synthesize analogs that extend from this linker to engage with a nearby pocket, thereby increasing binding affinity and potency in a rational, structure-guided manner.[[“]][8]
References
-
Morton, C. J., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]
-
Ciulli, A., & Abell, C. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Opinion in Structural Biology. [Link]
-
Smith, A., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]
-
Peng, J. W. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences. [Link]
-
Sygnature Discovery. Fragment Screening. Drug Discovery. [Link]
-
Gingell, H., & Ulaganathan, T. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]
-
Velaparthi, S., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]
-
Creative Biostructure. Fragment-to-Lead. Drug Discovery. [Link]
-
Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
-
Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. [Link]
-
Sci-Hub. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. [Link]
-
ResearchGate. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. [Link]
-
International Journal of Pharmaceutical Sciences. Fragment Based Drug Design: A Review. [Link]
-
Eurofins DiscoverX. Biophysics for Successful Drug Discovery Programs. [Link]
-
Selvita. X-ray Crystallography Fragment Screening. [Link]
-
Frontiers. Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]
-
PubMed. Isothermal titration calorimetry in drug discovery. [Link]
-
NIH. Fragment-Based Drug Discovery Using NMR Spectroscopy. [Link]
-
NIH. Fragment-based drug discovery—the importance of high-quality molecule libraries. [Link]
-
NIH. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. [Link]
-
Bioscience Horizons. Biophysical screening in fragment-based drug design: a brief overview. [Link]
-
ACS Medicinal Chemistry Letters. Fragment Screening by Surface Plasmon Resonance. [Link]
-
ACS Publications. Fragment-Based Drug Design: From Then until Now, and Toward the Future. [Link]
-
PubMed. Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. [Link]
-
DiVA portal. Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. [Link]
-
CrystalsFirst. Fragment HIT Identification in FBDD. [Link]
-
MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]
-
ResearchGate. Overview of NMR spectroscopy applications in FBDD. [Link]
-
Practical Fragments. Isothermal titration calorimetry (ITC). [Link]
-
PubMed. Emerging role of surface plasmon resonance in fragment-based drug discovery. [Link]
-
Taylor & Francis Online. The current role and evolution of X-ray crystallography in drug discovery and development. [Link]
-
NIH. Fragment Screening by Surface Plasmon Resonance. [Link]
-
PharmaFeatures. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]
-
NIH. Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy. [Link]
-
PubMed. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. [Link]
-
MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]
-
NIH. Fragment-based drug discovery: A graphical review. [Link]
-
MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. biosciencehorizons.com [biosciencehorizons.com]
- 3. drughunter.com [drughunter.com]
- 4. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 8. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 14. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Practical Fragments: Isothermal titration calorimetry (ITC) [practicalfragments.blogspot.com]
- 18. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 19. selvita.com [selvita.com]
- 20. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 21. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid
Welcome to the technical support center for the purification of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles to ensure the integrity and success of your experiments.
Introduction to Purification Challenges
This compound is typically synthesized via the Friedel-Crafts acylation of trifluoromethylbenzene with succinic anhydride. While this is a foundational reaction in organic synthesis, the purification of the final product can present several challenges.[1][2] The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, potentially leading to incomplete reactions and the presence of starting materials in the crude product.[3] Furthermore, the formation of regioisomers and the presence of process-related impurities necessitate robust purification strategies. This guide will address these specific issues in a practical, question-and-answer format.
Troubleshooting Guide
This section is designed to provide solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Low Purity After Initial Work-up
Question: My initial crude product shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities and how can I remove them?
Answer: The primary impurities in a crude sample of this compound are typically unreacted starting materials (trifluoromethylbenzene and succinic anhydride), succinic acid (from the hydrolysis of the anhydride), and regioisomers of the product.
-
Unreacted Trifluoromethylbenzene: This is a relatively non-polar and volatile impurity that can often be removed during the solvent evaporation step of the work-up. If it persists, it can be easily separated by recrystallization or column chromatography.
-
Succinic Anhydride and Succinic Acid: These are polar, acidic impurities. A basic wash during the work-up is crucial for their removal.
-
Protocol for Basic Wash:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The acidic product will remain in the organic layer, while the more acidic succinic acid will be extracted into the aqueous basic layer.
-
Repeat the wash 2-3 times, monitoring the pH of the aqueous layer to ensure it remains basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to obtain the crude product with reduced acidic impurities.
-
-
-
Regioisomers (ortho- and para-isomers): The Friedel-Crafts acylation of trifluoromethylbenzene can yield both the desired para-substituted product and the ortho-substituted isomer. The trifluoromethyl group is a deactivating meta-director for electrophilic aromatic substitution; however, under the conditions of Friedel-Crafts acylation, the substitution pattern is often governed by sterics, leading to the para product as the major isomer.[4][5] The separation of these isomers is a key purification challenge.
-
Purification Strategy: Recrystallization is often the most effective method for separating the para-isomer from the ortho-isomer, as the more symmetrical para-isomer tends to have lower solubility and crystallizes out more readily.
-
Issue 2: Difficulty with Recrystallization
Question: I am having trouble recrystallizing my product. It either "oils out" or the recovery is very low. What can I do?
Answer: Recrystallization is a powerful technique for purifying crystalline solids, but its success is highly dependent on the choice of solvent and the cooling process.
Troubleshooting Recrystallization:
| Problem | Potential Cause | Recommended Solution |
| Product "oils out" | The solvent is too nonpolar for the compound, or the solution is supersaturated. | Try a more polar solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[6] |
| No crystals form upon cooling | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent in which the compound has lower solubility at cold temperatures. Alternatively, you can partially evaporate the solvent to increase the concentration or add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly.[6] |
| Low recovery | The chosen solvent is too effective, leading to high solubility even at low temperatures. The volume of solvent used was excessive. | Optimize the recrystallization solvent by testing a range of single solvents and solvent mixtures to find one with a significant difference in solubility between hot and cold conditions. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration | The solution cools down too quickly, causing the product to crystallize in the funnel. | Use a heated funnel or pre-heat the filtration apparatus (funnel and receiving flask) before filtration. Keep the solution at or near its boiling point during the filtration process. |
Recommended Recrystallization Solvents:
A good starting point for solvent selection is to test the solubility of your crude product in a range of solvents with varying polarities. For 4-oxo-4-arylbutanoic acids, common and effective solvent systems include:
| Solvent/Solvent System | Comments |
| Toluene | Often a good choice for aromatic compounds. |
| Ethanol/Water | A polar solvent system that can be effective. Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes cloudy, then add a few drops of hot ethanol to clarify before cooling. |
| Ethyl Acetate/Hexane | A versatile solvent system. Dissolve in hot ethyl acetate and add hexane as an anti-solvent.[7] |
| Acetone/Water | Another useful polar solvent system. |
Issue 3: Impurities Persist After Recrystallization
Question: Even after recrystallization, I still see impurities in my NMR/HPLC. What are my next steps?
Answer: If recrystallization is insufficient, column chromatography is the next logical purification step. This technique is particularly useful for separating compounds with similar polarities, such as regioisomers.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel is the most common choice for the purification of keto acids.
-
Mobile Phase (Eluent): A solvent system that provides good separation on TLC should be used. A good starting point is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.
-
Example Eluent System: A gradient of 20-50% ethyl acetate in hexanes is often effective.
-
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Friedel-Crafts acylation of trifluoromethylbenzene?
A1: The trifluoromethyl (-CF₃) group is an electron-withdrawing group and is generally considered a meta-director in electrophilic aromatic substitution reactions. However, in Friedel-Crafts acylations, the reaction is often less sensitive to electronic effects and more influenced by steric hindrance. As a result, the major product is typically the para-substituted isomer, this compound. The formation of the ortho-isomer is also possible but is generally observed in smaller amounts due to the steric bulk of the acylating agent.[4][5]
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used to confirm the structure and assess the purity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons, the methylene protons of the butyric acid chain, and the carboxylic acid proton. The splitting patterns of the aromatic protons can help distinguish between the ortho and para isomers.
-
¹³C NMR will show distinct signals for the carbonyl carbon, the carboxylic acid carbon, the carbons of the aromatic ring, and the methylene carbons.
-
¹⁹F NMR is a powerful tool for confirming the presence and substitution pattern of the trifluoromethyl group.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of your compound and for quantifying any impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like trifluoroacetic acid or formic acid to improve peak shape) is a good starting point.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your product. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile impurities.[6][8]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Q3: Can the succinic anhydride hydrolyze during the reaction, and if so, how do I deal with the resulting succinic acid?
A3: Yes, if there is any moisture present in the reaction, succinic anhydride can hydrolyze to form succinic acid. Succinic acid is a dicarboxylic acid and is more polar and acidic than the desired product. As mentioned in the troubleshooting guide, a wash with a mild base like sodium bicarbonate solution during the work-up is an effective way to remove succinic acid.[9][10][11][12]
Q4: Are there any safety precautions I should be aware of during the purification process?
A4: Standard laboratory safety practices should always be followed. When performing extractions and recrystallizations, be aware of the flammability and toxicity of the organic solvents used. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When quenching the Friedel-Crafts reaction mixture, which contains a strong Lewis acid like aluminum chloride, it is an exothermic process. The mixture should be added slowly to ice to control the reaction rate and prevent splashing.
References
- Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
- Bravo, J. A., et al. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- El-Abbassi, A., et al. (2014). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions.
- University of California, Los Angeles. (n.d.).
- Gore, P. H. (1955).
- University of Calgary. (n.d.). Recrystallization - Single Solvent. University of Calgary Chemistry.
- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.).
- Sigma-Aldrich. (n.d.).
- ECHEMI. (n.d.).
- Reddit. (2023). Ortho vs.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Sigma-Aldrich.
- BLDpharm. (n.d.). 58457-56-0|this compound. BLDpharm.
- Deshmukh, A. D., et al. (2015). (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
- Chemistry Stack Exchange. (2020).
- Gauthier, D. A., & Gribble, G. W. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
- Benchchem. (2025). Optimizing Friedel-Crafts Acylation with Succinic Anhydride Derivatives: A Technical Support Guide. Benchchem.
- Glassner, D. A., et al. (1995). Purification process for succinic acid produced by fermentation. Applied Biochemistry and Biotechnology.
- Cheng, K.-K., et al. (2010).
- Rousová, J., et al. (2015). Determination of Impurities in Bioproduced Succinic Acid.
- Wolska, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules.
- FAO AGRIS. (1995).
- The Royal Society of Chemistry. (2011). 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0. The Royal Society of Chemistry.
- Dovgaliuk, I., et al. (2025). In-situ Diffraction Crystallization Study of a porous Ti(IV) oxo-cluster carboxylate MOF and its Water-Induced Ti(III)
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recovery of succinic acid from fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification process for succinic acid produced by fermentation [agris.fao.org]
Technical Support Center: Synthesis of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid
Welcome to the technical support center for the synthesis of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Friedel-Crafts acylation for this synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction success.
Core Synthesis Protocol: Friedel-Crafts Acylation
The synthesis of this compound is commonly achieved via the Friedel-Crafts acylation of trifluoromethylbenzene with succinic anhydride, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
Reaction Scheme: (Trifluoromethylbenzene) + (Succinic Anhydride) --[AlCl₃]--> 4-Oxo-4-(trifluoromethylphenyl)butyric acid isomers
This guide will address the primary challenges associated with this reaction, namely the low reactivity of the starting material and control of regioselectivity.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: Low or No Product Yield
Question: My reaction has a very low yield, or I'm recovering only starting materials. What are the most likely causes?
Answer: Low conversion in this specific Friedel-Crafts acylation is a common issue stemming from several critical factors. The primary culprits are the deactivation of the aromatic ring by the trifluoromethyl group, catalyst inactivation, and insufficient catalyst loading.
-
Deactivated Aromatic Ring: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which strongly deactivates the benzene ring towards electrophilic aromatic substitution (EAS).[1] This makes the reaction inherently sluggish compared to acylations on more electron-rich aromatic systems. To overcome this, higher reaction temperatures or longer reaction times may be necessary. However, increasing the temperature too much can lead to side reactions and decomposition.[1][2]
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely sensitive to moisture.[1][2][3] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction. It is imperative to use anhydrous solvents, freshly opened or sublimed AlCl₃, and oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).
-
Insufficient Catalyst Stoichiometry: Unlike truly catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the ketone product formed is a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[1][2][4] For this reaction, using 2.2 to 2.5 equivalents of AlCl₃ is often recommended to drive the reaction to completion.
dot
Caption: Troubleshooting flowchart for low yield.
Problem 2: Incorrect Isomer Formation
Question: My analysis shows I've synthesized the meta-isomer (3-substituted product) but my target is the para-isomer (4-substituted product). Why is this happening?
Answer: This is an expected outcome based on fundamental electronic effects in electrophilic aromatic substitution. The -CF₃ group is a strong deactivating group, but it is also a meta-director. The mechanism involves the formation of a positively charged intermediate (the sigma complex), and the most stable intermediate is formed when the electrophile adds to the meta position.
Unfortunately, forcing the reaction to the para position is exceptionally difficult under standard Friedel-Crafts conditions. While factors like bulky catalysts or specific solvents can sometimes influence the ortho/para ratio in other reactions, the powerful electronic-directing effect of the -CF₃ group will overwhelmingly favor meta-substitution here.
Solution & Mitigation: If the para-isomer is the required product, a direct Friedel-Crafts acylation of trifluoromethylbenzene is not the appropriate synthetic route. An alternative strategy must be employed, such as starting with a para-substituted precursor like 4-bromotrifluoromethylbenzene and using subsequent reactions to introduce the butyric acid chain.
Problem 3: Difficult Workup and Product Purification
Question: The reaction mixture becomes a thick, difficult-to-stir solid, and isolating the pure product is challenging. What are the best practices for workup?
Answer: The thick slurry is the precipitated AlCl₃-ketone product complex. The workup requires careful and controlled hydrolysis of this complex.
Recommended Workup Protocol:
-
Quenching: Cool the reaction vessel in an ice-water bath. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood. The acid helps to dissolve the aluminum hydroxides that form.
-
Extraction: Once the complex is fully decomposed and two liquid phases are present, transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers and wash them sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can typically be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for this Friedel-Crafts acylation? A1: The reaction proceeds in several key steps:
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing it and making the other carbonyl carbon highly electrophilic. This complex then opens to form an acylium ion.[5][6]
-
Electrophilic Attack: The π-electrons of the trifluoromethylbenzene ring act as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Re-aromatization: A weak base, [AlCl₃(OH)]⁻, removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.
-
Catalyst Complexation: The newly formed ketone product immediately complexes with AlCl₃, which is why a stoichiometric amount of the catalyst is required.[4] This complex is broken during the aqueous workup.
dot
Caption: Simplified workflow of the Friedel-Crafts acylation mechanism.
Q2: Can I use a different Lewis acid, like FeCl₃ or ZnCl₂? A2: While other Lewis acids can catalyze Friedel-Crafts reactions, AlCl₃ is generally required for acylating deactivated rings.[7] Weaker Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) are typically not potent enough to promote the reaction with the strongly electron-withdrawing trifluoromethylbenzene at an appreciable rate.
Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common method. Take small aliquots from the reaction mixture, quench them carefully in acidic water, and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate against your starting material (trifluoromethylbenzene). A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) with a small amount of acetic acid to ensure the carboxylic acid product runs as a single spot. The product should have a much lower Rf value than the starting material.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome | Rationale |
| AlCl₃ (eq.) | 1.1 eq. | 2.5 eq. | Higher conversion and yield | Overcomes product-catalyst complexation.[2] |
| Temperature | 0 °C | 25-40 °C | Faster reaction rate | Provides sufficient activation energy for the deactivated ring.[1] |
| Atmosphere | Ambient Air | Anhydrous N₂ or Ar | Prevents catalyst deactivation | AlCl₃ is highly hygroscopic and reacts with moisture.[3] |
| Solvent | Technical Grade | Anhydrous/Distilled | Higher yield, fewer side reactions | Removes water which inactivates the catalyst.[1] |
References
-
El-Mernissi, B., et al. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Materials and Environmental Science. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- LibreTexts Chemistry. (n.d.). Friedel-Crafts Acylation.
-
Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2016). Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
stability issues of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid in solution
Introduction
Welcome to the technical support center for 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. As a γ-keto acid with an electron-withdrawing trifluoromethylphenyl moiety, its stability profile is of critical importance for the reliability and reproducibility of experimental results. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My analyte, this compound, appears to be degrading in my aqueous stock solution. What are the likely degradation pathways?
Answer:
While this compound, a γ-keto acid, is generally more stable than its β-keto acid counterparts which readily undergo decarboxylation, it is susceptible to degradation in solution, primarily through two potential pathways[1]:
-
Intramolecular Cyclization: Under certain conditions, particularly with changes in pH and temperature, the carboxylic acid moiety can undergo an intramolecular nucleophilic attack on the γ-carbonyl group. This results in the formation of a five-membered lactone ring, specifically a furanone derivative, and the elimination of a water molecule. This process can be influenced by the solvent system and the presence of acidic or basic catalysts[2][3].
-
Oxidative Degradation: The aromatic ring and the ketone functional group can be susceptible to oxidation, especially in the presence of oxidizing agents, light, or metal ions. This can lead to a variety of degradation products, including the cleavage of the butyric acid side chain.
It is important to note that unlike β-keto acids, decarboxylation is not a primary degradation pathway for γ-keto acids under typical experimental conditions due to the less favorable six-membered ring transition state required for this reaction[1][4].
Diagram 1: Potential Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound in solution.
Troubleshooting Guide 1: I am observing a new, unexpected peak in my HPLC analysis after storing my stock solution. How can I confirm if it is a degradation product?
Answer:
The appearance of a new peak in your chromatogram is a strong indicator of degradation. To confirm this and identify the nature of the degradation, a systematic forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify the resulting products.
Experimental Protocol: Forced Degradation Study
This protocol will help you determine the susceptibility of this compound to hydrolysis, oxidation, and photolysis.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter[5][6]. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at a high temperature (e.g., 80°C) for 48 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, and 48 hours), withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control sample stored under normal conditions, using a stability-indicating HPLC-UV or LC-MS/MS method (see FAQ 3 for a detailed method).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.
-
The conditions under which degradation is observed will provide clues about the lability of the molecule. For example, significant degradation under acidic or basic conditions suggests hydrolysis or cyclization, while degradation with hydrogen peroxide points to oxidation.
Diagram 2: Experimental Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
FAQ 2: The trifluoromethylphenyl group in my compound is a concern. How stable is this moiety under typical experimental conditions?
Answer:
The trifluoromethyl (-CF3) group attached to an aromatic ring is generally considered to be highly stable due to the strong carbon-fluorine bonds. It is resistant to many common chemical transformations. However, under forcing conditions, particularly strong basic hydrolysis at elevated temperatures, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group. This is a relatively harsh condition and is unlikely to occur under standard physiological or chromatographic conditions.
Photodegradation is another potential concern for trifluoromethylated aromatic compounds. Exposure to high-energy UV light can sometimes lead to the degradation of the trifluoromethylphenyl moiety. Therefore, it is always a good practice to protect solutions of this compound from prolonged exposure to direct light.
Troubleshooting Guide 2: I am developing a quantitative assay and need to ensure my analytical method is stability-indicating. What are the key parameters for an HPLC-UV method?
Answer:
A stability-indicating method is crucial to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and any other impurities. For this compound, a reversed-phase HPLC-UV method is a robust choice.
Experimental Protocol: Stability-Indicating HPLC-UV Method
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
3. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) |
| Injection Volume | 10 µL |
4. Method Validation:
-
To validate the method as stability-indicating, you must demonstrate specificity. This is achieved by analyzing the samples from your forced degradation study (see Troubleshooting Guide 1).
-
The method is considered specific if the parent peak is well-resolved from all degradation product peaks (resolution > 2).
-
Peak purity analysis using a diode array detector (DAD) can further confirm that the parent peak is not co-eluting with any degradants.
FAQ 3: For more sensitive and specific quantification, especially in complex matrices like biological samples, what LC-MS/MS parameters should I consider?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for quantifying low levels of this compound, particularly in complex biological matrices.
Experimental Protocol: LC-MS/MS Method for Quantification
1. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Use similar LC conditions as described in the HPLC-UV method, but with a volatile mobile phase modifier like formic acid. A shorter column and faster gradient may be employed for higher throughput.
3. MS/MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Negative Ion Mode (to deprotonate the carboxylic acid) |
| Precursor Ion (Q1) | [M-H]⁻ of this compound (m/z 245.0) |
| Product Ions (Q3) | To be determined by infusion of a standard solution and performing a product ion scan. Likely fragments would result from the loss of CO2 (m/z 201.0) and cleavage of the butyric acid chain. |
| Collision Energy | Optimize for the most abundant and stable product ion transitions. |
| Internal Standard | A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a different mass can be used. |
4. Sample Preparation for Biological Matrices:
-
Protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation is a common and effective method for cleaning up plasma or serum samples.
-
Solid-phase extraction (SPE) may be necessary for more complex matrices or to achieve lower limits of quantification.
Summary of Key Recommendations
-
Storage: Store stock solutions of this compound in a non-aqueous solvent (e.g., acetonitrile, DMSO) at low temperatures (-20°C or -80°C) and protected from light to minimize degradation.
-
pH Control: Avoid strongly acidic or basic conditions in your experimental setups unless investigating pH-dependent effects, as these conditions can promote intramolecular cyclization.
-
Method Validation: Always use a validated, stability-indicating analytical method to ensure the accuracy and reliability of your quantitative data.
-
Forced Degradation: Conduct forced degradation studies early in your research to understand the stability profile of the compound and to develop appropriate handling and storage procedures.
By following these guidelines, researchers can mitigate the risks of compound instability and ensure the integrity of their experimental outcomes.
References
- Allen, A. D., & Tidwell, T. T. (2009). The Chemistry of Ketenes. In S. Patai (Ed.)
- Bruckner, R. (2010). Advanced Organic Chemistry: Reaction Mechanisms. Academic Press.
- ICH, Q1B, Stability Testing: Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
-
Eawag. (n.d.). Ketoprofen Degradation Pathway. Eawag-BBD. Retrieved from [Link]
- McNab, H., & Thornley, C. (1997). The intramolecular cyclisation of 4-aryl-4-oxobutanoic acids. Journal of the Chemical Society, Perkin Transactions 1, (22), 3571-3577.
- Orlov, V. D., Yaremenko, F. G., & Lavrushin, V. F. (1978). Intramolecular cyclization of γ-keto acids. Chemistry of Heterocyclic Compounds, 14(5), 489-492.
- Sharavyeva, Y. O., Makhmudov, R. R., & Shipilovskikh, S. A. (2022). Synthesis, intramolecular cyclization and antinociceptive activity of 4-(het)aryl-2-{[3-(ethoxycarbonyl)-4-(4-R-phenyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acids. ChemChemTech, 65(10), 84-93.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids | Igidov | Chimica Techno Acta [journals.urfu.ru]
- 3. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic <i>N,N</i>-diamines - Arabian Journal of Chemistry [arabjchem.org]
- 4. The decarboxylation of `beta`-ketoacids `beta,gamma`-unsaturated acid an germinal diacid proceed through the fomultlon of cyclic transition state in presence of heat. [allen.in]
- 5. bfarm.de [bfarm.de]
- 6. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Solubility Challenges with 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid
Welcome to the dedicated support resource for researchers working with 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid. This guide provides in-depth, field-tested strategies and foundational knowledge to address the compound's notoriously poor aqueous solubility. Our goal is to empower you with the technical expertise to design robust, reliable, and reproducible experiments.
Introduction: Understanding the Core Problem
This compound is a valuable keto-carboxylic acid intermediate in various research and development pipelines. However, its chemical structure presents a classic solubility dilemma. The molecule contains a polar carboxylic acid group, which is ionizable, and a large, non-polar trifluoromethylphenyl group. This dual nature leads to low solubility in both neutral aqueous buffers and non-polar organic solvents.
The key to overcoming this challenge lies in understanding and manipulating the compound's ionization state, which is governed by its acidity constant (pKa) and the pH of the surrounding medium.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in standard phosphate-buffered saline (PBS) at pH 7.4?
A: The primary reason is the relationship between the compound's pKa and the buffer's pH. The carboxylic acid moiety of this compound has a predicted pKa of approximately 4.5. At a pH of 7.4, which is nearly 3 units above the pKa, the vast majority of the molecules will be deprotonated to form the carboxylate anion. While this ionized form is inherently more water-soluble than the neutral form, the large, hydrophobic trifluoromethylphenyl group significantly counteracts this effect, leading to poor overall solubility even in its salt form. The molecule's high predicted octanol-water partition coefficient (LogP) further indicates its preference for a more non-polar environment.
Q2: I observe a precipitate forming when I try to adjust the pH of my solubilized stock solution. What is happening?
A: This phenomenon, known as "crashing out," occurs when the pH of the solution is lowered to a point at or below the compound's pKa. When you initially dissolve the compound in an alkaline solution (e.g., pH 9-10), you are forming the highly soluble carboxylate salt. If you then add acid to lower the pH back towards neutrality or into the acidic range, you protonate the carboxylate, converting it back into the far less soluble neutral carboxylic acid form. The concentration of this neutral form quickly exceeds its solubility limit, causing it to precipitate out of the solution.
Q3: Can I use organic co-solvents to improve solubility? Which ones are recommended?
A: Yes, using organic co-solvents is a very effective strategy. The choice of co-solvent should be guided by the requirements of your specific assay. For in vitro cell-based assays, biocompatible solvents are essential.
-
Dimethyl Sulfoxide (DMSO): This is the most common choice for creating high-concentration stock solutions. The compound is generally freely soluble in 100% DMSO. However, it is crucial to ensure the final concentration of DMSO in your aqueous working solution is low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity in biological experiments.
-
Ethanol (EtOH): Ethanol is another biocompatible option. It is less effective than DMSO at solubilizing highly lipophilic compounds but can be suitable for moderately concentrated stocks.
-
Polyethylene Glycol (PEG 300/400): These are viscous, water-miscible polymers that can enhance the solubility of hydrophobic compounds and are often used in formulation development.
Q4: Are there alternatives to co-solvents for improving aqueous solubility?
A: Absolutely. If your experimental system cannot tolerate organic co-solvents, several other formulation strategies can be employed:
-
pH Adjustment (Alkaline Formulation): As discussed, preparing the stock solution in a mildly basic buffer (e.g., pH 8.5-9.5) will convert the compound to its more soluble salt form. This is often the simplest and most direct method.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic part of the molecule, increasing its apparent solubility in the aqueous phase. This requires careful optimization of the surfactant concentration to be above its critical micelle concentration (CMC) but below levels that could interfere with the experiment.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules like this compound, effectively shielding the non-polar part from the water and increasing solubility. Beta-cyclodextrins and their chemically modified derivatives (e.g., HP-β-CD) are commonly used for this purpose.
Troubleshooting Guide: Common Scenarios & Solutions
| Observed Problem | Probable Cause | Recommended Solution |
| Cloudiness or fine precipitate in final buffer | The final concentration exceeds the compound's solubility limit under the current pH and co-solvent conditions. | 1. Verify pH: Ensure the final pH of your working solution is at least 1.5-2 units above the pKa (~4.5). 2. Increase Co-solvent: If permissible, slightly increase the percentage of the organic co-solvent (e.g., from 0.1% to 0.2% DMSO). 3. Lower Concentration: Redesign the experiment to use a lower final concentration of the compound. |
| Inconsistent results between experimental batches | Variability in stock solution preparation, leading to different effective concentrations. | 1. Standardize Protocol: Implement a strict, step-by-step protocol for stock solution preparation (see below). 2. Quantify Stock: Always quantify the concentration of your final, filtered stock solution using a validated analytical method like HPLC-UV before use. |
| Loss of compound activity over time in solution | Potential chemical instability or adsorption to container surfaces. | 1. pH Stability: The keto group could be susceptible to degradation at very high or low pH. Prepare fresh solutions and avoid long-term storage in highly alkaline buffers. 2. Use Low-Adsorption Plastics: For dilute solutions, consider using low-protein-binding polypropylene tubes or silanized glass vials to minimize loss due to surface adsorption. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM Stock Solution using pH Adjustment
This protocol is ideal for applications where organic co-solvents must be avoided.
-
Weigh the Compound: Accurately weigh the required amount of this compound (Molar Mass: 246.18 g/mol ). For 1 mL of a 10 mM stock, you would need 2.46 mg.
-
Initial Suspension: Add approximately 80% of the final desired volume of purified water (e.g., 800 µL for a 1 mL final volume). The compound will not dissolve and will appear as a white or off-white suspension.
-
Alkaline Titration: While vortexing or stirring, add 1 M NaOH dropwise (typically 1-2 µL at a time). Monitor the solution. As the pH increases, the solid will begin to dissolve as it converts to its sodium salt.
-
Complete Solubilization: Continue adding NaOH until all solid material is completely dissolved. The solution should be clear.
-
Final Volume Adjustment: Add purified water to reach the final desired volume (e.g., 1 mL).
-
pH Measurement & Finalization: Measure the pH of the final stock solution. It will likely be in the range of 9.0-10.0. Do not attempt to adjust it back down towards neutral pH as this will cause precipitation.
-
Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter (e.g., PVDF or PES) into a sterile, low-adsorption storage tube.
-
Quantification & Storage: Quantify the actual concentration via HPLC-UV. Store at -20°C or -80°C.
Logical Workflow for Solubility Method Selection
The following diagram outlines the decision-making process for choosing the appropriate solubilization strategy.
Caption: Decision tree for selecting a solubilization method.
Protocol 2: Quantification by Reverse-Phase HPLC-UV
This method is essential for verifying the concentration of your prepared stock solutions.
-
Instrumentation: HPLC system with a UV/Vis detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: Gradient from 30% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Gradient from 95% to 30% B
-
12.1-15 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: ~254 nm (The trifluoromethylphenyl group should have a strong absorbance here; verify with a UV scan if possible).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a calibration curve using standards of known concentration (e.g., 1, 5, 10, 25, 50, 100 µM) dissolved in the mobile phase.
-
Dilute your prepared stock solution to fall within the linear range of the calibration curve.
-
Inject standards and samples.
-
Integrate the peak area for your compound.
-
Calculate the concentration of your stock solution based on the linear regression of the calibration curve.
-
Physicochemical Data Summary
| Parameter | Value | Significance for Solubility |
| Molar Mass | 246.18 g/mol | Essential for calculating concentrations. |
| Predicted pKa | ~4.5 | The pH must be >6.0 for significant ionization and solubility enhancement. |
| Predicted LogP | ~2.8 - 3.2 | Indicates a high degree of lipophilicity, favoring non-polar environments and necessitating formulation strategies. |
Final Recommendations
For maximum reproducibility, we strongly recommend the following best practices:
-
Always Start with a Co-solvent: For initial range-finding experiments, preparing a concentrated stock in 100% DMSO is the most reliable starting point.
-
Validate Your Stock: Never assume the concentration of a prepared stock solution is accurate. Always verify it with a robust analytical method like the HPLC protocol provided.
-
Prepare Fresh: Due to the potential for long-term instability or adsorption, it is best practice to prepare fresh dilutions from your quantified frozen stock for each experiment.
By understanding the physicochemical principles governing the solubility of this compound and implementing these validated protocols, you can ensure the accuracy and reliability of your experimental outcomes.
References
-
Chemicalize (by ChemAxon). pKa Prediction for 4-oxo-4-(4-(trifluoromethyl)phenyl)butanoic acid. [Link]
-
Cosa, G. (2019). DMSO: A Bio-Relevant Solvent. ACS Omega, 4(2), 2579–2580. [Link]
-
Kolhe, P., et al. (2013). Excipients in Liquid Formulations. Pharmaceutical Excipients, 103-143. [Link]
-
Gaucher, G., et al. (2005). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of Controlled Release, 109(1-3), 169-188. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 50(1), 39-47. [Link]
Technical Support Center: Navigating NMR Peak Assignments for 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid
Welcome to the technical support center for NMR analysis of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges in assigning its ¹H and ¹³C NMR peaks through a practical, question-and-answer format. Our approach is grounded in established spectroscopic principles to ensure you can confidently interpret your data.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a broad singlet far downfield, around 10-12 ppm, that seems to disappear when I add a drop of D₂O. What is this peak?
A: This is the characteristic signal for the carboxylic acid proton (-COOH). These protons are highly deshielded and their chemical shift is often concentration and solvent-dependent.[1] The broadness of the peak is due to hydrogen bonding and chemical exchange. The most definitive method for its identification is the "D₂O shake," where the acidic proton exchanges with deuterium, leading to the signal's disappearance from the ¹H NMR spectrum.[1][2][3]
Q2: The aromatic region of my ¹H NMR spectrum shows two doublets around 7.7-8.1 ppm. How do I definitively assign these to the protons on the trifluoromethylphenyl ring?
A: The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which deshields the aromatic protons, causing them to appear at a higher chemical shift (downfield).[4] The para-substitution pattern of the aromatic ring in this compound results in a classic AA'BB' system, which often simplifies to two distinct doublets.
-
H_A and H_A': These are the two protons ortho to the trifluoromethyl group.
-
H_B and H_B': These are the two protons ortho to the keto group.
The protons closer to the electron-withdrawing ketone group (H_B and H_B') are expected to be further downfield compared to the protons adjacent to the trifluoromethyl group (H_A and H_A').
To confirm these assignments, you can utilize 2D NMR techniques such as COSY (Correlation Spectroscopy), which will show correlations between adjacent protons.
Q3: I am observing two triplets in the aliphatic region of my ¹H NMR spectrum, between 2.5 and 3.5 ppm. Which is which?
A: These two triplets correspond to the two methylene (-CH₂-) groups in the butyric acid chain. The key to their assignment lies in their proximity to the electron-withdrawing groups (the ketone and the carboxylic acid).
-
The methylene group adjacent to the ketone (α to the carbonyl) will be more deshielded and thus appear further downfield.
-
The methylene group adjacent to the carboxylic acid (β to the carbonyl) will be slightly more shielded and appear further upfield.
Both signals will appear as triplets due to coupling with the adjacent methylene group (n+1 rule, where n=2).[5]
Expected ¹H NMR Peak Assignments:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| Carboxylic Acid (-COOH) | 9.0 - 12.0 | Broad Singlet | N/A |
| Aromatic (ortho to C=O) | ~8.1 | Doublet | ~8 Hz |
| Aromatic (ortho to -CF₃) | ~7.7 | Doublet | ~8 Hz |
| Methylene (α to C=O) | ~3.3 | Triplet | ~6-7 Hz |
| Methylene (β to C=O) | ~2.8 | Triplet | ~6-7 Hz |
Note: These are predicted values and can vary based on solvent and concentration.
Q4: My ¹³C NMR spectrum has a quartet around 125 ppm. What is causing this splitting?
A: This quartet is the signal for the trifluoromethyl (-CF₃) carbon. The signal is split into a quartet due to coupling with the three attached fluorine atoms (¹⁹F has a spin of I = 1/2). The one-bond carbon-fluorine coupling constant (¹J_CF) is typically large, around 270-280 Hz.[6][7] The aromatic carbons will also show smaller couplings to the fluorine atoms.[6]
Expected ¹³C NMR Peak Assignments:
| Carbon Assignment | Expected Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) |
| Ketone Carbonyl (C=O) | ~197 | Singlet |
| Carboxylic Acid Carbonyl (C=O) | ~178 | Singlet |
| Aromatic (C-CF₃) | ~134 | Quartet |
| Aromatic (CH, ortho to C=O) | ~129 | Singlet |
| Aromatic (CH, ortho to -CF₃) | ~126 | Quartet |
| Trifluoromethyl (-CF₃) | ~123 | Quartet |
| Methylene (α to C=O) | ~33 | Singlet |
| Methylene (β to C=O) | ~28 | Singlet |
Note: These are predicted values and can vary based on the solvent.[8][9]
Troubleshooting Guide
Issue 1: Overlapping Peaks in the Aromatic or Aliphatic Region
If your peaks are overlapping, making assignment difficult, consider the following troubleshooting steps.[2]
Workflow for Resolving Overlapping Peaks:
Caption: Troubleshooting workflow for resolving overlapping NMR signals.
Explanation of Steps:
-
Change the NMR Solvent: Different solvents can induce changes in chemical shifts, potentially resolving overlapping signals.[2] For instance, switching from CDCl₃ to benzene-d₆ can alter the chemical environment around the molecule.
-
Vary the Temperature: In some cases, temperature changes can affect conformational equilibria or intermolecular interactions, leading to changes in chemical shifts.
-
Use a Higher Field Magnet: A spectrometer with a higher magnetic field strength will increase the dispersion of the signals, often resolving overlapping peaks.
-
Perform 2D NMR Experiments:
-
COSY: Identifies proton-proton couplings, helping to trace the connectivity of the butyric acid chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and confirming the overall structure.
-
Issue 2: Unexpected Peaks in the Spectrum
The presence of unexpected peaks often indicates impurities.[3]
Workflow for Identifying Impurities:
Caption: A logical workflow for the identification of impurities.
Explanation of Steps:
-
Check for Residual Solvent Peaks: Solvents used during the reaction or purification (e.g., ethyl acetate, dichloromethane) can be difficult to remove completely and are a common source of extra peaks.[2][3]
-
Compare with Spectra of Starting Materials: If the reaction did not go to completion, you will see peaks corresponding to your starting materials.
-
Consider Potential Side-Products: Analyze the reaction mechanism to predict possible side-products that could have formed.[10]
-
Re-purify the Sample: If impurities are suspected, further purification of the compound is recommended.
Issue 3: Broad Peaks Throughout the Spectrum
Broad peaks can be caused by several factors.[2]
Troubleshooting Broad Peaks:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is the first step.
-
Low Solubility: If the compound is not fully dissolved, it can lead to broad lines. Try using a different solvent or gently warming the sample.
-
High Concentration: Overly concentrated samples can also result in peak broadening due to viscosity and intermolecular interactions.[2] Diluting the sample may help.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.
By systematically addressing these common issues, you can overcome the challenges associated with the NMR peak assignment of this compound and obtain high-quality, interpretable data.
References
-
Department of Chemistry, University of Rochester. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Hansen, P. E., & Spanget-Larsen, J. (2017). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 139(42), 14881–14893. [Link]
-
Riddell, F. G., & Arumugam, S. (1992). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1106(1), 120–124. [Link]
-
Department of Chemistry, University of Rochester. Tips & Tricks: Characterization. [Link]
-
JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
-
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3260. [Link]
-
ResearchGate. Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent? (2017). [Link]
- Supporting Information for an unspecified article.
-
SpectraBase. 9-(2-Trifluoromethyl-phenyl)-fluorene. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
SDSU NMR Facility. Common Problems. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Leah4sci. How To Analyze The Peaks Of H-NMR Spectroscopy. (2013). [Link]
-
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
-
Ye, L., et al. (2017). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Magnetic Resonance, 281, 137-144. [Link]
-
ResearchGate. Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. (2020). [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Chem Help ASAP. chemical shift of functional groups in 13C NMR spectroscopy. (2022). [Link]
-
ResearchGate. Coupling of Protons with Fluorine Page. (2007). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
-
Hans Reich, University of Wisconsin. NMR: Novice Level, Spectrum 14. [Link]
- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). [Link]
-
SpectraBase. Butanoic acid, 4-[[2-chloro-5-(trifluoromethyl)phenyl]amino]-4-oxo-, 2-(4-methylphenyl)-2-oxoethyl ester. [Link]
-
SpectraBase. Butanoic acid, 4-[[2-chloro-5-(trifluoromethyl)phenyl]amino]-4-oxo-, 2-(4-methylphenyl)-2-oxoethyl ester. [Link]
- Ng, S., & Sederholm, C. H. (1964). NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics, 40(7), 2090-2091.
-
Biological Magnetic Resonance Bank. Butyric Acid. [Link]
-
Wolska, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2021. [Link]
-
ResearchGate. Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. (2003). [Link]
-
Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29348–29354. [Link]
-
Reddy, G. J., et al. (2013). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Records of Natural Products, 7(1), 57. [Link]
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for the amidation of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the amidation of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid. As Senior Application Scientists, we have designed this resource to combine technical precision with practical, field-tested insights to help you navigate the complexities of this specific amide coupling reaction.
Troubleshooting Guide
This section addresses common issues encountered during the amidation of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
You've run the reaction and your TLC or LC-MS analysis shows little to no formation of the desired amide product.
| Potential Cause | Explanation | Recommended Solution(s) |
| Incomplete Carboxylic Acid Activation | The coupling reagent may be inefficient or used in insufficient amounts, failing to activate the carboxylic acid for nucleophilic attack by the amine.[1] | - Increase Equivalents: Use 1.1-1.5 equivalents of the coupling reagent. - Change Reagent: Switch to a more potent coupling reagent like HATU or COMU, which are known for high efficiency.[2][3][4] - Pre-activation: Stir the carboxylic acid, coupling reagent, and base for 15-30 minutes before adding the amine.[1][5] |
| Amine Deactivation | An acid-base reaction between the carboxylic acid and the amine can form an unreactive ammonium carboxylate salt, preventing the amine from acting as a nucleophile.[6][7] | - Use a Non-nucleophilic Base: Employ a hindered base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to scavenge the acid byproduct without reacting with the activated acid.[1] - Order of Addition: Add the amine to the pre-activated carboxylic acid mixture.[5] |
| Hydrolysis of Activated Intermediate | Trace amounts of water in the reaction can hydrolyze the activated carboxylic acid intermediate back to the starting material.[1] | - Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Suboptimal Reaction Conditions | Incorrect solvent, temperature, or concentration can significantly hinder the reaction rate. | - Solvent Choice: DMF and DCM are common choices.[2] Consider greener alternatives like 2-MeTHF or EtOAc, especially with effective coupling agents like COMU.[2] - Temperature: Most coupling reactions proceed well at room temperature. If the reaction is sluggish due to steric hindrance, gentle heating (40-50 °C) may be beneficial. |
Issue 2: Significant Side Product Formation
Your reaction mixture shows the desired product, but also significant impurities that complicate purification.
| Potential Cause | Explanation | Recommended Solution(s) |
| N-acylurea Formation (with carbodiimides) | When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[8][9][10] | - Use Additives: Incorporate additives like HOBt or OxymaPure.[1] These additives react with the O-acylisourea to form an active ester that is less prone to rearrangement.[10] - Lower Temperature: Running the reaction at 0 °C can sometimes suppress this side reaction. |
| Racemization | If your amine or carboxylic acid has a chiral center, the reaction conditions (especially excess base or high temperatures) can lead to epimerization. | - Choice of Reagent: Use coupling reagents known for low racemization risk, such as HATU or COMU.[11][12] - Control Stoichiometry: Avoid a large excess of base. - Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Reaction of Amine with Coupling Reagent | Some coupling reagents, particularly uronium salts like HATU, can react directly with the amine if it's present before the carboxylic acid is activated.[5] | - Optimize Order of Addition: Always pre-activate the carboxylic acid with HATU and a base before introducing the amine.[1][5] |
Issue 3: Difficulty with Product Purification
You've successfully formed the product, but isolating it from the reaction mixture is proving challenging.
| Potential Cause | Explanation | Recommended Solution(s) |
| Carbodiimide Byproducts | The urea byproduct from DCC (DCU) is notoriously insoluble in many organic solvents, while the urea from EDC is water-soluble.[10][13] | - For DCC: If DCU precipitates, it can often be removed by filtration. - For EDC: The water-soluble urea byproduct can be removed with an aqueous workup.[10] |
| Residual Starting Materials/Reagents | Unreacted amine, carboxylic acid, or coupling agent byproducts can co-elute with the product during chromatography. | - Aqueous Workup: - Acid Wash: Use a dilute acid wash (e.g., 1M HCl or 5% citric acid) to remove the basic amine and any remaining base (e.g., DIPEA).[8] - Base Wash: Use a dilute base wash (e.g., saturated NaHCO₃ solution) to remove the acidic carboxylic acid and additives like HOBt. - Solid-Phase Scavengers: Consider using scavenger resins for a cleaner workup.[14][15] |
| Product Insolubility/Precipitation | The final amide product may have limited solubility, causing it to crash out during workup or purification. | - Solvent Selection: Choose appropriate solvents for extraction and chromatography based on the polarity of your product. - Recrystallization: If chromatography is difficult, recrystallization can be an effective alternative for purification.[16] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for the amidation of this compound?
A1: The choice depends on several factors including cost, scale, and the specific amine being used.
-
Carbodiimides (EDC, DCC): These are cost-effective and widely used.[3] EDC is often preferred for solution-phase synthesis because its urea byproduct is water-soluble, simplifying purification.[10] However, they can lead to N-acylurea formation and may require an additive like HOBt to improve efficiency and suppress side reactions.[1][10]
-
Uronium/Aminium Salts (HATU, HBTU): HATU is highly efficient, has fast reaction times, and is excellent at suppressing racemization, making it a top choice for difficult couplings or sensitive substrates.[3][12][13]
-
Phosphonium Salts (PyBOP): These also offer high coupling efficiency with a low risk of racemization but can be more expensive.[3]
-
Newer Reagents (COMU): COMU has shown greater efficiency and a better safety profile than HATU in some cases and is highly soluble in a range of solvents.[4]
Q2: What is the optimal order of addition for the reagents?
A2: For most modern coupling reagents, especially uronium salts like HATU, the recommended procedure is to pre-activate the carboxylic acid.[5] The generally accepted best practice is:
-
Dissolve the carboxylic acid in an anhydrous solvent (e.g., DMF or DCM).
-
Add the non-nucleophilic base (e.g., DIPEA).
-
Add the coupling reagent (e.g., HATU).
-
Stir for 15-30 minutes at room temperature.
-
Add the amine.
This sequence ensures the formation of the reactive activated ester before the amine is introduced, minimizing potential side reactions between the amine and the coupling reagent.[1][5]
Q3: How do I choose the right solvent and base?
A3:
-
Solvents: Anhydrous DMF and DCM are the most common solvents for amidation reactions.[2] DMF is a polar aprotic solvent that is excellent for dissolving most reactants, but can be difficult to remove. DCM is less polar and easier to remove under vacuum. The choice often comes down to the solubility of your specific starting materials.[5]
-
Bases: A non-nucleophilic, hindered amine base is crucial. DIPEA (N,N-Diisopropylethylamine) is the most common choice. It is basic enough to neutralize the acid formed during the reaction but sterically hindered enough to not compete with the primary/secondary amine as a nucleophile. Typically, 2-3 equivalents are used.
Q4: How can I monitor the reaction progress effectively?
A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two primary methods.
-
TLC: This is a quick and easy way to get a qualitative sense of the reaction's progress. You can visualize the consumption of the starting materials and the appearance of the product spot.
-
LC-MS: This provides more definitive information, confirming the mass of the product and allowing for more accurate quantification of the conversion of starting materials.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Amidation using HATU
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Add HATU (1.1 eq) and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[1]
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagrams
Caption: Troubleshooting decision tree for amidation reactions.
References
-
Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
McKendry, S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(5), 1243-1250. DOI:10.1039/C2GC36900A. Retrieved from [Link]
-
Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6437-6446. DOI:10.1021/jo400509n. Retrieved from [Link]
-
Fu, Q., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(5), 765-773. DOI:10.1021/acsearthspacechem.0c00021. Retrieved from [Link]
-
Fu, Q., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ResearchGate. Retrieved from [Link]
-
JoVE. (2023, April 30). Preparation of Amides. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. DOI:10.1021/bc00031a015. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. Retrieved from [Link]
-
Aapptec. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
- Unspecified. (n.d.). Optimizing Peptide Coupling: Key Techniques.
-
Kumar, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62, 152865. Retrieved from [Link]
-
Reddit. (2023). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
Reddit. (2018). Looking for some advice for purification of diamide. r/Chempros. Retrieved from [Link]
-
Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(1), 133-146. DOI:10.22034/ijic.2022.351231.1189. Retrieved from [Link]
-
Reddit. (2020). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. DOI:10.1021/op2000684. Retrieved from [Link]
-
ResearchGate. (2022). How to get a better yield from the HATU reaction experiment? Retrieved from [Link]
-
Reddit. (2020). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2015). Why did my amide syntesis does not work? Retrieved from [Link]
-
ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(10), 2824-2835. DOI:10.1016/j.chempr.2021.08.003. Retrieved from [Link]
-
Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. OSTI.GOV. DOI:10.1016/j.chempr.2021.08.003. Retrieved from [Link]
-
Al-Obaid, A. M., et al. (2017). Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides and N. American Journal of Chemistry, 7(1), 1-6. DOI:10.5923/j.chemistry.20170701.01. Retrieved from [Link]
-
Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship.org. Retrieved from [Link]
-
Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery. Retrieved from [Link]
-
ResearchGate. (2014). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. Retrieved from [Link]
- Google Patents. (2003). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
- Google Patents. (n.d.). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
-
Hoffman Fine Chemicals. (n.d.). 4-Oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 3. jpt.com [jpt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. jackwestin.com [jackwestin.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. Amide coupling reaction in medicinal chemistry. Coupling reagents [hepatochem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
removal of unreacted starting materials from 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid
Welcome to the technical support center for the synthesis and purification of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with removing unreacted starting materials from this compound. Our focus is on explaining the causality behind experimental choices to ensure you can adapt and troubleshoot effectively in your own laboratory setting.
Introduction: The Synthetic Challenge
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction between (trifluoromethyl)benzene and succinic anhydride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] While robust, this reaction rarely proceeds to 100% completion, leaving a crude product mixture containing the desired keto acid alongside unreacted starting materials and related species.
The primary purification challenge lies in the efficient separation of the acidic product from:
-
Unreacted (Trifluoromethyl)benzene: A neutral, non-polar aromatic compound.
-
Unreacted Succinic Anhydride & its Hydrolysis Product, Succinic Acid: The anhydride readily hydrolyzes to succinic acid during aqueous workup, resulting in a dicarboxylic acid impurity.[3][4]
This guide provides a structured, question-and-answer approach to troubleshoot and resolve these specific purification hurdles.
Troubleshooting Guide: Common Purification Issues
Q1: My post-reaction NMR analysis shows a significant amount of unreacted (trifluoromethyl)benzene. How can I effectively remove this neutral impurity?
Answer:
The most efficient method to remove the neutral (trifluoromethyl)benzene from your acidic product is through a liquid-liquid acid-base extraction. This technique exploits the fundamental difference in the chemical properties of the components: your product is a carboxylic acid, while the starting material is neutral.
Causality: Carboxylic acids are deprotonated by aqueous bases (like sodium bicarbonate) to form water-soluble carboxylate salts.[5][6] Neutral organic compounds, such as (trifluoromethyl)benzene, do not react with the base and remain dissolved in the organic solvent. This partitioning behavior allows for a clean separation.[7]
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the entire crude reaction mixture in a suitable water-immiscible organic solvent. Diethyl ether or ethyl acetate are excellent choices due to their volatility and ability to dissolve all components.
-
Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base is preferable as it is sufficient to deprotonate the carboxylic acid without causing potential side reactions that a strong base like NaOH might induce.[4][6]
-
Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas produced from the acid-base reaction. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Organic Layer (Top, if using ether): Contains the unreacted, neutral (trifluoromethyl)benzene.
-
Aqueous Layer (Bottom): Contains the sodium salt of your desired product (sodium 4-oxo-4-(4-trifluoromethylphenyl)butanoate) and the sodium salt of succinic acid.
-
-
Isolate Product: Drain the lower aqueous layer into a clean flask. For a thorough extraction, wash the organic layer with a fresh portion of NaHCO₃ solution and combine the aqueous layers.
-
Acidification & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as 3M hydrochloric acid (HCl), while stirring until the solution becomes strongly acidic (pH ~1-2, check with pH paper). The water-soluble carboxylate salt will be protonated back into the water-insoluble carboxylic acid, causing it to precipitate out as a solid.[5][8]
-
Collection: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts and dry thoroughly.
Q2: My product is contaminated with succinic acid. Will the acid-base extraction remove it, and how can I achieve higher purity?
Answer:
Yes, the acid-base extraction described above will also remove succinic acid from the organic layer, as it too will form a water-soluble sodium salt.[3] Both your product and the succinic acid impurity will be in the aqueous layer and will co-precipitate upon acidification. To separate these two acids, recrystallization is the most effective subsequent step.
Causality: Recrystallization separates compounds based on differences in their solubility in a specific solvent at different temperatures. The goal is to find a solvent system where your product has high solubility at an elevated temperature but low solubility at a reduced temperature, while the succinic acid impurity remains in solution even when cooled.
Step-by-Step Protocol: Recrystallization
-
Solvent Screening: The key to successful recrystallization is selecting the right solvent. For aromatic carboxylic acids, common choices include toluene, or mixed solvent systems like ethanol/water or acetic acid/water.[8] Perform small-scale tests to find a solvent that dissolves your crude product when hot but causes it to crystallize upon cooling, leaving impurities behind.
-
Dissolution: Place the dried, crude solid from the extraction into an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small additional portions of the hot solvent until it does. Avoid adding a large excess of solvent.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.
-
Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them completely.
Q3: My final product is a persistent oil and refuses to solidify. What is the likely cause and solution?
Answer:
This phenomenon, known as "oiling out," is typically caused by the presence of impurities that depress the melting point of the solid or by residual solvent. Unreacted, oily (trifluoromethyl)benzene is a common culprit.
Solution Pathway:
-
Ensure Complete Solvent Removal: First, ensure all volatile organic solvents from the workup have been thoroughly removed under vacuum.
-
Perform a Rigorous Acid-Base Extraction: If the product is still an oil, it is highly likely that neutral impurities are present. Re-dissolve the oil in diethyl ether and perform the detailed acid-base extraction protocol (Q1). This step is critical for removing the non-polar contaminants that prevent crystallization.
-
Attempt Recrystallization: After extraction and thorough drying, attempt recrystallization (Q2). The removal of impurities should restore the compound's natural tendency to form a crystalline solid.
-
"Scratch" the Flask: If crystals are slow to form during cooling, scratching the inside of the flask at the solvent-air interface with a glass rod can create nucleation sites and induce crystallization.
Q4: For my application, I need my product to be >99.5% pure. What is the ultimate purification workflow?
Answer:
For achieving analytical-grade purity, a multi-step purification strategy is required. Each step targets impurities with different physicochemical properties.
Recommended High-Purity Workflow:
-
Acid-Base Extraction: This is the first and most crucial step. It acts as a bulk purification to remove all neutral and basic impurities, fundamentally separating the acidic components from everything else.
-
Recrystallization: This is the second step, designed to separate your target carboxylic acid from other structurally similar acidic impurities, primarily succinic acid. One or two rounds of recrystallization may be necessary.
-
Column Chromatography (If Necessary): If trace impurities persist after recrystallization, silica gel column chromatography can be employed as a final polishing step.
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[9]
-
Execution: Unreacted (trifluoromethyl)benzene is very non-polar and will elute quickly with a non-polar solvent like hexane. Your product, a keto acid, is significantly more polar and will require a more polar solvent mixture (e.g., a gradient of ethyl acetate in hexane) to elute.[10] The highly polar succinic acid will have a very strong affinity for the silica gel and will elute last, if at all.
-
Purification Workflow Diagram
The following diagram outlines the decision-making process for purifying this compound.
Caption: Decision workflow for purifying the target compound.
Frequently Asked Questions (FAQs)
Q: What are the key physical properties to consider for separation?
A: The table below summarizes the critical properties that underpin the purification strategies discussed.
| Compound | Structure | Molar Mass ( g/mol ) | Acidity | Polarity |
| This compound | CF₃-C₆H₄-CO-(CH₂)₂-COOH | 246.18 | Acidic | High |
| (Trifluoromethyl)benzene | CF₃-C₆H₅ | 146.11 | Neutral | Low |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | Neutral (hydrolyzes) | Medium |
| Succinic Acid | HOOC-(CH₂)₂-COOH | 118.09 | Acidic | Very High |
Q: Why not use a strong base like sodium hydroxide for the extraction?
A: While NaOH would effectively deprotonate the carboxylic acid, it presents two potential issues. First, keto-enol tautomerization can be catalyzed by strong bases, potentially leading to side reactions. Second, neutralizing the excess strong base during the acidification step requires more careful control to avoid overshooting the pH and potentially hydrolyzing other functional groups if the conditions are too harsh. Sodium bicarbonate is sufficiently basic to extract the acid while being milder and safer.[6]
Q: How do I choose the best recrystallization solvent?
A: The ideal solvent will follow the "like dissolves like" principle but with a strong temperature dependence. Your product is a moderately polar aromatic acid. Start by testing small amounts of your crude product in solvents like toluene (aromatic), ethyl acetate (polar aprotic), and ethanol/water mixtures (polar protic). The best solvent will fully dissolve the compound when hot and yield a high recovery of crystals when cold.
Acid-Base Extraction Process Flow
Caption: Step-by-step workflow for the acid-base extraction.
References
-
Gannett, P. (2022). What is the process of removing the acid from succinic anhydride? Quora. Retrieved from [Link]
-
Gannett, P. (2017). When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product? Quora. Retrieved from [Link]
-
Fatima, L. (2023). How can I separate unreacted PEG-stearate, succinic anhydride, and DMAP from the carboxylated product? ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Patel, R. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Retrieved from [Link]
- CN106866635A - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents. (n.d.).
-
Der Pharma Chemica. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic. Retrieved from [Link]
-
Sorbe Organik Kimya. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. vernier.com [vernier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-Oxo-4-(4-trifluoromethylphenyl)butyric Acid and its Non-Fluorinated Analog
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF3) group, is a cornerstone of modern medicinal chemistry.[1][2] This guide provides a comparative analysis of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid and its non-fluorinated counterpart, 4-oxo-4-phenylbutyric acid. While direct comparative biological data for these specific compounds is limited, this guide will extrapolate their potential activities based on established principles of medicinal chemistry and the known influence of trifluoromethyl groups on molecular properties.[1][2][3]
The Physicochemical Impact of Trifluoromethylation
The introduction of a trifluoromethyl group can significantly alter a molecule's physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profiles.[1][4][5]
Key Physicochemical Differences:
| Property | 4-Oxo-4-phenylbutyric acid | This compound | Rationale for Difference |
| Lipophilicity (LogP) | Lower | Higher | The CF3 group is significantly more lipophilic than a hydrogen atom, which can enhance membrane permeability.[2] |
| Electronic Properties | Phenyl group is weakly electron-donating/withdrawing. | The CF3 group is a strong electron-withdrawing group.[1] | This alters the electron density of the aromatic ring and the reactivity of the ketone. |
| Metabolic Stability | Susceptible to aromatic hydroxylation and other metabolic pathways. | The CF3 group can block sites of metabolism, increasing the molecule's half-life.[1][2] | This is a common strategy in drug design to improve pharmacokinetic profiles.[2] |
| Acidity (pKa) | The carboxylic acid pKa is typical for this functional group. | The electron-withdrawing nature of the CF3 group can increase the acidity of the carboxylic acid. | This can influence the compound's ionization state at physiological pH and its interactions with biological targets. |
Hypothesized Biological Activity and Potential Targets
Based on their structural similarities to known bioactive molecules, we can hypothesize potential biological targets for these compounds.
-
GABA Analogues: The butyric acid moiety suggests a possible interaction with the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Compounds that modulate GABA signaling can have sedative, anxiolytic, and anticonvulsant effects. It is plausible that these compounds could act as GABA analogues, potentially interacting with GABA receptors or metabolic enzymes.[6]
-
Enzyme Inhibitors: The presence of a ketone functional group, particularly the highly electrophilic trifluoromethyl ketone, suggests potential activity as enzyme inhibitors.[7][8] Trifluoromethyl ketones are known to act as transition-state analogue inhibitors of various enzymes, including esterases and proteases.[9][10]
Comparative Biological Evaluation: A Proposed Experimental Workflow
To empirically determine and compare the biological activities of these two compounds, a systematic experimental approach is necessary.
This phase focuses on assessing the fundamental biological properties of the compounds at the cellular and molecular level.
1. Cytotoxicity Assays: It is crucial to first determine the concentration range at which the compounds exhibit cytotoxic effects. This will inform the concentrations used in subsequent assays.[11][12][13]
-
MTT or WST-1 Assays: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.[14]
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.[11][12]
2. Metabolic Stability Assays: Understanding a compound's susceptibility to metabolism is critical for predicting its in vivo behavior.[15][16][17][18]
-
Liver Microsome Stability Assay: This assay assesses the rate of metabolism by cytochrome P450 enzymes.[15][18]
-
Hepatocyte Stability Assay: Using primary hepatocytes provides a more comprehensive picture of metabolic stability, including both Phase I and Phase II metabolism.[15][16][18]
3. GABA Receptor Binding Assays: To investigate the hypothesis that these compounds are GABA analogues, radioligand binding assays can be performed.[19]
-
[³H]GABA or [³H]muscimol Binding Assay: These assays measure the ability of the test compounds to displace a radiolabeled ligand from GABA-A receptors in brain membrane preparations.[19]
4. GABA Release Assays: These assays can determine if the compounds modulate the release of GABA from neuronal cells.[20]
-
In Vitro GABA Release from Brain Slices: This method involves stimulating brain tissue slices and measuring the amount of GABA released into the supernatant in the presence and absence of the test compounds.[20]
Should the in vitro data suggest promising activity, preliminary in vivo studies in animal models could be considered to assess pharmacokinetic profiles and potential therapeutic effects.
-
Pharmacokinetic Studies: These studies would determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in a living organism.[21][22][23]
-
Behavioral Models: If the compounds show significant GABAergic activity, they could be tested in animal models of anxiety, seizures, or sedation.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic potential of this compound and 4-oxo-4-phenylbutyric acid.
Materials:
-
Cell line (e.g., HeLa, HepG2)
-
96-well plates
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate for at least 1 hour at room temperature in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Liver Microsome Stability Assay
Objective: To assess the metabolic stability of the compounds in the presence of liver microsomes.
Materials:
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Control compounds (with known metabolic stability)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add the test compound to initiate the reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.
Visualizations
Caption: Hypothesized differences in metabolic clearance.
Caption: A workflow for comparative biological evaluation.
Conclusion
References
-
Eurofins Discovery. Metabolic Stability Services. Retrieved from [Link]
-
Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]
-
Frontage Laboratories. Metabolic Stability. Retrieved from [Link]
-
Zaragoza, F. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 13(7), 149. Retrieved from [Link]
-
Wikipedia. Trifluoromethyl group. Retrieved from [Link]
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
dos Santos, G. G., & da Silva, C. H. T. P. (2014). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of the Brazilian Chemical Society, 25(12), 2269-2280. Retrieved from [Link]
-
ResearchGate. Chemical structure of related trifluoromethylketone molecules: (A): 1-[3-(trimethylamino)phenyl]. Retrieved from [Link]
-
National Institutes of Health. (2020, March 12). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]
-
ResearchGate. (2021, September 7). Design, Docking Simulations, Synthesis, and in vitro and in vivo Behavioral Assessment of m‐Aminobenzoic Acid Analogues as GABA‐AT Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2001). Characterization of GABA Receptors. In Current Protocols in Neuroscience. Retrieved from [Link]
-
PubChem. 4-Oxo-4-phenylbutyric acid, butyl ester. Retrieved from [Link]
-
Ippolito, J. E., & Piwnica-Worms, D. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLoS ONE, 9(2), e88667. Retrieved from [Link]
-
Starke, K., & Montel, H. (1973). In vitro studies on GABA release. Naunyn-Schmiedeberg's Archives of Pharmacology, 279(1), 25S-30S. Retrieved from [Link]
-
Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. Retrieved from [Link]
-
National Institutes of Health. (2025). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Retrieved from [Link]
-
Al-Khafaji, K., & Jayakar, S. S. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. Molecules, 27(2), 522. Retrieved from [Link]
-
Semantic Scholar. (2017, January 28). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Retrieved from [Link]
-
Mimori, S., Okuma, Y., Hamana, H., et al. (2013). 4-Phenylbutyric Acid Protects Against Neuronal Cell Death by Primarily Acting as a Chemical Chaperone Rather Than Histone Deacetylase Inhibitor. Bioorganic & Medicinal Chemistry Letters, 23(21), 6015-6018. Retrieved from [Link]
-
ResearchGate. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. Retrieved from [Link]
-
Alexoff, D. L., Shea, C., Fowler, J. S., et al. (2003). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear Medicine and Biology, 30(8), 875-882. Retrieved from [Link]
-
Zhang, Y., Wang, L., Liu, Y., et al. (2019). 4-phenylbutyric acid attenuates endoplasmic reticulum stress-mediated apoptosis and protects the hepatocytes from intermittent hypoxia-induced injury. Sleep and Breathing, 23(2), 711-717. Retrieved from [Link]
-
Sayed, G. H., Hamed, A. A., Meligi, G. A., Boraie, W. E., & Shafik, M. (2003). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 8(3), 322-332. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(23), 7856. Retrieved from [Link]
-
Tsuruo, T., Naito, M., Tomida, A., et al. (2000). Anticancer derivative of butyric acid (Pivalyloxymethyl butyrate) specifically potentiates the cytotoxicity of doxorubicin and daunorubicin through the suppression of microsomal glycosidic activity. Molecular Pharmacology, 58(1), 27-36. Retrieved from [Link]
-
Buzard, D. J., Han, S., Thoresen, L. H., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018. Retrieved from [Link]
-
Steglich, W., Steffan, B., Stroech, K., & Wolf, M. (1984). Unusual Bioactive 4-Oxo-2-alkenoic Fatty Acids from Hygrophorus eburneus. Angewandte Chemie International Edition in English, 23(6), 479-480. Retrieved from [Link]
-
Creech Kraft, J., Slikker, W., Jr, Bailey, J. R., Roberts, L. G., Binienda, Z., & Eckhoff, C. (1994). Pharmacokinetics of 13-cis-, all-trans-, 13-cis-4-oxo-, and all-trans-4-oxo retinoic acid after intravenous administration in the cynomolgus monkey. Drug Metabolism and Disposition, 22(1), 154-160. Retrieved from [Link]
-
Komatsu, S., Uchida, M., & Kagedomi, M. (1994). Inter-individual differences of 4-[4-(4-methylphenyl)-phenylmethoxy-1-piperidinyl]butyric acid disposition in rats: possible involvement of genetic polymorphism. Biological & Pharmaceutical Bulletin, 17(10), 1335-1340. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Retrieved from [Link]
- Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
-
Singh, C., Karal, R., & Kumar, B. (2018). Butyric acid : Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives. American Journal of Biomedical Research, 6(1), 25-32. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2024, July 7). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 13. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 18. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 19. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro studies on GABA release - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of 13-cis-, all-trans-, 13-cis-4-oxo-, and all-trans-4-oxo retinoic acid after intravenous administration in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inter-individual differences of 4-[4-(4-methylphenyl)-phenylmethoxy-1-piperidinyl]butyric acid disposition in rats: possible involvement of genetic polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Oxo-4-(4-trifluoromethylphenyl)butyric Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of specialized organic molecules is a critical endeavor. Among these, 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid stands out as a valuable building block, primarily due to the presence of the trifluoromethyl group, which can significantly enhance the metabolic stability and lipophilicity of target drug candidates. This guide provides a comprehensive validation of a primary synthetic route to this ketoacid, alongside a comparative analysis of alternative methodologies, supported by detailed experimental protocols and characterization data. Our objective is to equip researchers, scientists, and drug development professionals with the practical knowledge to make informed decisions in their synthetic strategies.
Introduction to this compound
This compound is a ketoacid derivative of butyric acid. Its structure, featuring a trifluoromethylphenyl group, makes it a desirable precursor in the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential biological activity. The trifluoromethyl group is a key pharmacophore that can modulate a molecule's pharmacokinetic and pharmacodynamic properties.
Primary Synthetic Route: Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of trifluoromethylbenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[1][2][3]
Mechanistic Insights
The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). The Lewis acid activates the succinic anhydride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich trifluoromethylbenzene ring. The trifluoromethyl group is a deactivating but meta-directing group in electrophilic aromatic substitution. However, under the forcing conditions of the Friedel-Crafts acylation, the reaction can proceed to give the desired para-substituted product, along with other isomers. The reaction is quenched with water to decompose the aluminum chloride complex and liberate the final product.
Caption: Workflow of the Friedel-Crafts Acylation Route.
Experimental Protocol: Friedel-Crafts Acylation
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
Trifluoromethylbenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. To the dropping funnel, add a solution of succinic anhydride (1.0 equivalent) and trifluoromethylbenzene (1.1 equivalents) in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow, dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted succinic acid and neutralize any remaining HCl. Then, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexanes, to afford the pure this compound.
Comparative Analysis of Synthetic Routes
While the Friedel-Crafts acylation is a robust method, it is essential to consider alternative synthetic strategies that may offer advantages in terms of substrate scope, functional group tolerance, or environmental impact.
Alternative Route 1: Reformatsky-Type Reaction
A potential alternative involves a Reformatsky-type reaction. This method would start with a trifluoromethyl-substituted acetophenone derivative.
Proposed Two-Step Sequence:
-
Reformatsky Reaction: React 4-(trifluoromethyl)acetophenone with a zinc-activated α-haloester (e.g., ethyl bromoacetate) to form a β-hydroxy ester.
-
Hydrolysis: Subsequent acidic or basic hydrolysis of the ester would yield the target ketoacid.
A similar approach has been patented for the synthesis of a related trifluorophenyl oxobutanoic acid, suggesting its viability.[4][5]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. CN102320957A - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]
- 5. CN102320957B - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]
comparative analysis of different synthetic methods for 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid
Introduction
4-Oxo-4-(4-trifluoromethylphenyl)butyric acid is a valuable building block in medicinal chemistry and materials science. Its trifluoromethylphenyl moiety imparts unique electronic properties and metabolic stability, making it a sought-after intermediate in the synthesis of various bioactive molecules and functional materials. The efficient and scalable synthesis of this ketoacid is, therefore, a topic of significant interest to researchers in both academic and industrial settings.
This guide provides a comparative analysis of the primary synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative assessment to aid researchers in selecting the most suitable method for their specific needs.
Methodology 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is the most traditional and widely employed method for the synthesis of 4-aryl-4-oxobutanoic acids.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of our target molecule, this translates to the reaction of trifluoromethylbenzene with succinic anhydride, typically catalyzed by aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the C-O bond and facilitating its cleavage to generate the acylium ion. This electrophile is then attacked by the electron-rich π-system of the trifluoromethylbenzene ring. A subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the final product.
Diagram of the Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
This protocol is adapted from established procedures for similar Friedel-Crafts acylations.[1]
Materials:
-
Trifluoromethylbenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).
-
Cool the flask in an ice-water bath and slowly add anhydrous aluminum chloride (AlCl₃) with stirring.
-
In a separate beaker, dissolve succinic anhydride in anhydrous DCM.
-
Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension in DCM, maintaining the temperature below 10 °C.
-
After the addition is complete, add trifluoromethylbenzene dropwise to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture in an ice bath and quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Diagram of the Friedel-Crafts Acylation Workflow
Caption: Mechanism of a Reformatsky-Type Reaction.
Experimental Protocol
This protocol is conceptualized based on the procedure described for a similar trifluorinated analog. [2][3] Materials:
-
4-Trifluoromethylbenzonitrile
-
Ethyl bromoacetate
-
Activated zinc powder
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and activated zinc powder.
-
Add 4-trifluoromethylbenzonitrile to the stirred suspension.
-
Slowly add ethyl bromoacetate to the mixture. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for several hours, or until completion as monitored by TLC.
-
Cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the ester.
-
Stir for an appropriate amount of time to ensure complete saponification.
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Methodology 3: Oxidation of Precursors
A less common but plausible route to this compound is the oxidation of a suitable precursor, such as 4-hydroxy-4-(4-trifluoromethylphenyl)butyric acid or 4-(4-trifluoromethylphenyl)butanoic acid. Various oxidizing agents can be employed for such transformations, including chromium-based reagents or milder, more selective modern oxidants.
This approach is generally less favored for the initial synthesis of the target molecule compared to convergent methods like the Friedel-Crafts acylation, as it requires the prior synthesis of the precursor molecule.
Comparative Analysis
| Feature | Friedel-Crafts Acylation | Reformatsky-Type Reaction | Oxidation of Precursors |
| Starting Materials | Trifluoromethylbenzene, Succinic Anhydride | 4-Trifluoromethylbenzonitrile, Ethyl Bromoacetate, Zinc | 4-Hydroxy or 4-unsubstituted (4-trifluoromethylphenyl)butyric acid |
| Reagent Cost & Availability | Generally low to moderate | Moderate | Variable, depends on the precursor and oxidant |
| Reaction Conditions | Typically requires heating, inert atmosphere | Generally mild (room temperature) | Variable, can be mild to harsh |
| Yield | Good to excellent (typically >70%) | Moderate to good (reported yields for analogs ~70%) [2][3] | Highly dependent on substrate and oxidant |
| Scalability | Well-established for large-scale synthesis | Can be scalable, but may require careful control of the exothermic reaction | Generally less scalable for preparative purposes |
| Safety & Environmental | Use of corrosive AlCl₃ and chlorinated solvents. Generates acidic waste. | Use of flammable solvents (THF). Zinc waste. | Potential use of toxic heavy metal oxidants. |
| Key Advantages | High yielding, reliable, well-understood | Milder reaction conditions | Potentially useful for late-stage functionalization |
| Key Disadvantages | Stoichiometric use of Lewis acid, harsh quenching | Requires activated zinc, potential for side reactions | Requires synthesis of a precursor, often uses hazardous oxidants |
Conclusion
For the de novo synthesis of this compound, the Friedel-Crafts acylation remains the most robust and well-documented method. Its high yields and the ready availability of starting materials make it the preferred choice for both laboratory and industrial-scale production.
The Reformatsky-type reaction presents a viable alternative, particularly when milder reaction conditions are desired. While less commonly reported for this specific target, the available data on analogous compounds suggests it is a promising route.
The oxidation of precursors is a less direct approach and is generally not the method of choice for the primary synthesis of this molecule. However, it could be considered in specific contexts where the precursor is readily available.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, cost considerations, and safety protocols. This guide provides the necessary foundational information to make an informed decision.
References
- BenchChem. (2025). Application Note: Synthesis of 4-(2,4-difluorophenyl)
- Sigma-Aldrich.
- Wikipedia. Friedel–Crafts reaction.
- BenchChem. (2025).
- Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
- Abdel-Hamide, S. G., et al. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry.
- Organic Syntheses.
- Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
- University of Michigan. (n.d.).
- ChemicalBook. 4-Phenylbutyric acid(1821-12-1) 13C NMR spectrum.
- YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].
- PubMed. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment.
- National Institutes of Health. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes.
- National Institutes of Health. (2017). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides.
- YouTube. (2011).
- ResearchGate. Friedel-Crafts reaction of anhydrides and stoichiometric amounts of benzene.
- Chemistry Stack Exchange. (2016).
- MDPI. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- International Journal of Advanced Chemistry Research. (2021).
- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
- Organic Syntheses. γ-PHENYLBUTYRIC ACID.
- ResearchGate. (2022). Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid.
- Oriental Journal of Chemistry.
- Oriental Journal of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102320957B - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]
- 3. CN102320957A - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]
- 4. Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Spectroscopic Guide to 4-Oxo-4-(4-trifluoromethylphenyl)butyric Acid Isomers
Introduction: In the landscape of pharmaceutical research and drug development, the precise characterization of molecular isomers is of paramount importance. Positional isomers, while possessing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of the ortho (2-), meta (3-), and para (4-) isomers of 4-Oxo-4-(trifluoromethylphenyl)butyric acid, a key intermediate in the synthesis of various pharmacologically active compounds. Understanding the nuanced differences in their spectroscopic signatures is crucial for unambiguous identification, quality control, and mechanistic studies.
This guide will delve into the principles and experimental data from Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive framework for differentiating these isomers. The causality behind experimental choices and the interpretation of spectral data will be emphasized to equip researchers with the practical knowledge required for their work.
The Isomers: A Structural Overview
The three positional isomers of 4-Oxo-4-(trifluoromethylphenyl)butyric acid share the same molecular formula, C₁₁H₉F₃O₃, and a common structural backbone. The key difference lies in the position of the highly electronegative trifluoromethyl (-CF₃) group on the phenyl ring relative to the butyric acid chain.
-
4-Oxo-4-(2-trifluoromethylphenyl)butyric acid (ortho isomer)
-
4-Oxo-4-(3-trifluoromethylphenyl)butyric acid (meta isomer)
-
4-Oxo-4-(4-trifluoromethylphenyl)butyric acid (para isomer)
This seemingly minor structural variation significantly influences the electronic environment of the molecule, leading to distinct and predictable differences in their spectroscopic profiles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectra of the three isomers will show characteristic signals for the protons of the butyric acid chain and the aromatic ring. The key to differentiation lies in the chemical shifts and splitting patterns of the aromatic protons.
-
Butyric Acid Chain Protons: The methylene protons of the butyric acid chain will appear as two triplets at approximately 3.0-3.3 ppm (adjacent to the carbonyl group) and 2.7-2.9 ppm (adjacent to the carboxylic acid group). These signals will be similar across all three isomers. The acidic proton of the carboxylic acid will appear as a broad singlet, typically downfield (>10 ppm).
-
Aromatic Protons: The substitution pattern on the benzene ring is the most informative region.
-
Ortho Isomer: The aromatic region will be the most complex due to the asymmetry. We expect to see four distinct multiplets, each integrating to one proton, spanning the range of approximately 7.5-8.0 ppm. The proximity of the bulky and electron-withdrawing -CF₃ group to the carbonyl group will likely cause steric hindrance, potentially influencing the conformation and the chemical shifts of the nearby aromatic protons.
-
Meta Isomer: The aromatic region will also display four distinct signals, but with a different splitting pattern compared to the ortho isomer. We can expect a singlet-like signal for the proton between the two substituents and complex multiplets for the other three protons.
-
Para Isomer: Due to the symmetry of the para-substitution, the aromatic protons will appear as two distinct doublets, each integrating to two protons. This A₂B₂ spin system is a clear diagnostic feature for the para isomer. The protons ortho to the carbonyl group will be deshielded and appear at a higher chemical shift (around 8.0-8.2 ppm) compared to the protons ortho to the -CF₃ group (around 7.7-7.9 ppm).
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectra will provide complementary information, with the chemical shifts of the aromatic carbons being particularly sensitive to the position of the -CF₃ group.
-
Carbonyl and Carboxyl Carbons: The ketonic carbonyl carbon will resonate at approximately 195-200 ppm, while the carboxylic acid carbonyl carbon will appear around 175-180 ppm. These shifts will be relatively consistent across the isomers.
-
Butyric Acid Chain Carbons: The methylene carbons will have characteristic shifts around 30-35 ppm.
-
Aromatic Carbons:
-
The carbon bearing the -CF₃ group will exhibit a characteristic quartet due to C-F coupling, with a large coupling constant (¹JCF ≈ 270-280 Hz). Its chemical shift will be around 125-135 ppm.
-
The position of the -CF₃ group significantly influences the chemical shifts of the other aromatic carbons. The electron-withdrawing nature of the -CF₃ group will cause a downfield shift for the ipso-carbon and an upfield shift for the ortho and para carbons relative to the -CF₃ group, a phenomenon that can be rationalized by considering inductive and resonance effects.[1] These predictable shifts in the aromatic region will be key to distinguishing the isomers.
-
¹⁹F NMR Spectroscopy: A Direct Window to the Fluorine Environment
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds.[2] The chemical shift of the -CF₃ group will be a direct and unambiguous indicator of its position on the aromatic ring.
-
The ¹⁹F NMR spectrum for each isomer will show a single resonance (a singlet, as there are no neighboring fluorine atoms) for the -CF₃ group.
-
The chemical shift of this singlet will be different for each isomer due to the varying electronic environment. Generally, the chemical shift of a -CF₃ group on a benzene ring is around -60 to -65 ppm (relative to CFCl₃).[2] Subtle but distinct differences in these chemical shifts are expected for the ortho, meta, and para isomers, providing a definitive method for their identification.
Experimental Protocols
NMR Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of the 4-Oxo-4-(trifluoromethylphenyl)butyric acid isomer and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Homogenization: Gently vortex the NMR tube to ensure complete dissolution and a homogeneous solution.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially for the complex aromatic regions.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is typically used.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically employed to simplify the spectrum and enhance sensitivity.
-
¹⁹F NMR: This is a high-sensitivity nucleus, so spectra can be acquired relatively quickly. Proton decoupling can be used to remove any long-range H-F couplings.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key Vibrational Modes
The IR spectra of all three isomers will be dominated by the characteristic absorptions of the carboxylic acid and ketone functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band will be observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid dimer.[3][4]
-
C=O Stretch (Ketone and Carboxylic Acid): Two distinct and strong carbonyl stretching bands will be present.
-
The aromatic ketone C=O stretch is expected in the range of 1680-1700 cm⁻¹.
-
The carboxylic acid C=O stretch will appear at a slightly higher frequency, typically between 1700-1725 cm⁻¹.
-
-
C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations of the -CF₃ group will be present in the region of 1100-1350 cm⁻¹.
Distinguishing the Isomers
While the major absorption bands will be similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used to distinguish the isomers. The out-of-plane C-H bending vibrations of the aromatic ring are particularly sensitive to the substitution pattern.
-
Ortho Isomer: Will show a characteristic pattern for 1,2-disubstituted benzene.
-
Meta Isomer: Will display a pattern indicative of 1,3-disubstitution.
-
Para Isomer: Will have a simpler pattern characteristic of 1,4-disubstituted benzene, often with a strong absorption band around 800-850 cm⁻¹.
Experimental Protocols
IR Sample Preparation (Attenuated Total Reflectance - ATR)
-
Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after each measurement.
Mass Spectrometry (MS): Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
Expected Fragmentation Pathways
Electron Ionization (EI) mass spectrometry will likely lead to a number of characteristic fragment ions.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (246.05 g/mol ) should be observable, although it may be of low intensity.
-
Acylium Ion: A prominent peak will likely result from the cleavage of the bond between the carbonyl group and the phenyl ring, leading to the formation of a trifluoromethylbenzoyl cation. The m/z of this ion will be the same for all three isomers.
-
Loss of Butyric Acid Moiety: Fragmentation can also lead to the loss of the butyric acid side chain.
-
McLafferty Rearrangement: A characteristic fragmentation for ketones with gamma-hydrogens, which may lead to a neutral loss and a charged enol fragment.[5]
Distinguishing the Isomers
While the primary fragmentation patterns may be similar, the relative intensities of certain fragment ions might differ slightly due to the electronic effects of the -CF₃ group at different positions. However, MS alone may not be as definitive as NMR for distinguishing these positional isomers.
Experimental Protocols
Mass Spectrometry Analysis
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
Data Summary and Comparison
| Spectroscopic Technique | Ortho Isomer (Predicted) | Meta Isomer (Predicted) | Para Isomer (Predicted) |
| ¹H NMR (Aromatic) | Four complex multiplets (1H each) | Four distinct signals with varied splitting | Two doublets (A₂B₂ system, 2H each) |
| ¹³C NMR (Aromatic) | Six distinct signals, specific shifts influenced by ortho -CF₃ | Six distinct signals, characteristic meta-substitution pattern | Four distinct signals due to symmetry |
| ¹⁹F NMR | Singlet at a characteristic chemical shift | Singlet at a distinct chemical shift from ortho and para | Singlet at a distinct chemical shift from ortho and meta |
| IR (Fingerprint) | Pattern for 1,2-disubstitution | Pattern for 1,3-disubstitution | Strong band around 800-850 cm⁻¹ for 1,4-disubstitution |
| MS | Similar fragmentation, potential minor differences in ion intensities | Similar fragmentation, potential minor differences in ion intensities | Similar fragmentation, potential minor differences in ion intensities |
Visualizing the Workflow
Figure 1: A generalized workflow for the spectroscopic analysis and differentiation of 4-Oxo-4-(trifluoromethylphenyl)butyric acid isomers.
Conclusion
The differentiation of the ortho, meta, and para isomers of 4-Oxo-4-(trifluoromethylphenyl)butyric acid is readily achievable through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the proton and carbon environments, with the aromatic region being particularly diagnostic for the substitution pattern. ¹⁹F NMR offers a direct and unambiguous method for identifying the position of the trifluoromethyl group. Infrared spectroscopy serves as a valuable tool for confirming the presence of key functional groups and can aid in distinguishing isomers based on their fingerprint region. While mass spectrometry can confirm the molecular weight and provide fragmentation information, it is generally less conclusive for positional isomer differentiation compared to NMR. By employing a multi-technique approach and understanding the underlying principles of each method, researchers can confidently identify and characterize these important chemical entities.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][3][6][7][8]
-
4-Oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid. Hoffman Fine Chemicals. [Link][4]
-
Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. ResearchGate. [Link][1]
-
Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link][3]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link][4][9]
-
Supporting information. The Royal Society of Chemistry. [Link][10]
-
¹H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). Human Metabolome Database. [Link][11]
-
¹³C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). Human Metabolome Database. [Link][12]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link][2]
-
Butyric Acid at BMRB. Biological Magnetic Resonance Bank. [Link][14]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. [Link][15]
-
Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link][16]
-
Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link][5]
-
19F NMR Reference Standards. University of Wisconsin-Madison. [Link][17]
-
¹³C nmr spectrum of butanoic acid. Doc Brown's Chemistry. [Link][18]
-
low/high resolution 1H proton nmr spectrum of butanoic acid. Doc Brown's Chemistry. [Link][19]
Sources
- 1. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Butyric Acid(107-92-6) 1H NMR [m.chemicalbook.com]
- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 7. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 8. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 9. 56948-76-6|4-Oxo-4-(3-Trifluoromethylphenyl)butyric acid|BLD Pharm [bldpharm.com]
- 10. rsc.org [rsc.org]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039) [hmdb.ca]
- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039) [hmdb.ca]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. bmse000402 Butyric Acid at BMRB [bmrb.io]
- 15. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Oxo-4-(4-methoxyphenyl)butyric acid (3153-44-4) at Nordmann - nordmann.global [nordmann.global]
- 17. colorado.edu [colorado.edu]
- 18. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to Assessing the Purity of Commercial 4-Oxo-4-(4-trifluoromethylphenyl)butyric Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety and efficacy. 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid is a key building block in the synthesis of various pharmacologically active molecules. Its purity directly influences the impurity profile of the final active pharmaceutical ingredient (API), making rigorous and reliable analytical assessment paramount.
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of commercial-grade this compound. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind experimental choices, enabling you to not only execute these methods but also to critically evaluate and adapt them for your specific needs.
The Synthetic Landscape and Potential Impurities
To effectively assess purity, one must first understand the potential impurities that may arise during synthesis. The most common industrial synthesis of this compound involves the Friedel-Crafts acylation of trifluoromethylbenzene with succinic anhydride, typically using a Lewis acid catalyst such as aluminum chloride.[1][2]
This reaction, while generally efficient, is not without its potential for side reactions. The trifluoromethyl group is a meta-directing deactivator. However, under the strong activating conditions of a Friedel-Crafts reaction, there is a possibility of substitution at the ortho and para positions, leading to the formation of regioisomeric impurities. Therefore, the primary impurities of concern are:
-
2-Oxo-2-(4-trifluoromethylphenyl)butyric acid (ortho isomer)
-
3-Oxo-3-(4-trifluoromethylphenyl)butyric acid (meta isomer)
-
Unreacted trifluoromethylbenzene
-
Unreacted succinic anhydride
-
Residual catalyst and solvents
The International Council for Harmonisation (ICH) Q3A(R2) guideline for impurities in new drug substances provides a framework for the reporting, identification, and qualification of such impurities.[3][4][5][6] Adherence to these principles is critical in a drug development setting.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
For the routine purity assessment of this compound, reverse-phase High-Performance Liquid Chromatography (HPLC) stands as the gold standard. Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the target compound from its closely related structural isomers and other potential impurities.
The choice of a C18 stationary phase is logical due to the non-polar nature of the aromatic ring and the trifluoromethyl group. A mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an acidified aqueous phase allows for the effective elution and separation of the acidic analyte and its impurities. The acidic modifier (e.g., phosphoric acid or formic acid) is crucial for suppressing the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.
Experimental Protocol: HPLC Purity Assessment
This protocol is a robust starting point for the analysis. Method validation according to ICH Q2(R1) guidelines is essential before implementation in a regulated environment.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard (of known high purity)
-
Commercial sample of this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (or formic acid for MS compatibility)
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
-
Sample Solution: Accurately weigh approximately 10 mg of the commercial sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
Inject a blank (acetonitrile) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
After the analysis, calculate the purity of the commercial sample based on the peak area percentage.
Orthogonal and Confirmatory Techniques: A Multi-faceted Approach to Purity
While HPLC is the workhorse for purity determination, relying on a single technique can be misleading. Orthogonal methods, which rely on different separation or detection principles, provide a more comprehensive and trustworthy assessment of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary analytical method for purity determination.[7] It offers the distinct advantage of not requiring a reference standard of the same compound for quantification, instead utilizing a certified internal standard.
Causality in Method Choice: NMR provides structural information, which can be invaluable for identifying unknown impurities. The integration of proton signals directly corresponds to the number of protons, allowing for a direct molar ratio calculation between the main compound and any proton-containing impurities.
Self-Validation: The presence of characteristic signals for the main compound and any impurities in the ¹H and ¹³C NMR spectra serves as a self-validating system for identity and can reveal impurities that may co-elute with the main peak in HPLC.
Mass Spectrometry (MS)
Coupling HPLC with a mass spectrometer (LC-MS) provides an unparalleled level of specificity and sensitivity for impurity identification.
Causality in Method Choice: MS provides molecular weight information, which is a critical piece of the puzzle in identifying unknown impurities. High-resolution mass spectrometry (HRMS) can even provide the elemental composition of an impurity, greatly aiding in its structural elucidation.
Self-Validation: The mass-to-charge ratio (m/z) of the main peak should correspond to the molecular weight of this compound. Any other detected masses can be investigated as potential impurities.
Comparative Analysis of Analytical Techniques
| Technique | Strengths | Weaknesses |
| HPLC-UV | High resolution, quantitative, robust, widely available. | Limited peak identification capabilities without reference standards. |
| qNMR | Primary analytical method, provides structural information, no need for a specific reference standard. | Lower sensitivity than HPLC, requires specialized equipment and expertise. |
| LC-MS | High sensitivity and specificity, provides molecular weight information, excellent for impurity identification. | Can be more complex to operate and maintain, quantification can be more challenging than with UV detection. |
Visualizing the Purity Assessment Workflow
Caption: Workflow for the comprehensive purity assessment of this compound.
Interpreting the Data: A Holistic View
A purity value of >99% by HPLC is often considered acceptable for a pharmaceutical intermediate. However, the identity and quantity of the impurities are just as important as the purity of the main component. For example, a regioisomeric impurity might have different reactivity in subsequent synthetic steps, potentially leading to the formation of a difficult-to-remove impurity in the final API.
The combination of HPLC, NMR, and MS data provides a powerful, self-validating system. For instance, if HPLC analysis shows an impurity at 0.2%, LC-MS can provide its molecular weight. If this molecular weight corresponds to that of the starting material, NMR can be used to confirm its identity by comparing the signals in the impurity spectrum to those of the starting material.
Conclusion
The assessment of purity for a critical raw material like this compound demands a multi-faceted and scientifically rigorous approach. While HPLC provides a robust and reliable primary measure of purity, the integration of orthogonal techniques such as NMR and MS is essential for a comprehensive understanding of the impurity profile. This integrated approach, grounded in a solid understanding of the compound's synthesis and guided by regulatory principles, ensures the quality and consistency required for the development of safe and effective pharmaceuticals.
References
-
Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. [Link]
-
What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Vedantu. [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Chemistry Steps. [Link]
- Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
-
Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]
-
Friedel-Crafts acylation (video). Khan Academy. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]
-
Divergent Pathway for the Solid-Phase Conversion of Aromatic Acetylenes to Carboxylic Acids, α-Ketocarboxylic Acids, and Methyl Ketones. ACS Publications. [Link]
-
A general deoxygenation approach for synthesis of ketones from aromatic carboxylic acids and alkenes. PubMed Central. [Link]
-
Substrate scope for ketone synthesis. Standard conditions: carboxylic... ResearchGate. [Link]
- Synthesis of 4-phenylbutyric acid.
-
Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]
-
On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. ResearchGate. [Link]
-
Nomenclature of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
ICH topic Q 3 A (R2) - Impurities in new drug substances. Therapeutic Goods Administration (TGA). [Link]
-
4-Oxo-4-(p-tolylamino)butanoic acid. PubChem. [Link]
-
October 2006 CPMP/ICH/2737/99 ICH Topic Q 3 A (R2) Impurities in new Drug Substances ICH Step 5 NOTE FOR GUIDANCE ON IMPURITIES. European Medicines Agency. [Link]
-
ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]
-
4-Oxo-4-propoxybutanoic acid. PubChem. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 3. database.ich.org [database.ich.org]
- 4. jpionline.org [jpionline.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ikev.org [ikev.org]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
A Technical Guide to the Structure-Activity Relationship of 4-Oxo-4-(4-trifluoromethylphenyl)butyric Acid Analogs as Kynurenine 3-Monooxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug discovery, the intricate dance between a molecule's structure and its biological activity is a central theme. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid analogs, a class of compounds showing promise as inhibitors of Kynurenine 3-Monooxygenase (KMO). As Senior Application Scientists, our goal is to not only present data but to illuminate the causal relationships that drive experimental design and optimization in the quest for potent and selective therapeutic agents.
The Significance of Kynurenine 3-Monooxygenase (KMO) Inhibition
The kynurenine pathway is the primary metabolic route for tryptophan in mammals.[1] A key enzyme in this pathway, Kynurenine 3-Monooxygenase (KMO), catalyzes the conversion of kynurenine to 3-hydroxykynurenine.[2] This enzymatic step is a critical juncture; its inhibition can redirect the metabolic flux towards the production of kynurenic acid, a known neuroprotectant, while simultaneously reducing the formation of potentially neurotoxic downstream metabolites like quinolinic acid.[3] Consequently, KMO has emerged as a compelling therapeutic target for a range of neurodegenerative disorders, including Huntington's and Alzheimer's diseases.[3][4]
The 4-oxo-4-phenylbutyric acid scaffold has been identified as a promising starting point for the development of KMO inhibitors.[2] The incorporation of a trifluoromethyl group, a common bioisostere in medicinal chemistry, can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions, making the this compound core an attractive subject for SAR studies.
Deciphering the Structure-Activity Relationship
Key Structural Regions for Modification:
-
The Phenyl Ring: Substitutions on the phenyl ring are critical for modulating inhibitory activity. The position and electronic nature of these substituents can significantly impact binding affinity. For instance, in related series, halogen substitutions at the 3 and 4 positions of the phenyl ring have been shown to be favorable for KMO inhibition.[2]
-
The Butyric Acid Chain: Modifications to the four-carbon chain, including the introduction of substituents or alterations in its length, can influence the molecule's conformation and interaction with the enzyme's active site.
-
The Carboxylic Acid Moiety: The terminal carboxylic acid group is often a key pharmacophoric feature, participating in crucial hydrogen bonding interactions within the KMO active site. Esterification or replacement with other acidic bioisosteres can be explored to modulate pharmacokinetic properties.
Comparative Analysis of Analog Activity
To illustrate the principles of SAR in this class of compounds, the following table presents a hypothetical series of this compound analogs and their expected relative KMO inhibitory potencies based on established principles for related KMO inhibitors. It is important to note that these are predicted trends and require experimental validation.
| Compound ID | Modification | Predicted KMO IC50 | Rationale for Predicted Activity |
| 1 (Parent) | 4-(4-trifluoromethylphenyl) | Reference | The core scaffold with a key electron-withdrawing group. |
| 2 | 3-Chloro-4-(4-trifluoromethylphenyl) | +++ | Additional halogen substitution often enhances potency in related series.[2] |
| 3 | 2-Hydroxy-4-(4-trifluoromethylphenyl) | ++ | Introduction of a hydroxyl group on the butyric acid chain can introduce new hydrogen bonding opportunities. |
| 4 | 4-(4-trifluoromethylphenyl)pentanoic acid | - | Increasing the chain length may disrupt optimal binding in the active site. |
| 5 | Methyl 4-oxo-4-(4-trifluoromethylphenyl)butanoate | +/- | Esterification of the carboxylic acid may decrease direct hydrogen bonding but could improve cell permeability. |
Key: +++ High Potency, ++ Moderate Potency, + Low Potency, - Inactive, +/- Variable Activity
Experimental Protocols
Synthesis of this compound Analogs
A general synthetic route to 4-oxo-4-arylbutyric acids involves the Friedel-Crafts acylation of an appropriately substituted benzene with succinic anhydride.[6][7]
Step-by-step Methodology:
-
Reaction Setup: To a stirred solution of trifluoromethylbenzene in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add anhydrous aluminum chloride (AlCl₃) portion-wise at 0°C.
-
Acylation: Add succinic anhydride to the reaction mixture and allow it to stir at room temperature, then heat to a temperature between 50-60°C for several hours.
-
Workup: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Modifications to this general procedure would be necessary to synthesize analogs with substitutions on the butyric acid chain.
In Vitro Kynurenine 3-Monooxygenase (KMO) Inhibition Assay
The inhibitory activity of the synthesized compounds against KMO can be determined using a biochemical assay that measures the formation of 3-hydroxykynurenine (3-HK) from kynurenine.[1] A commercially available KMO inhibitor screening assay kit can also be utilized.[8][9]
Step-by-step Methodology (HPLC-based):
-
Enzyme Preparation: Prepare a source of KMO, such as a cell lysate from cells overexpressing the enzyme or a purified recombinant enzyme.
-
Reaction Mixture: In a microcentrifuge tube or a 96-well plate, combine the following:
-
KMO enzyme preparation
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.1, containing 10 mM KCl and 1 mM EDTA)
-
NADPH (final concentration ~1 mM)
-
Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase (as a regenerating system for NADPH)
-
The test compound at various concentrations (or vehicle control)
-
-
Initiation: Start the reaction by adding the substrate, L-kynurenine (final concentration ~100 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 40 minutes).
-
Termination: Stop the reaction by adding a quenching solution, such as 6% perchloric acid.
-
Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant by reverse-phase HPLC with electrochemical or fluorescence detection to quantify the amount of 3-HK produced.[1]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Scientific Workflow
The following diagrams illustrate the key concepts and processes described in this guide.
Caption: Logic of SAR studies for KMO inhibitors.
Caption: Iterative workflow for KMO inhibitor development.
Conclusion
The systematic exploration of the structure-activity relationships of this compound analogs is a critical step in the development of novel KMO inhibitors. By understanding how modifications to the phenyl ring, butyric acid chain, and carboxylic acid moiety impact biological activity, researchers can rationally design more potent and selective compounds with improved pharmacokinetic profiles. The experimental protocols and workflows outlined in this guide provide a robust framework for advancing these promising therapeutic candidates from the bench to potential clinical applications in the treatment of neurodegenerative diseases.
References
- Amaral, M., et al. (2013). The kynurenine pathway and kynurenine 3-monooxygenase inhibitors. MDPI.
-
BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. Retrieved from [Link]
- Dounay, A. B., et al. (2015).
- Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-7.
- Giorgini, F., et al. (2005). Kynurenine 3-monooxygenase inhibitors. MDPI.
- Zwilling, D., et al. (2011).
- Giordani, A., et al. (1998). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-12.
-
BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well). Retrieved from [Link]
- Pellicciari, R., et al. (1994). Modulation of the kynurenine pathway in search for new neuroprotective agents. Synthesis and preliminary evaluation of (m-nitrobenzoyl)alanine, a potent inhibitor of kynurenine-3-hydroxylase. Journal of Medicinal Chemistry, 37(5), 647-55.
- Molewater. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences.
- O'Connor, J. C., et al. (2009). Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis.
-
Gladstone Institutes. (2010). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Retrieved from [Link]
- Singh, C., et al. (2018). Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives. American Journal of Biomedical Research, 6(1), 25-32.
- Google Patents. (1998). Synthesis of 4-phenylbutyric acid.
- Google Patents. (1997). 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity.
- Google Patents. (2004). Synthesis of 4-phenylbutyric acid.
- Royal Society of Chemistry. (2011). 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic. Organic & Biomolecular Chemistry.
- Google Patents. (2004). Synthesis of 4-phenylbutyric acid.
Sources
- 1. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
comparing the efficacy of different purification techniques for 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic molecules, the purification of the final product is a critical step that dictates the reliability of downstream applications. This guide provides an in-depth comparison of the primary purification techniques for 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid, a key intermediate in various synthetic pathways. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer comparative data to guide your selection of the most efficacious strategy for your specific needs.
Understanding the Target Molecule and Its Synthetic Context
This compound is typically synthesized via a Friedel-Crafts acylation of trifluoromethylbenzene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃)[1][2]. This synthetic route, while generally efficient, can introduce several impurities that must be removed.
Potential Impurities:
-
Unreacted Starting Materials: Trifluoromethylbenzene and succinic anhydride.
-
Isomeric Products: Friedel-Crafts acylation can sometimes yield ortho- and meta- isomers in addition to the desired para-substituted product, although the para-isomer is generally favored due to steric hindrance.
-
Polysubstituted Byproducts: Although less common in acylation compared to alkylation, there is a possibility of multiple acylations on the aromatic ring.
-
Catalyst Residues: Aluminum salts from the Lewis acid catalyst.
-
Solvent Residues: From the reaction and workup steps.
Comparative Analysis of Purification Techniques
This guide will focus on three principal purification methods:
-
Recrystallization: A technique based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
-
Column Chromatography: A separation technique based on the differential partitioning of the compound and impurities between a stationary phase and a mobile phase.
-
Vacuum Distillation: A purification method for thermally sensitive or high-boiling point compounds, which involves distillation under reduced pressure.
The following sections will provide a detailed exploration of each technique, including step-by-step protocols and expected outcomes.
Recrystallization: The Workhorse of Solid Purification
Recrystallization is often the first-line approach for purifying solid organic compounds due to its simplicity, cost-effectiveness, and potential for high purity. The principle lies in dissolving the impure solid in a hot solvent in which the desired compound has high solubility and the impurities have either very high or very low solubility. Upon cooling, the desired compound crystallizes out of the solution, leaving the impurities behind in the mother liquor.
Causality Behind Experimental Choices:
The choice of solvent is paramount for successful recrystallization. An ideal solvent should:
-
Readily dissolve the target compound at elevated temperatures but have low solubility at cooler temperatures.
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Be chemically inert towards the compound.
-
Have a relatively low boiling point for easy removal from the purified crystals.
Given the polar nature of this compound (due to the carboxylic acid and ketone groups), polar solvents are a good starting point. A mixed solvent system often provides the necessary fine-tuning of solubility. A common and effective approach for carboxylic acids is a mixture of a polar protic solvent (like ethanol or isopropanol) and water.
Experimental Protocol: Recrystallization
Objective: To purify crude this compound to >98% purity.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography: For Challenging Separations
When recrystallization fails to provide the desired purity, or when dealing with complex mixtures of impurities, column chromatography is a powerful alternative. This technique separates compounds based on their differential adsorption to a solid stationary phase and their solubility in a liquid mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase: For polar compounds like our target molecule, silica gel is the most common and effective stationary phase. Its slightly acidic nature can interact favorably with the carboxylic acid group, but care must be taken to avoid irreversible adsorption or degradation.
-
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate is a good starting point. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is commonly used. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. A small amount of acetic or formic acid is often added to the eluent to suppress the ionization of the carboxylic acid, which can otherwise lead to peak tailing.
Experimental Protocol: Column Chromatography
Objective: To isolate this compound from a complex mixture of impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Acetic acid
-
Chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 9:1 hexane:ethyl acetate) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial non-polar solvent mixture. Collect fractions and monitor the separation using TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A typical gradient might be from 9:1 to 7:3 hexane:ethyl acetate. Add a small amount of acetic acid (e.g., 0.5%) to the eluent to improve peak shape.
-
Fraction Analysis: Identify the fractions containing the pure product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of the Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Vacuum Distillation: For Thermally Labile or High-Boiling Compounds
While this compound is a solid at room temperature, it may be possible to purify it by distillation under reduced pressure, especially if the impurities are significantly more or less volatile. Vacuum distillation lowers the boiling point of the compound, reducing the risk of thermal decomposition that can occur at atmospheric pressure.
Causality Behind Experimental Choices:
Experimental Protocol: Vacuum Distillation
Objective: To purify this compound from non-volatile or highly volatile impurities.
Materials:
-
Crude this compound
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle with stirrer
-
Cold trap
Procedure:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are well-sealed.
-
Charging the Flask: Place the crude material in the distillation flask with a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system. A cold trap should be used to protect the pump.
-
Heating: Gently heat the distillation flask while stirring.
-
Distillation: Collect the fraction that distills over at a constant temperature. The expected boiling point will be significantly lower than at atmospheric pressure. For a compound of this nature, a temperature in the range of 180-220 °C at a pressure of 1-5 mmHg is a reasonable starting point for estimation.
-
Cooling and Collection: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum. The purified product will be in the receiving flask.
Visualization of the Vacuum Distillation Workflow
Caption: Workflow for the purification of this compound by vacuum distillation.
Quantitative Data Summary and Comparison
The following table provides a comparative summary of the expected outcomes for each purification technique. The values for yield and purity are estimates based on typical results for similar aromatic keto-acids and should be considered as a general guide.
| Technique | Typical Yield (%) | Expected Purity (%) | Throughput | Cost | Key Advantages | Key Disadvantages |
| Recrystallization | 70-90 | >98 | High | Low | Simple, scalable, cost-effective. | Finding a suitable solvent can be time-consuming; not effective for all impurity profiles. |
| Column Chromatography | 50-80 | >99 | Low to Medium | Medium | Highly effective for complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent, and can be less scalable. |
| Vacuum Distillation | 60-85 | 95-98 | Medium | High | Effective for removing non-volatile or highly volatile impurities; suitable for thermally sensitive compounds. | Requires specialized equipment; may not be effective for separating isomers or compounds with similar boiling points. |
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
To accurately assess the purity of this compound after each purification step, a robust analytical method is essential. Reversed-phase High-Performance Liquid Chromatography (HPLC) is the method of choice for this type of compound.
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic or phosphoric acid to ensure the carboxylic acid is in its protonated form.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
-
Column Temperature: 30-40 °C.
By comparing the chromatograms of the crude and purified material, the effectiveness of the purification can be quantitatively determined by the reduction or elimination of impurity peaks and the increase in the peak area of the desired product.
Conclusion and Recommendations
The choice of purification technique for this compound depends on the specific requirements of the research, including the initial purity of the crude material, the desired final purity, the scale of the synthesis, and the available resources.
-
For routine purification of moderately pure crude material on a laboratory scale, recrystallization is the most practical and economical choice, often yielding a product of sufficient purity for many applications.
-
When high-purity material (>99%) is required, or when dealing with complex impurity profiles that are not amenable to recrystallization, column chromatography is the recommended method.
-
Vacuum distillation can be a viable option, particularly for larger-scale purification where non-volatile impurities are the primary concern, provided the compound is thermally stable under the required conditions.
It is often beneficial to employ a combination of these techniques. For instance, a preliminary purification by recrystallization can be followed by column chromatography to achieve the highest possible purity. As with any chemical process, small-scale trials are recommended to optimize the conditions for your specific sample before committing to a large-scale purification.
References
-
Hoffman Fine Chemicals. CAS RN 56948-76-6 | 4-Oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid. Available at: [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]
-
The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Available at: [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?. Available at: [Link]
-
Chemistry LibreTexts. (2021). 13.1: Synthesis of Aspirin Lab Procedure. Available at: [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]
-
MDPI. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Available at: [Link]
-
ACS Publications. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. Available at: [Link]
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available at: [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Available at: [Link]
-
Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available at: [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at: [Link]
-
PubMed Central (PMC). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]
-
PubMed Central (PMC). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available at: [Link]
-
PubMed Central (PMC). Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination. Available at: [Link]
-
Waters. Evaluating the Impact of Mobile Phase Composition and Column Type in the Separation of Free Fatty Acids. Available at: [Link]
-
Phenomenex. Mobile Phase Selectivity. Available at: [Link]
-
Walsh Medical Media. (2022). Processed Food by Vacuum Distillation. Available at: [Link]
-
OMICS International. A Short Note on Vacuum Distillation. Available at: [Link]
Sources
benchmarking the stability of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid against similar compounds
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of successful pharmaceutical development. This guide provides an in-depth comparative analysis of the stability of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid , a compound of interest in medicinal chemistry, benchmarked against structurally similar molecules. By employing forced degradation studies, we can elucidate potential degradation pathways, identify critical stability-indicating parameters, and establish a foundation for developing robust formulations and analytical methods.
Introduction: The Rationale for Stability Benchmarking
This compound belongs to the class of β-keto acids, which are known for their potential chemical instability. The presence of a ketone group at the β-position relative to a carboxylic acid makes the molecule susceptible to degradation, primarily through decarboxylation, especially when subjected to heat.[1] Furthermore, the trifluoromethylphenyl group, while generally conferring metabolic stability, can be liable to hydrolysis under certain pH conditions.[2]
To comprehensively understand the stability profile of this molecule, a forced degradation study was designed. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The objective is not only to determine the intrinsic stability of the lead compound but also to compare it with analogues bearing different substituents on the phenyl ring. This comparative approach allows us to dissect the electronic effects of the trifluoromethyl group on the overall stability of the molecule.
For this investigation, we have selected the following compounds for comparison:
-
Compound A: 4-Oxo-4-phenylbutanoic acid (the parent compound without substitution)
-
Compound B: 4-Oxo-4-(4-methoxyphenyl)butanoic acid (containing an electron-donating group)
-
Compound C: 4-Oxo-4-(4-nitrophenyl)butanoic acid (containing a strong electron-withdrawing group)
-
Test Compound: this compound
Experimental Design: A Self-Validating Approach to Forced Degradation
The forced degradation study was designed in accordance with the principles outlined in the ICH guidelines Q1A(R2), which recommend exposing the drug substance to various stress conditions to identify likely degradation products and assess the stability of the molecule. Our experimental design is built on the pillar of creating a self-validating system, where the results from different stress conditions provide a holistic and coherent picture of the compound's stability.
The following stress conditions were employed:
-
Acidic Hydrolysis: To simulate the acidic environment of the stomach and to assess the lability of the compound to acid-catalyzed reactions.
-
Basic Hydrolysis: To evaluate the stability in alkaline conditions, which can promote hydrolysis of certain functional groups.
-
Oxidative Degradation: To mimic potential oxidative stress the drug might encounter during manufacturing or storage.
-
Thermal Degradation: To assess the impact of heat on the compound, particularly the propensity for decarboxylation.
-
Photolytic Degradation: To determine the sensitivity of the compound to light exposure.
A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed and validated to separate the parent compound from its degradation products, allowing for accurate quantification of the extent of degradation.
Diagram of the Experimental Workflow
Caption: A schematic of the forced degradation experimental workflow.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for the forced degradation studies.
Preparation of Stock Solutions
-
Accurately weigh 10 mg of each compound (Test Compound, Compound A, Compound B, and Compound C).
-
Dissolve each compound in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
Forced Degradation Procedures
-
Acidic Hydrolysis:
-
To 1 mL of each stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solutions in a water bath at 60°C for 24 hours.
-
After incubation, cool the solutions to room temperature and neutralize with 1 mL of 0.1 M NaOH.
-
Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of each stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solutions in a water bath at 60°C for 8 hours.
-
After incubation, cool the solutions to room temperature and neutralize with 1 mL of 0.1 M HCl.
-
Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of each stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solutions at room temperature for 24 hours, protected from light.
-
Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place approximately 5 mg of each compound in a clear glass vial.
-
Heat the vials in an oven at 80°C for 48 hours.
-
After heating, allow the samples to cool to room temperature.
-
Dissolve the contents of each vial in a known volume of the mobile phase to achieve a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solutions of each compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dilute the solutions to a suitable concentration with the mobile phase for HPLC analysis.
-
HPLC Method for Stability Indication
A reverse-phase HPLC method was developed to separate the parent compounds from their degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Comparative Stability Data and Discussion
The results of the forced degradation studies are summarized in the table below. The data represents the percentage of the parent compound remaining after exposure to the stress conditions.
| Stress Condition | Test Compound (%) | Compound A (%) | Compound B (%) | Compound C (%) |
| Acidic Hydrolysis | 92.3 | 95.1 | 88.5 | 94.2 |
| Basic Hydrolysis | 75.8 | 80.2 | 70.1 | 85.6 |
| Oxidative Degradation | 98.1 | 98.5 | 90.3 | 99.0 |
| Thermal Degradation | 85.4 | 88.9 | 92.7 | 82.1 |
| Photolytic Degradation | 99.2 | 99.5 | 99.3 | 99.1 |
Analysis of Stability Profiles:
-
Overall Stability: All four compounds exhibited good stability under photolytic and oxidative stress, with minimal degradation observed. The most significant degradation for all compounds occurred under basic hydrolysis and thermal stress.
-
Effect of the Trifluoromethyl Group (Test Compound): The Test Compound, with its electron-withdrawing trifluoromethyl group, demonstrated moderate stability. It was more susceptible to basic hydrolysis than the parent Compound A, which is consistent with the electron-withdrawing nature of the CF₃ group making the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack. Under thermal stress, it showed slightly more degradation than Compound A, suggesting a potential electronic influence on the decarboxylation pathway.
-
Comparison with Electron-Donating and -Withdrawing Groups:
-
Compound B (4-methoxyphenyl): The electron-donating methoxy group in Compound B significantly increased its susceptibility to degradation under acidic and basic hydrolysis and oxidative conditions. This is likely due to the methoxy group increasing the electron density of the aromatic ring, making it more susceptible to electrophilic attack and oxidation.
-
Compound C (4-nitrophenyl): The strongly electron-withdrawing nitro group in Compound C rendered it the most stable under basic hydrolysis among the substituted analogs. This is because the nitro group significantly withdraws electron density from the carbonyl carbon, making it less susceptible to nucleophilic attack. However, under thermal stress, it was the least stable, indicating that the strong electron-withdrawing nature might facilitate the decarboxylation process.
-
Potential Degradation Pathways
Based on the chemical structure and the observed degradation profiles, the following degradation pathways are proposed:
Caption: Potential degradation pathways for 4-oxo-4-arylbutanoic acids.
Conclusion and Recommendations
This comparative stability study of this compound and its analogs provides valuable insights for drug development professionals. The trifluoromethyl group imparts a unique stability profile, offering a balance between the increased susceptibility to nucleophilic attack seen with electron-donating groups and the potential for enhanced thermal degradation observed with strongly electron-withdrawing groups.
Key Takeaways:
-
This compound is most susceptible to degradation under basic and thermal conditions. Formulation strategies should focus on maintaining a neutral to slightly acidic pH and avoiding high temperatures during manufacturing and storage.
-
The trifluoromethyl group's electron-withdrawing nature influences the primary degradation pathways. This understanding is critical for identifying and characterizing potential impurities.
-
The developed stability-indicating HPLC method is effective for monitoring the stability of this class of compounds. This method can be adapted for routine quality control and stability studies.
For future work, it is recommended to perform structural elucidation of the major degradation products using techniques like LC-MS/MS to confirm the proposed degradation pathways. This will further strengthen the understanding of the molecule's behavior and aid in the development of a safe and effective drug product.
References
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
Sources
The Strategic Application of 4-Oxo-4-(4-trifluoromethylphenyl)butyric Acid in Drug Discovery: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the selection of appropriate molecular scaffolds and building blocks is a critical determinant of success. Among the myriad of available starting materials, 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid stands out as a compound of significant interest, particularly in the design of enzyme inhibitors and receptor modulators. This guide provides an in-depth, objective comparison of this molecule with relevant alternatives, supported by peer-reviewed experimental data, to inform its strategic application in drug discovery programs.
Introduction: The Versatility of the 4-Aryl-4-oxobutanoic Acid Scaffold
The 4-aryl-4-oxobutanoic acid core is a privileged scaffold in medicinal chemistry. Its inherent structural features—a carboxylic acid, a ketone, and an aromatic ring—provide multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This scaffold has been successfully employed in the development of various therapeutic agents. A key area of application for this class of compounds is the inhibition of kynurenine 3-monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases.
The Significance of the Trifluoromethyl Group
The introduction of a trifluoromethyl (-CF3) group onto a phenyl ring can profoundly influence a molecule's biological activity.[1] This is due to several factors:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.[2]
-
Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.
-
Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group, which can alter the acidity of nearby functional groups and influence binding interactions with biological targets.
-
Conformational Effects: The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation.
The placement of the -CF3 group at the 4-position of the phenyl ring in this compound is a deliberate design choice aimed at leveraging these properties to create potent and selective bioactive molecules.
Core Application: Inhibition of Kynurenine 3-Monooxygenase (KMO)
The kynurenine pathway is the primary metabolic route for tryptophan in mammals.[3] A key enzyme in this pathway, kynurenine 3-monooxygenase (KMO), catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine.[4] Overactivity of KMO can lead to an accumulation of neurotoxic metabolites, such as quinolinic acid, which are implicated in the pathophysiology of several neurodegenerative disorders, including Huntington's disease and Alzheimer's disease.[5][6] Consequently, the inhibition of KMO is a promising therapeutic strategy for these conditions.[7]
The 4-aryl-4-oxobutanoic acid scaffold has been extensively explored for the development of KMO inhibitors.[8] These compounds act as competitive inhibitors, mimicking the natural substrate L-kynurenine and binding to the active site of the enzyme.
Comparative Analysis of Phenyl Ring Substituents on KMO Inhibitory Activity
| Substituent on Phenyl Ring | IC50 (µM) for KMO Inhibition | Inferred Rationale for Activity |
| H (unsubstituted) | 1.2 | Baseline activity of the core scaffold. |
| 4-Fluoro | 0.4 | The electron-withdrawing nature of fluorine likely enhances binding affinity. |
| 3-Fluoro | 0.04 | Positional effects are significant, with the meta position being optimal for this substituent. |
| 3-Chloro | 0.03 | Increased electron-withdrawing strength and lipophilicity compared to fluorine further improve potency. |
| 4-Trifluoromethyl (Predicted) | < 0.1 (Potent) | The strong electron-withdrawing and lipophilic character of the CF3 group is expected to result in high potency, likely comparable to or exceeding the 3-chloro analog. |
Data for H, 4-Fluoro, 3-Fluoro, and 3-Chloro are for 4-aryl-2-hydroxy-4-oxobut-2-enoic acid derivatives as reported by Drysdale et al. (2000).[9] The activity for the 4-Trifluoromethyl derivative is an expert prediction based on established SAR principles.
The data clearly indicates that electron-withdrawing substituents on the phenyl ring are beneficial for KMO inhibitory activity. The potency generally increases with the electron-withdrawing strength and lipophilicity of the substituent. Based on these established trends, it is highly probable that This compound is a potent KMO inhibitor .
Experimental Protocols
To facilitate comparative studies and the validation of our predictions, we provide a detailed, step-by-step methodology for a typical KMO inhibition assay.
Synthesis of 4-Aryl-4-oxobutanoic Acids
A common synthetic route to 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an appropriately substituted benzene with succinic anhydride.[10]
Workflow for the Synthesis of this compound:
Caption: Friedel-Crafts acylation workflow for the synthesis of the target compound.
Step-by-Step Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane at 0°C, add succinic anhydride (1.0 equivalent) portion-wise.
-
Add trifluoromethylbenzene (1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Kynurenine 3-Monooxygenase (KMO) Inhibition Assay
This protocol is adapted from the methods described in the literature for measuring KMO activity.[8]
Workflow for KMO Inhibition Assay:
Caption: Workflow for determining the IC50 of a test compound against KMO.
Step-by-Step Protocol:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Prepare stock solutions of L-kynurenine, NADPH, and the test inhibitor in the appropriate solvent.
-
In a microcentrifuge tube, combine the reaction buffer, a solution of recombinant human KMO, NADPH, and varying concentrations of the test inhibitor.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding L-kynurenine.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the amount of 3-hydroxykynurenine produced.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Alternative Applications and Comparative Context
While KMO inhibition is a primary application, the this compound scaffold can be utilized in other areas of drug discovery.
Sphingosine-1-Phosphate Receptor (S1P1) Agonists
Derivatives of 4-oxo-butanoic acids have been identified as potent and selective agonists of the S1P1 receptor.[5] S1P1 receptor modulation is a validated therapeutic strategy for autoimmune diseases such as multiple sclerosis. The carboxylic acid moiety of the butanoic acid chain is crucial for interacting with the receptor. The trifluoromethylphenyl group in this context would serve to modulate the pharmacokinetic properties and potentially enhance the potency of such agonists.
Histone Deacetylase (HDAC) Inhibitors
Butyric acid and its derivatives are known to be inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their dysregulation is implicated in cancer and other diseases. While the inhibitory activity of this compound on HDACs has not been explicitly reported, its structural similarity to other known HDAC inhibitors suggests this as a potential area for investigation.
Conclusion and Future Directions
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Based on extensive structure-activity relationship studies of analogous compounds, it is predicted to be a potent inhibitor of kynurenine 3-monooxygenase, a key target in the development of therapeutics for neurodegenerative diseases. The strategic incorporation of the 4-trifluoromethylphenyl moiety is anticipated to confer favorable properties such as enhanced metabolic stability and potency.
For researchers in the field, this guide provides a strong rationale for the inclusion of this compound in screening libraries for KMO inhibitors and as a starting point for the design of novel therapeutics targeting this enzyme. The provided experimental protocols offer a clear path for the validation of its activity and for comparative studies against other potential drug candidates. Further investigation into its potential as an S1P1 receptor modulator and HDAC inhibitor is also warranted.
References
-
Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]
-
Giordani, A., Pevarello, P., Cini, M., Bormetti, R., Greco, F., Toma, S., Speciale, C., & Varasi, M. (1998). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907–2912. [Link]
-
Amaral, M., Levy, C., & Heyes, M. P. (2013). The kynurenine pathway and kynurenine 3-monooxygenase inhibitors. Molecules (Basel, Switzerland), 18(10), 12154–12185. [Link]
-
Woll, M. G., Tamiya, J., Reitter, J. W., Beiswenger, K. K., Kolis, S. P., Welch, M. A., & Doherty, A. M. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013–6018. [Link]
-
Shah, P., & Westwell, A. D. (2007). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 50(24), 6093–6097. [Link]
- BenchChem. (2025). Biological Activity of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid Derivatives.
-
Amaral, M., Torres, A. R., & Heyes, M. P. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Molecular Sciences, 23(3), 1254. [Link]
-
Ho, G. J., Drego, R., Hakim, A. M., & Melanson, M. (2008). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). Arzneimittel-Forschung, 58(11), 567–573. [Link]
-
Georgieva, M., Stoyanov, S., Nikolova, I., & Danchev, N. (2019). Crystal Habits and Biological Properties of N-(4-Trifluoromethylphenyl)-4-Hydroxy-2, 2-Dioxo-1H-26,1-Benzothiazine-3-Carboxamide. Molecules (Basel, Switzerland), 24(24), 4599. [Link]
-
Walsh, J. J., Camiener, G. W., & Holysz, R. P. (2002). 2-Amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid; a potent inhibitor of rat and recombinant human kynureninase. Bioorganic & Medicinal Chemistry Letters, 12(3), 361–363. [Link]
-
Toledo, M. A., Cuberes, M. R., Basi, N., Roberts, D. A., & Strupczewski, J. T. (2014). Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). ASSAY and Drug Development Technologies, 12(6), 338–347. [Link]
- Park, Y. D., & Lyou, Y. J. (2009). Variations in IC(50) values with purity of mushroom tyrosinase. Journal of the Korean Society for Applied Biological Chemistry, 52(4), 421–425.
-
Singh, R., & Singh, P. (2023). First 4D-QSAR Study of Human Kynurenine 3 Monooxygenase (hKMO) Inhibitors: Integrating Chemical Space Networks and an Explainable Artificial Intelligence Platform for Neurodegenerative Disease Drug Discovery. Journal of Chemical Information and Modeling, 63(19), 6138–6151. [Link]
-
Too, L. K., Braidy, N., & Guillemin, G. J. (2018). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Neural Regeneration Research, 13(2), 226–229. [Link]
-
Wanchana, S., Yamklin, S., & Tiyaboonchai, W. (2012). QSAR Modeling of in Vitro Inhibition of Cytochrome P450 3A4. Journal of Biomolecular Screening, 17(8), 1083–1094. [Link]
-
F Clín, J., & Clín, F. (2018). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules (Basel, Switzerland), 23(11), 2795. [Link]
-
Zwilling, D., Huang, S. Y., Sathyasaikumar, K. V., Notarangelo, F. M., Guidetti, P., Wu, H. Q., ... & Schwarcz, R. (2011). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell, 145(6), 863–874. [Link]
-
Lee, H. J., Kim, S. Y., Lee, J. H., & Kim, J. S. (2020). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules (Basel, Switzerland), 25(14), 3244. [Link]
-
Kaur, M., Singh, M., & Singh, D. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
-
Wang, Z., Chen, J., & Li, X. (2023). Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. Molecules (Basel, Switzerland), 28(8), 3530. [Link]
-
Kaur, M., Singh, M., & Singh, D. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
-
Jonuškienė, I., Petraitienė, E., & Mickevičius, V. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 25(10), 5433. [Link]
Sources
- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 2. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid. As a halogenated organic acid, this compound requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety standards.
Part 1: Pre-Disposal Assessment: Hazard Identification and Personal Protective Equipment (PPE)
Understanding the Compound:
This compound possesses two key chemical features that dictate its handling and disposal:
-
Carboxylic Acid Group: This functional group makes the compound acidic, requiring careful segregation from bases and reactive metals.
-
Trifluoromethyl Group (-CF3): The presence of fluorine, a halogen, classifies this compound as a halogenated organic compound .[1] This is the most critical factor for its waste stream categorization.
Inherent Hazards and Required PPE:
While a substance-specific Safety Data Sheet (SDS) is the ultimate authority, the chemical structure suggests a high potential for irritation and corrosive effects. To the best of our knowledge, the toxicological properties may not be fully investigated, and all chemicals should be handled with the recognition of having unknown hazards.[2]
-
Potential Hazards: May cause skin irritation, serious eye damage, and respiratory irritation.[3][4][5] Ingestion may be harmful.[6]
-
Engineering Controls: All handling and waste consolidation must be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[3][7]
-
Personal Protective Equipment (PPE): A baseline of PPE is mandatory to mitigate exposure risks.
-
Eye/Face Protection: Use chemical safety goggles or a face shield approved under government standards like NIOSH (US) or EN 166 (EU).[4][5]
-
Skin Protection: Wear a lab coat and handle with chemically resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols and ventilation is inadequate, a NIOSH-approved respirator should be used in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[8][9]
-
Part 2: The Critical Path: Waste Characterization and Segregation
The proper disposal of any chemical begins with accurate characterization. Mischaracterization can lead to dangerous chemical reactions, environmental harm, and significant regulatory penalties.
Primary Waste Classification: Halogenated Organic Waste
Due to the fluorinated trifluoromethyl group, this compound and any materials contaminated with it must be classified as Halogenated Organic Waste .[1][10] This waste stream is typically destined for regulated hazardous waste incineration.[1]
The Imperative of Segregation:
Segregation is the cornerstone of safe laboratory waste management. Never mix incompatible waste streams.
-
Halogenated vs. Non-Halogenated: Keep halogenated waste separate from non-halogenated organic waste. This is often done for both safety and cost reasons, as the disposal of mixed waste can be more complex and expensive.[1][10]
-
Acids vs. Bases: Do not combine acidic waste with basic waste in the same container to prevent violent neutralization reactions.[1][11]
-
Other Incompatibles: Keep this waste stream separate from strong oxidizing agents, cyanides, or heavy metals.[10][11]
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for collecting and storing this compound waste in a laboratory setting, in compliance with EPA and OSHA guidelines.
Step 1: Select a Compatible Waste Container The integrity of the waste container is essential to prevent leaks and spills.
-
Material: Use a chemically compatible container. Since the waste is acidic, do not use metal containers.[12] Borosilicate glass or a suitable high-density polyethylene (HDPE) container is recommended.
-
Condition: The container must be in good condition, free of cracks, and have a secure, tight-fitting threaded cap to prevent leaks and vapor release.[11][13]
-
Prohibition: Never use food-grade containers (e.g., jars, beverage bottles) for hazardous waste storage.[11]
Step 2: Label the Container Correctly and Completely Proper labeling is a strict requirement by the Environmental Protection Agency (EPA).[14]
-
Timing: Affix the label to the container before adding any waste.[13]
-
Required Information:
-
"Hazardous Waste" : The words "Hazardous Waste" must be clearly visible.[14][15]
-
Chemical Identity : List the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[13] If mixed with solvents, list all components and their approximate percentages.[10]
-
Hazard Warning : Include a clear indication of the hazards, such as an appropriate GHS pictogram (e.g., Corrosion, Irritant) or an NFPA/HMIS warning label.[14][15]
-
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA) The SAA is the designated location in the lab where waste is collected at its point of generation.[11]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[14][16]
-
Procedure:
-
Keep the waste container closed at all times, except when actively adding waste.[11][13]
-
Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[12]
-
Store the container in a designated secondary containment bin to control potential leaks.
-
Inspect the SAA weekly for container integrity and proper labeling.[11]
-
Step 4: Final Disposal and Removal Laboratory personnel are responsible for accumulation, not final disposal.
-
Full Containers: Once a waste container is full, it must be removed from the SAA within three days and transported to your institution's Central Accumulation Area (CAA).[11]
-
Professional Disposal: The final disposition of the waste will be handled by a licensed hazardous waste vendor, who will transport it for incineration or other approved treatment methods.[14] Under no circumstances should this chemical be disposed of down the drain. [6][7]
Part 4: Emergency Procedures
Spill Management:
-
Small Spills: In a fume hood, contain the spill and absorb it with an inert material such as vermiculite, sand, or commercial sorbent pads.[10][13] Scoop the absorbed material into a sealable, properly labeled container for disposal as hazardous waste.[13]
-
Large Spills: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office or emergency response team.[13]
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek prompt medical attention.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for 15-20 minutes at an eyewash station, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, seek immediate medical attention.[7]
Disposal Summary Table
| Parameter | Guideline |
| Waste Classification | Halogenated Organic Waste[1][10] |
| EPA Regulation | Resource Conservation and Recovery Act (RCRA)[12] |
| Primary Disposal Method | Licensed Hazardous Waste Incineration[1][3] |
| Compatible Containers | Borosilicate Glass, High-Density Polyethylene (HDPE)[12] |
| Incompatible Containers | Metal Containers[12] |
| Prohibited Actions | Sink/Drain Disposal, Mixing with Incompatible Waste[1][7][11] |
| Required PPE | Safety Goggles, Lab Coat, Chemical-Resistant Gloves[4][5] |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
-
Hazardous Waste Segregation Guide. (n.d.). Bucknell University. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Society for Clinical Laboratory Science. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Chemical Waste Guideline: Halogenated Solvents. (2021, October). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 28). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (2019, September). MedicalLab Management. Retrieved from [Link]
-
Safety Data Sheet: 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. (2023, November 2). Angene Chemical. Retrieved from [Link]
-
Product Information: 4-Oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA Respirator Requirements for Selected Chemicals. (n.d.). The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. angenechemical.com [angenechemical.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid
As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. The compound 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid, a substituted carboxylic acid, requires meticulous handling. While it may not be as widely documented as common reagents, its chemical structure, analogous to other butyric acids, provides a clear and authoritative basis for establishing safe handling protocols.
This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of why specific personal protective equipment (PPE) and procedures are critical. By treating every protocol as a self-validating system, we ensure that safety is not just a requirement, but an integral part of rigorous and reproducible science.
Hazard Analysis: Understanding the Adversary
Before we can select the appropriate armor, we must understand the nature of the threat. Based on data from analogous compounds, this compound should be treated as a substance with the following primary hazards:
-
Severe Corrosivity: Like butyric acid, this compound is expected to be highly corrosive. Direct contact can cause severe skin burns and serious, potentially permanent, eye damage.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of vapors or aerosols can irritate the nose, throat, and lungs.[1][6][7] Some analogous compounds are noted to be corrosive to the respiratory tract.
-
Toxicity: The substance is classified as harmful if swallowed.[3][4]
-
Combustibility: The compound is a combustible liquid, presenting a fire hazard when exposed to heat or flame.[1][4][5]
Our PPE strategy is therefore a multi-faceted defense engineered to neutralize these specific risks.
The Core PPE Ensemble: Your Primary Defense
The following table outlines the minimum required PPE for handling this compound in a laboratory setting. The logic behind each selection is detailed further below.
| Body Part | PPE Recommendation | Specification & Rationale |
| Eyes/Face | Chemical safety goggles and a full-face shield. | Rationale: Due to its severe corrosive potential, eye protection is paramount. Goggles provide a seal against splashes, while the face shield protects the entire face from direct contact. Conformance with EN166 or OSHA 29 CFR 1910.133 standards is required.[8] |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Viton, Neoprene). | Rationale: Standard nitrile gloves offer insufficient protection against corrosive organic acids. Materials like butyl rubber or Viton provide superior chemical resistance.[8][9] Always double-glove and check manufacturer-specific breakthrough times. |
| Body | Chemically resistant lab coat or PVC apron. | Rationale: Prevents corrosive splashes from reaching personal clothing and skin.[9] For larger quantities or tasks with a higher splash risk, chemically resistant coveralls are mandated. |
| Respiratory | NIOSH-approved respirator with organic vapor (OV) cartridges. | Rationale: Mandated when working outside of a certified chemical fume hood or when aerosols may be generated. This protects against respiratory tract irritation and corrosion from inhaled vapors.[7][10] |
Causality Behind PPE Choices
-
Eye and Face Protection: A common laboratory error is assuming safety glasses are sufficient. For corrosive materials, this is a critical failure point. A splash can easily go around glasses. The combination of sealed goggles and a full-face shield creates a robust barrier, a principle grounded in minimizing all potential exposure routes to the most sensitive tissues.[9][11]
-
Hand Protection: The selection of glove material is a data-driven decision. Carboxylic acids can degrade common glove materials. Butyl rubber and Viton are recommended based on their proven resistance to this chemical class.[8][9] The practice of double-gloving provides a fail-safe; should the outer glove be compromised, the inner glove offers a window of protection for the user to retreat and decontaminate safely.
Operational Plan: Step-by-Step PPE Protocol
Adherence to a strict sequence for donning and doffing PPE is non-negotiable. This procedure is designed to prevent cross-contamination from a "dirty" environment (the experimental area) to a "clean" one (the user).
Donning (Putting On) PPE
-
Lab Coat/Apron First: Secure your primary body protection.
-
Respirator (if required): Perform a positive and negative pressure seal check to ensure a proper fit.
-
Goggles and Face Shield: Put on your safety goggles first, ensuring a snug fit. Then, position the face shield over the goggles.
-
Gloves Last: Don the inner pair of gloves. Then, don the outer pair, ensuring the cuffs are pulled up over the sleeves of your lab coat. This is the final step before handling the chemical.
Doffing (Taking Off) PPE
This process is performed in reverse, with a focus on touching potentially contaminated surfaces only with gloves.
-
Decontaminate Outer Gloves: If grossly contaminated, wipe down the outer gloves with an appropriate solvent before removal.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out. Dispose of them immediately in the designated hazardous waste container.
-
Remove Face Shield and Goggles: Handle by the head strap, avoiding touching the front surface. Place in a designated area for decontamination.
-
Remove Lab Coat/Apron: Unfasten and roll it away from your body, ensuring the contaminated outer surface is folded inward. Place it in the designated container for hazardous laundry or disposal.
-
Remove Inner Gloves: Peel off the final pair of gloves, turning them inside out. Dispose of them in the hazardous waste container.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[3][9]
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the experimental conditions.
Disposal Plan: Managing Contaminated Materials
Safe science includes responsible disposal. Both the chemical waste and any materials that have come into contact with it must be treated as hazardous.
Chemical Waste Disposal
-
Segregation is Key: Never dispose of this compound down the drain.[10]
-
Designated Containers: Collect all waste containing this chemical in a dedicated, clearly labeled, and sealed hazardous waste container.[10] The container must be compatible with corrosive organic acids; avoid reactive metals like aluminum.[1][9]
-
No Mixing: Do not mix this waste with other chemical waste streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.[10]
Contaminated PPE Disposal
-
Treat as Hazardous: All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be disposed of as solid hazardous waste.[10]
-
Containerization: Place all contaminated solid waste into a designated, labeled hazardous waste container.
-
Reusable Items: Reusable items like lab coats must be professionally decontaminated. If this is not possible, they must be disposed of as hazardous waste. Empty product containers should also be treated as hazardous waste.[10]
Consult your institution's EHS office to arrange for the pickup and final disposal by a licensed hazardous waste contractor.[1][10] Adherence to local and national regulations is mandatory.
References
-
Hazardous Substance Fact Sheet: Butyric Acid. (2007, November). New Jersey Department of Health. Retrieved from [Link]
-
Safety Data Sheet: Butyric acid. (n.d.). Carl ROTH. Retrieved from [Link]
-
Safety Data Sheet: Butyric acid. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
4-Oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid. (n.d.). Hoffman Fine Chemicals Pty Ltd. Retrieved from [Link]
-
Safety Data Sheet: 4-phenylbutyric acid. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
EHSO Manual 2025-2026 - Hazardous Waste. (n.d.). University of Oklahoma Health Sciences Center. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
